molecular formula C22H29N3O2 B10819894 DS88790512

DS88790512

Cat. No.: B10819894
M. Wt: 367.5 g/mol
InChI Key: ZHIVJKLMVJUNNQ-HFQQBTNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS88790512 is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile

InChI

InChI=1S/C22H29N3O2/c1-22-9-8-18(26)11-16(22)12-20(25-10-2-3-17(24)14-25)21(22)27-19-6-4-15(13-23)5-7-19/h4-7,16-17,20-21H,2-3,8-12,14,24H2,1H3/t16-,17+,20+,21-,22-/m0/s1

InChI Key

ZHIVJKLMVJUNNQ-HFQQBTNDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1C[C@H]([C@@H]2OC3=CC=C(C=C3)C#N)N4CCC[C@H](C4)N

Canonical SMILES

CC12CCC(=O)CC1CC(C2OC3=CC=C(C=C3)C#N)N4CCCC(C4)N

Origin of Product

United States

Foundational & Exploratory

Theoretical Framework for Mechanism of Action Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

DS88790512: Analysis of a Novel Compound with Undisclosed Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document addresses the inquiry regarding the mechanism of action of the compound designated as this compound. Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, it has been determined that there is no information available on this particular compound. The absence of data suggests that this compound may be an internal designation for a therapeutic candidate in the early stages of preclinical development, a project that has been discontinued, or a compound that has not yet been publicly disclosed by the developing organization.

Given the lack of information, this guide will outline a theoretical framework for characterizing the mechanism of action of a novel therapeutic agent, which can be applied if and when data on this compound becomes available. This framework includes generalized experimental protocols and data presentation strategies that are standard in the field of drug discovery and development.

The process of defining a drug's mechanism of action is a multi-faceted endeavor that involves a combination of in vitro, in vivo, and in silico methodologies. The ultimate goal is to understand how the compound interacts with its molecular target(s) to produce a physiological effect.

Target Identification and Validation

The initial step is to identify the molecular target of the compound. This can be achieved through a variety of experimental approaches.

Experimental Protocols:

  • Affinity Chromatography: This technique involves immobilizing this compound on a solid support and passing a cell lysate over the column. Proteins that bind to the compound can be eluted and identified by mass spectrometry.

  • Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

  • Computational Target Prediction: In silico methods can be used to predict potential targets based on the chemical structure of this compound by comparing it to libraries of compounds with known targets.

Target Engagement and Binding Affinity

Once a potential target is identified, it is crucial to confirm direct binding and quantify the affinity of the interaction.

Experimental Protocols:

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and entropy (ΔS).

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in thermal stability of the target protein upon ligand binding.

Data Presentation:

Binding affinity data should be summarized in a table for clear comparison.

Assay Parameter Value
SPRKD(e.g., nM)
ITCKD(e.g., µM)
CETSATagg(e.g., °C)

Elucidation of Downstream Signaling Pathways

After confirming target engagement, the next step is to understand the downstream molecular consequences of this interaction.

Experimental Protocols:

  • Western Blotting: This technique can be used to measure changes in the expression and phosphorylation status of key proteins in the signaling pathway downstream of the target.

  • RNA Sequencing (RNA-Seq): RNA-Seq provides a global view of changes in gene expression following treatment with this compound.

  • Phospho-proteomics: This mass spectrometry-based approach can identify and quantify changes in protein phosphorylation on a global scale, providing insights into the activation state of signaling pathways.

Visualization of Signaling Pathways:

A diagram illustrating the affected signaling pathway is essential for clear communication. The following DOT script provides a template for how such a pathway could be visualized.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor This compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical signaling pathway for this compound.

Functional Cellular and In Vivo Assays

The final step is to assess the functional consequences of target engagement in cellular and animal models.

Experimental Protocols:

  • Cell Proliferation Assays: Assays such as MTT or CellTiter-Glo can be used to measure the effect of this compound on cell viability and proliferation.

  • Xenograft Models: In vivo efficacy can be evaluated in animal models, such as mice bearing human tumor xenografts, by measuring tumor growth inhibition.

Data Presentation:

Quantitative data from functional assays should be presented in a structured table.

Assay Cell Line/Model Endpoint Value (e.g., IC50, % TGI)
Cell Proliferation(e.g., Cancer Cell Line)IC50(e.g., nM)
Xenograft Study(e.g., Mouse Model)Tumor Growth Inhibition(e.g., %)

Visualization of Experimental Workflow:

A diagram outlining the experimental workflow can aid in understanding the overall strategy.

Experimental_Workflow A Target Identification (e.g., Affinity Chromatography) B Target Engagement & Affinity (e.g., SPR, ITC, CETSA) A->B C Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) B->C D Functional Cellular Assays (e.g., Proliferation) C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E F Mechanism of Action Defined E->F

Caption: A generalized workflow for elucidating a drug's mechanism of action.

While there is currently no public information available for this compound, this guide provides a comprehensive and standardized framework for the elucidation of its mechanism of action. The outlined experimental protocols, data presentation formats, and visualization tools represent the current best practices in the field of drug discovery. As information on this compound becomes available, this framework can be utilized to systematically characterize its pharmacological properties. Researchers are encouraged to monitor scientific publications and clinical trial registries for future disclosures related to this compound.

DS88790512: A Potent and Selective TRPC6 Channel Blocker for Renal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) ion channels are increasingly recognized as critical mediators in the pathogenesis of kidney diseases, particularly those affecting podocytes. Overactivity of TRPC6 contributes to deleterious calcium influx, leading to cytoskeletal damage, apoptosis, and proteinuria. DS88790512 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of the TRPC6 channel. This document provides an in-depth technical overview of this compound, consolidating available preclinical data on its mechanism of action, selectivity, pharmacokinetic profile, and its effects on key signaling pathways implicated in renal pathophysiology. Detailed experimental methodologies and structured data presentation are included to support further research and development efforts in this promising therapeutic area.

Introduction

Chronic kidney disease (CKD) is a global health challenge with a growing prevalence. A key pathological feature of many CKDs, including Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN), is the injury and loss of podocytes, specialized epithelial cells that are essential for the integrity of the glomerular filtration barrier. The TRPC6 ion channel, a non-selective cation channel, is a crucial component of the podocyte slit diaphragm. Gain-of-function mutations and overexpression of TRPC6 are linked to podocyte effacement and the progression of renal disease[1][2][3]. This has positioned TRPC6 as a compelling therapeutic target for the development of novel treatments for proteinuric kidney diseases.

This compound is a novel bicyclo[4.3.0]nonane derivative identified as a potent and selective blocker of the TRPC6 channel[4]. Its development was guided by increasing the three-dimensionality of the molecular structure to enhance potency and selectivity[5]. This whitepaper aims to provide a comprehensive technical guide on this compound for researchers, scientists, and drug development professionals.

Core Compound Profile: this compound

This compound is a small molecule inhibitor designed for high-affinity and selective blockade of the TRPC6 ion channel.

Quantitative Data Summary

The following tables summarize the key in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound against Human TRPC6

ParameterValueAssay Type
IC5011 nMWhole-cell patch clamp

Data sourced from Motoyama K, et al. (2018)[4].

Table 2: Selectivity Profile of this compound

TargetIC50Fold Selectivity vs. TRPC6
hERG> 100 µM> 9090-fold
hNaV1.5> 30 µM> 2727-fold

Data sourced from Motoyama K, et al. (2018)[1][4].

Table 3: Preclinical Pharmacokinetics of this compound in Mice

ParameterValueRoute of Administration
Oral Bioavailability50%Oral (10 mg/kg)
Cmax260 nMOral (10 mg/kg)
TmaxNot ReportedOral (10 mg/kg)
AUC1000 nM·hOral (10 mg/kg)
Half-life (t1/2)2.9 hOral (10 mg/kg)
Volume of Distribution (Vd)24 L/kgIntravenous (1 mg/kg)
Clearance (CL)180 mL/min/kgIntravenous (1 mg/kg)
Protein Binding (mouse plasma)~70%In vitro
Liver Microsomal Stability (mouse)98% remaining after 30 minIn vitro

Data sourced from BioWorld Science (2018)[5].

Mechanism of Action and Signaling Pathways

TRPC6 is a receptor-operated cation channel that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its activation leads to an influx of Ca2+, which in healthy podocytes, is tightly regulated. In pathological conditions, sustained TRPC6 activation leads to Ca2+ overload and the activation of deleterious downstream signaling cascades.

Key Signaling Pathways Modulated by TRPC6

This compound, by blocking TRPC6, is expected to attenuate the pathological signaling cascades driven by excessive Ca2+ influx. Two critical pathways implicated in podocyte injury are the TGF-β and RhoA/ROCK signaling pathways.

  • TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) is a key fibrotic cytokine that is upregulated in kidney disease. TGF-β1 has been shown to increase the expression of TRPC6 in podocytes. This upregulation of TRPC6 contributes to TGF-β1-induced podocyte apoptosis and cytoskeletal disorganization[3][4]. The signaling cascade involves the activation of Smad3, ERK, and NF-κB, leading to increased TRPC6 expression and Ca2+ influx[3][4]. Furthermore, the Src kinase Fyn can phosphorylate TRPC6, enhancing its activity in response to TGF-β1[3][4]. By blocking TRPC6, this compound can potentially interrupt this feed-forward loop of podocyte injury.

  • RhoA/ROCK Signaling Pathway: The small GTPase RhoA and its downstream effector ROCK are critical regulators of the actin cytoskeleton in podocytes. Overexpression and activation of TRPC6 lead to increased intracellular Ca2+, which in turn activates RhoA[6]. Activated RhoA promotes stress fiber formation and cytoskeletal rearrangement, contributing to podocyte foot process effacement and proteinuria. Inhibition of the RhoA/ROCK pathway has been shown to ameliorate podocyte injury induced by TRPC6 overexpression. Therefore, this compound is expected to mitigate these cytoskeletal changes by preventing the initial TRPC6-mediated Ca2+ influx.

Visualized Signaling Pathways

TGF_beta_Signaling TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad3 p-Smad3 TGF_beta_R->Smad3 ERK p-ERK TGF_beta_R->ERK Fyn Fyn TGF_beta_R->Fyn TRPC6_expression TRPC6 Upregulation Smad3->TRPC6_expression NF_kB NF-κB (p65) ERK->NF_kB NF_kB->TRPC6_expression TRPC6_channel TRPC6 Channel (Phosphorylated) Fyn->TRPC6_channel Phosphorylation TRPC6_expression->TRPC6_channel Ca_influx Ca²⁺ Influx TRPC6_channel->Ca_influx Podocyte_Injury Podocyte Injury (Apoptosis, Cytoskeletal Disorganization) Ca_influx->Podocyte_Injury This compound This compound This compound->TRPC6_channel Inhibition

TGF-β Signaling Pathway in Podocytes.

RhoA_ROCK_Signaling TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx RhoA RhoA Activation Ca_influx->RhoA ROCK ROCK Activation RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Podocyte_Injury Podocyte Injury (Foot Process Effacement) Cytoskeleton->Podocyte_Injury This compound This compound This compound->TRPC6 Inhibition

RhoA/ROCK Signaling Pathway in Podocytes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of TRPC6 inhibitors. The following sections outline the methodologies for key assays.

In Vitro Potency and Selectivity Assays

4.1.1. Whole-Cell Patch-Clamp Electrophysiology for TRPC6 IC50 Determination

This protocol is adapted from standard methodologies for assessing ion channel function.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Electrophysiological Recording:

    • Pipette Solution (Intracellular): Contains (in mM): 140 Cs-aspartate, 10 EGTA, 2 MgCl2, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Procedure: Whole-cell currents are recorded using a patch-clamp amplifier. After establishing a whole-cell configuration, the membrane potential is held at -60 mV. TRPC6 channels are activated by application of a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG, 100 µM). Once a stable baseline current is achieved, increasing concentrations of this compound are applied to the bath solution. The inhibition of the OAG-induced current is measured at each concentration.

  • Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

4.1.2. Automated Patch-Clamp for Selectivity Screening (e.g., against hERG and hNaV1.5)

Automated patch-clamp systems provide a higher throughput for assessing off-target effects.

  • Instrumentation: An automated patch-clamp platform (e.g., QPatch or IonWorks).

  • Cell Lines: Cell lines stably expressing the ion channel of interest (e.g., CHO or HEK293 cells expressing hERG or hNaV1.5).

  • Procedure: Cells are prepared in suspension and loaded into the instrument. The instrument automatically performs cell capture, sealing, whole-cell formation, and compound application. Specific voltage protocols are applied to elicit the characteristic currents for each channel. The inhibitory effect of this compound at various concentrations is measured.

  • Data Analysis: IC50 values are determined from the concentration-response curves generated by the instrument's software.

Preclinical Pharmacokinetic Studies

4.2.1. In Vivo Pharmacokinetics in Mice

  • Animals: Male BALB/c mice (or other appropriate strain).

  • Dosing:

    • Oral (p.o.): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a dose of 10 mg/kg.

    • Intravenous (i.v.): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein at a dose of 1 mg/kg.

  • Sample Collection: Blood samples are collected from a subset of animals at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL. Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

Preclinical Drug Development Workflow

The preclinical development of a selective TRPC6 inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential and safety profile.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Target_ID Target Identification (TRPC6 in Podocytes) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (this compound) HTS->Lead_Opt Potency Potency Assay (IC50 vs TRPC6) Lead_Opt->Potency Selectivity Selectivity Profiling (vs other TRP channels, off-targets like hERG) Potency->Selectivity ADME In Vitro ADME (Microsomal Stability, Protein Binding) Selectivity->ADME PK Pharmacokinetics (Mouse) ADME->PK Efficacy Efficacy Studies (Animal models of kidney disease) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Clinical Candidate Selection Tox->Candidate

Preclinical Development Workflow for a TRPC6 Inhibitor.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective TRPC6 inhibitors. Its high potency, favorable selectivity against key cardiac ion channels, and oral bioavailability make it a promising candidate for the treatment of TRPC6-mediated kidney diseases. The compound's ability to potentially modulate the detrimental TGF-β and RhoA/ROCK signaling pathways in podocytes provides a strong rationale for its therapeutic application.

Further research should focus on a more comprehensive selectivity profiling of this compound against other members of the TRPC family to fully elucidate its specificity. In vivo efficacy studies in relevant animal models of FSGS and diabetic nephropathy are crucial to validate its therapeutic potential and to establish a clear pharmacokinetic/pharmacodynamic relationship. The detailed experimental protocols and consolidated data presented in this whitepaper provide a solid foundation for these future investigations, which will be instrumental in advancing this compound towards clinical development.

References

An In-Depth Technical Guide to DS88790512: A Potent and Selective TRPC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS88790512 is a novel, potent, and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1] As a member of the transient receptor potential family of ion channels, TRPC6 is implicated in a variety of physiological and pathological processes, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its inhibitory potency, selectivity, and pharmacokinetic properties. Furthermore, this guide visualizes the relevant TRPC6 signaling pathway to provide a deeper understanding of the mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is a bicyclo[4.3.0]nonane derivative.[1] Its chemical structure is depicted in Figure 1. The key physicochemical properties of this compound are summarized in Table 1.

Figure 1: 2D Chemical Structure of this compound

this compound Chemical Structure

(Image Source: MedChemExpress. Note: This is a representative image and may not be to scale.)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₉N₃O₂[2]
Molecular Weight 367.48 g/mol [2]
CAS Number 2231089-95-3[2]
SMILES C[C@@]12--INVALID-LINK--CCC3)[C@@H]2OC4=CC=C(C#N)C=C4">C@@([H])CC(CC1)=O[2]

Pharmacological Profile

This compound is a highly potent and selective inhibitor of the TRPC6 ion channel. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against TRPC6 and its selectivity against other ion channels, such as hERG (human Ether-à-go-go-Related Gene) and NaV1.5 (voltage-gated sodium channel 1.5), have been determined using cellular assays. The results are summarized in Table 2.

Table 2: In Vitro Potency and Selectivity of this compound

TargetIC₅₀Reference
TRPC6 11 nM[1][2]
hERG > 10 µM[1]
NaV1.5 > 30 µM[1]

This compound exhibits excellent potency against TRPC6 with an IC₅₀ of 11 nM.[1][2] Importantly, it demonstrates high selectivity, with IC₅₀ values greater than 10 µM and 30 µM for the hERG and NaV1.5 channels, respectively, indicating a low potential for off-target cardiac liabilities.[1]

In Vivo Pharmacokinetics in Mice

The pharmacokinetic profile of this compound has been evaluated in mice following oral administration. A summary of the key pharmacokinetic parameters is provided in Table 3.

Table 3: Pharmacokinetic Properties of this compound in Mice (Oral Administration)

ParameterValueReference
Dose 10 mg/kg
Cmax 260 ng/mL
Tmax 1.0 h
AUC₀-t 1000 ng·h/mL
t₁/₂ 2.9 h
Oral Bioavailability (F%) 50%

Following a 10 mg/kg oral dose in mice, this compound reached a maximum plasma concentration (Cmax) of 260 ng/mL at 1.0 hour (Tmax). The total drug exposure (AUC₀-t) was 1000 ng·h/mL, with a half-life (t₁/₂) of 2.9 hours. The compound demonstrated good oral bioavailability of 50%.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

TRPC6 Inhibition Assay (Calcium Influx Assay)

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on TRPC6 channels by measuring calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • This compound

  • TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with calcium measurement capabilities

Procedure:

  • Cell Seeding: Seed HEK293-hTRPC6 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 30-60 minutes.

  • Compound Incubation: After dye loading, wash the cells again with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement: Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Agonist Stimulation: Add the TRPC6 agonist (e.g., OAG) to all wells to induce calcium influx.

  • Data Acquisition: Continuously measure the fluorescence intensity for several minutes to record the calcium response.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by comparing the agonist-induced calcium influx in the presence of the compound to the control (agonist alone). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

hERG and NaV1.5 Selectivity Assays (Automated Patch Clamp)

This protocol outlines the use of an automated patch-clamp system to assess the inhibitory effects of this compound on hERG and NaV1.5 channels.

Materials:

  • CHO or HEK293 cells stably expressing human hERG or NaV1.5 channels

  • This compound

  • External and internal recording solutions specific for each ion channel

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Appropriate consumables for the patch-clamp system

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension in the external recording solution.

  • System Setup: Prime the automated patch-clamp system with the appropriate internal and external solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system will automatically establish giga-ohm seals and achieve whole-cell patch-clamp configuration.

  • Current Recording: Apply specific voltage protocols to elicit hERG or NaV1.5 currents and record baseline currents.

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Data Acquisition: Record the ion channel currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude at each compound concentration and calculate the percentage of inhibition relative to the baseline current. Determine the IC₅₀ value by fitting the concentration-response data.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of this compound in mice after oral administration.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of mice via oral gavage.

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t₁/₂, and oral bioavailability from the plasma concentration-time data.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly blocking the TRPC6 ion channel. TRPC6 is a non-selective cation channel that allows the influx of Ca²⁺ and other cations into the cell upon activation. This influx of calcium is a critical second messenger in various signaling pathways. One of the key downstream pathways regulated by TRPC6-mediated calcium entry is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

The activation of TRPC6 leads to an increase in intracellular calcium, which in turn activates calcineurin. Activated calcineurin dephosphorylates NFAT, leading to its translocation into the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in processes such as cardiac hypertrophy and fibrosis. By inhibiting TRPC6, this compound prevents this calcium influx and the subsequent activation of the calcineurin-NFAT pathway.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_in Ca²⁺ (intracellular) TRPC6->Ca2_in influx Calcineurin_inactive Calcineurin (inactive) Ca2_in->Calcineurin_inactive activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocation Gene_expression Gene Expression (e.g., hypertrophy, fibrosis) NFAT_nuc->Gene_expression regulates This compound This compound This compound->TRPC6 inhibits Agonist Agonist (e.g., DAG) Agonist->TRPC6 activates

TRPC6 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the TRPC6 ion channel. This technical guide provides a comprehensive summary of its chemical, physical, and pharmacological properties, along with detailed experimental protocols to facilitate further investigation. The elucidation of its mechanism of action within the TRPC6 signaling pathway underscores its potential for modulating cellular processes implicated in various diseases. Further research into the efficacy and safety of this compound in relevant disease models is warranted.

References

Discovery and Synthesis of DS88790512: A Potent and Selective TRPC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS88790512 is a novel, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a key mediator in various pathological signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. The document details the rationale behind its design, its inhibitory activity, selectivity profile, and pharmacokinetic properties. Furthermore, it outlines the experimental methodologies for key assays and visualizes the relevant biological pathways and experimental workflows to support further research and development.

Introduction

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a significant role in calcium signaling in various cell types. Dysregulation of TRPC6 activity has been implicated in a range of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. As such, TRPC6 has emerged as a promising therapeutic target for the development of novel pharmacological interventions.

The discovery of this compound represents a significant advancement in the pursuit of selective TRPC6 inhibitors. This bicyclo[4.3.0]nonane derivative was identified through a strategic medicinal chemistry effort aimed at improving the drug-like properties of known TRPC6 inhibitors.[1] This guide serves to consolidate the available technical information on this compound to facilitate its use and further exploration by the scientific community.

Discovery and Design Rationale

The development of this compound was guided by the principle of increasing the three-dimensionality of a known aminoindane-based TRPC6 inhibitor.[1][2] The core concept was to enhance the fraction of sp³-hybridized carbon atoms (Fsp³) in the molecular scaffold, a strategy often associated with improved pharmacological properties.[1][2] The synthetic approach involved the replacement of the sp² carbon atoms of the aminoindane skeleton with sp³ carbons, leading to the creation of a saturated bicyclo[4.3.0]nonane core.[1][2] This structural modification resulted in a significant increase in the Fsp³ value and ultimately led to the identification of this compound as a highly potent and selective TRPC6 inhibitor.[2]

Synthesis of this compound

While the specific, step-by-step synthesis of this compound has not been publicly disclosed in full detail, the foundational synthetic strategy involved the construction of a bicyclo[4.3.0]nonane (also known as a hydrindane) scaffold. This class of molecules is a common motif in natural products and presents unique synthetic challenges, particularly concerning stereocontrol. General methodologies for the synthesis of such scaffolds often involve cycloaddition reactions, such as the Diels-Alder reaction, or various cyclization strategies.

Disclaimer: The following represents a plausible, generalized synthetic workflow for a bicyclo[4.3.0]nonane derivative and is not the confirmed synthesis of this compound.

G start Starting Materials (e.g., Cyclopentanone derivative) step1 Ring Annulation (e.g., Robinson Annulation) start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Side Chains step2->step3 step4 Final Modification and Purification step3->step4 product Bicyclo[4.3.0]nonane Core step4->product

Plausible synthetic workflow for a bicyclo[4.3.0]nonane core.

Biological Activity and Selectivity

This compound demonstrates potent inhibitory activity against the TRPC6 channel. Its selectivity has been profiled against other ion channels, notably the hERG and NaV1.5 channels, which are critical for assessing cardiac safety.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

TargetIC50 (nM)
TRPC6 11[1][2]
hERG >100,000[2]
NaV1.5 >300,000[2]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in murine models, demonstrating its potential for oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (Oral) 10 mg/kg[2]
Cmax 260 nM[2]
AUC 1000 nM·h[2]
Half-life (t1/2) 2.9 h[2]
Oral Bioavailability 50%[2]
Volume of Distribution (IV) 24 L/kg[2]
Clearance (IV) 180 mL/min/kg[2]
Plasma Protein Binding ~70%[2]
Murine Liver Microsomal Stability 98%[2]

TRPC6 Signaling Pathway

TRPC6 is a component of a complex signaling network. Its activation, often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leads to an influx of Ca²⁺. This increase in intracellular calcium can activate various downstream effectors, including calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and transcription of target genes.

G GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription initiates

Simplified TRPC6 signaling pathway.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard industry practices. The specific parameters for the experiments conducted on this compound may have varied.

TRPC6 Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit TRPC6-mediated calcium influx in a cell line overexpressing the channel.

  • Cell Culture: HEK293 cells stably expressing human TRPC6 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the cells.

  • Channel Activation and Signal Detection: A TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol) is added to stimulate calcium influx. The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibition of the calcium response by the test compound is calculated relative to vehicle-treated controls to determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Culture Culture TRPC6- expressing cells Plate Plate cells in 96-well plate Culture->Plate Load Load cells with Fluo-4 AM Plate->Load Incubate Incubate with This compound Load->Incubate Activate Activate with OAG Incubate->Activate Measure Measure fluorescence Activate->Measure Calculate Calculate % inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Workflow for TRPC6 inhibition assay.

hERG and NaV1.5 Selectivity Assays (Automated Patch Clamp)

These assays assess the off-target activity of this compound on key cardiac ion channels.

  • Cell Culture: Cell lines stably expressing either hERG or NaV1.5 channels are cultured.

  • Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp system.

  • Electrophysiology: Whole-cell voltage-clamp recordings are established. Specific voltage protocols are applied to elicit and measure the respective ion channel currents.

  • Compound Application: this compound is applied at various concentrations to the cells, and the effect on the ion channel current is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration is determined to calculate the IC50 value.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., from mouse or human), a NADPH-regenerating system, and buffer is prepared.

  • Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the half-life and intrinsic clearance are calculated.

Conclusion

This compound is a potent, selective, and orally bioavailable TRPC6 inhibitor discovered through a rational design strategy focused on increasing molecular three-dimensionality. Its favorable in vitro and in vivo profiles make it a valuable tool for investigating the physiological and pathological roles of TRPC6 and a promising lead compound for the development of therapeutics targeting TRPC6-mediated diseases. This guide provides the foundational technical information to support such endeavors.

References

DS88790512 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS88790512, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information compiled herein is intended to support research and drug development efforts by providing comprehensive supplier and purchasing information, detailed technical data, experimental protocols, and insights into its mechanism of action.

Supplier and Purchasing Information

This compound is available for research purposes from various chemical suppliers. Researchers should note that this compound is for research use only and not for patient use.[1]

SupplierAvailable SizesContact Information
MedChemExpress50 mg, 100 mg, 250 mgQuotation required for pricing.[1]
Tebubio25 mg, 50 mg, 100 mgPricing available on the website.[2]

Technical Data

This compound is a bicyclo[4.3.0]nonane derivative identified as a potent, selective, and orally bioavailable blocker of the TRPC6 ion channel.[3] Its development was guided by increasing the three-dimensionality of the molecular structure to enhance potency and selectivity.

PropertyValueReference
CAS Number 2231089-95-3[1][2]
Molecular Formula C22H29N3O2[4]
Molecular Weight 367.48 g/mol [4]
IC50 (TRPC6) 11 nM[1][3]
Storage Temperature -20°C or Room Temperature[1][2]
Shipping Conditions Room temperature in the continental US; may vary elsewhere.[1]

Mechanism of Action: TRPC6 Inhibition and Downstream Signaling

This compound exerts its effects by directly inhibiting the TRPC6 ion channel. TRPC6 is a non-selective cation channel that plays a crucial role in calcium (Ca2+) signaling.[2] Dysregulation of TRPC6 activity has been implicated in a variety of pathological conditions, including cardiac hypertrophy and renal diseases.

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 stimulates the release of Ca2+ from intracellular stores, DAG directly activates TRPC6 channels at the plasma membrane, leading to an influx of extracellular Ca2+.

This rise in intracellular Ca2+ activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in pathological processes such as cardiac remodeling.[5] By blocking TRPC6, this compound attenuates this Ca2+-calcineurin-NFAT signaling cascade.

TRPC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GPCR/RTK GPCR/RTK PLC PLC GPCR/RTK->PLC Activates DAG DAG PLC->DAG Produces TRPC6 TRPC6 Ca2_influx Ca2+ Influx TRPC6->Ca2_influx This compound This compound This compound->TRPC6 Inhibits DAG->TRPC6 Activates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates Gene_Expression Pathological Gene Expression NFAT_n->Gene_Expression Promotes

Figure 1. TRPC6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell-Based TRPC6 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on TRPC6 channels using a calcium flux assay.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the TRPC6-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions.

  • Compound Incubation: After washing to remove excess dye, add the various concentrations of this compound to the wells and incubate for the desired time.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.

  • Agonist Stimulation: Add the TRPC6 agonist to all wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

TRPC6_Inhibition_Assay_Workflow A Seed TRPC6-HEK293 cells in 96-well plate C Load cells with calcium-sensitive dye A->C B Prepare serial dilutions of this compound D Incubate with this compound B->D C->D E Measure baseline fluorescence D->E F Add TRPC6 agonist (OAG) E->F G Measure fluorescence change F->G H Calculate IC50 G->H

Figure 2. Workflow for a cell-based TRPC6 inhibition assay.

NFAT Reporter Assay

This protocol outlines a method to assess the effect of this compound on the TRPC6-mediated activation of the NFAT signaling pathway.

Materials:

  • Cells co-transfected with TRPC6 and an NFAT-luciferase reporter construct

  • Cell culture medium

  • This compound

  • TRPC6 agonist (e.g., Angiotensin II)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection and Seeding: Co-transfect cells with plasmids for TRPC6 and the NFAT-luciferase reporter. Seed the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a TRPC6 agonist to activate the signaling pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and plot the results against the concentration of this compound to determine its inhibitory effect on NFAT activation.

NFAT_Reporter_Assay_Logic start Cells with TRPC6 and NFAT-Luciferase Reporter treatment Treat with this compound start->treatment stimulation Stimulate with TRPC6 agonist treatment->stimulation inhibition_check TRPC6 Inhibited? stimulation->inhibition_check no_inhibition Ca2+ influx -> Calcineurin -> NFAT activation -> Luciferase expression inhibition_check->no_inhibition No inhibition No Ca2+ influx -> No NFAT activation -> No Luciferase expression inhibition_check->inhibition Yes measure Measure Luminescence no_inhibition->measure inhibition->measure

Figure 3. Logical flow of the NFAT reporter assay to assess this compound activity.

References

The Role of TRPC6 in the Pathophysiology of Focal Segmental Glomerulosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, calcium-permeable cation channel that is a critical component of the glomerular slit diaphragm in podocytes. Aberrant TRPC6 function, particularly through gain-of-function mutations, is a known cause of familial Focal Segmental Glomerulosclerosis (FSGS), a disease characterized by scarring of the kidney's filtering units, proteinuria, and progressive renal failure. Increased expression of wild-type TRPC6 is also implicated in acquired forms of FSGS. The pathogenic mechanism involves excessive calcium (Ca2+) influx into podocytes, which triggers deleterious downstream signaling cascades, leading to cytoskeletal damage, foot process effacement, apoptosis, and eventual podocyte loss. This guide provides an in-depth examination of the molecular mechanisms, key signaling pathways, experimental methodologies used in its study, and quantitative data related to TRPC6's role in FSGS.

TRPC6 Channel and its Function in Podocytes

TRPC6 is an integral membrane protein expressed in podocyte foot processes, where it forms a complex with essential slit diaphragm proteins, including nephrin and podocin.[1][2][3] This strategic localization suggests a role in sensing mechanical stress and regulating the intricate structure of the filtration barrier.[4] Under normal physiological conditions, TRPC6 activity is tightly regulated, contributing to the maintenance of podocyte cytoskeletal architecture and signaling.[5] However, both gain-of-function mutations and overexpression of the channel lead to dysregulated Ca2+ influx, initiating the pathological processes of FSGS.[6][7]

Pathophysiological Signaling Pathways

The overactivation of TRPC6 initiates a cascade of intracellular events culminating in podocyte injury. A primary pathway involves activation by G-protein coupled receptors (GPCRs), such as the Angiotensin II Type 1 Receptor (AT1R).

Angiotensin II - Calcineurin - NFAT Pathway

Angiotensin II (AngII), a key mediator of kidney disease, activates the AT1R, which is coupled to the Gq alpha subunit. This stimulates Phospholipase C (PLC) to produce diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates TRPC6, leading to Ca2+ influx.[8][9] The sustained increase in intracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[10][11] Activated NFAT translocates to the nucleus and promotes the transcription of genes that contribute to podocyte injury. Furthermore, this pathway can create a positive feedback loop, where activated NFAT increases the expression of TRPC6, further amplifying the pathological Ca2+ signaling.[9][10]

TRPC6_AngII_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates DAG DAG PLC->DAG Generates TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to TRPC6_Expression TRPC6 Expression NFAT->TRPC6_Expression Increases Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Promotes Podocyte_Injury Podocyte Injury (Apoptosis, Effacement) Gene_Transcription->Podocyte_Injury Leads to TRPC6_Expression->TRPC6 Positive Feedback

Caption: Angiotensin II-TRPC6-NFAT signaling cascade in podocytes.
Interaction with Slit Diaphragm Proteins

TRPC6 is part of a larger protein complex at the slit diaphragm. It directly interacts with nephrin and podocin, but not CD2AP.[2][3] This interaction is crucial for localizing the channel and integrating Ca2+ signals with the structural components of the filtration barrier. Gain-of-function mutations may disrupt the delicate balance of this signaling hub, leading to cytoskeletal disorganization and foot process effacement.[5]

Caption: TRPC6 interactions within the slit diaphragm protein complex.

Quantitative Data Summary

The functional consequence of FSGS-associated TRPC6 mutations is a significant increase in channel activity, leading to Ca2+ overload. Below are tables summarizing quantitative findings from electrophysiological studies and expression analyses in disease models.

Table 1: Electrophysiological Effects of FSGS-Associated TRPC6 Mutations
MutationCurrent Amplitude Increase (vs. WT)Inward Ca2+ Current Increase (vs. WT)Other Notable EffectsReference(s)
M132T3 to 5-fold~10-foldLacks time-dependent inactivation[12][13]
E896KGain-of-function phenotypeNot specifiedConfers mild susceptibility to injury in mice[5][14]
R895CEnhanced channel activityNot specifiedCauses constitutive activation of NFAT[15]
E897KEnhanced channel activityNot specifiedCauses constitutive activation of NFAT[15]
Table 2: TRPC6 Expression in Glomerular Disease Models
Disease Model/ConditionChange in TRPC6 mRNAChange in TRPC6 ProteinAnimal Model/HumanReference(s)
Angiotensin II InfusionIncreasedIncreasedMouse/Rat[9][10]
Doxorubicin NephropathyIncreasedIncreasedRat[10]
Minimal Change Disease (MCD)Significantly IncreasedIncreasedHuman[16]
Membranous GlomerulonephritisSignificantly IncreasedStrongly IncreasedHuman[16]
FSGS (acquired)Increased (not significant)IncreasedHuman[16]
Trpc6 M131T Transgenic4.2-fold higher than endogenousIncreasedMouse[17]

Key Experimental Protocols

Investigating the role of TRPC6 in FSGS requires specialized techniques to measure ion channel function and protein expression in the unique context of the glomerulus.

Patch-Clamp Electrophysiology of Podocytes

This technique directly measures the ion flow through TRPC6 channels in podocytes, either in culture or in freshly isolated glomeruli.

Methodology:

  • Glomeruli Isolation: Kidneys are perfused and the cortex is minced. The tissue is passed through a series of steel sieves of decreasing mesh size to isolate the glomeruli fraction.[18]

  • Cell Preparation: Isolated glomeruli are transferred to a recording chamber on an inverted microscope. A podocyte on the outer surface of an intact glomerulus is identified for patching.[18]

  • Patching: A glass micropipette with a ~1 µm tip diameter is pressed against the podocyte membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaohm seal".[18]

  • Recording Configuration:

    • Cell-Attached: The patch of membrane remains attached to the cell, allowing measurement of single-channel currents without disturbing the intracellular environment.[19]

    • Whole-Cell: The membrane patch is ruptured, allowing control of the intracellular solution and measurement of the total current from the entire cell membrane.[20]

  • Solutions:

    • Bath Solution (extracellular, in mM): 130 NaCl, 1 CaCl2, 10 HEPES, 2 MgCl2, 10 Glucose, pH 7.4.[19]

    • Pipette Solution (intracellular, in mM): 126 NaCl, 1.5 CaCl2, 10 HEPES, 10 Glucose, 10 TEACL, plus blockers for other channels (e.g., 10 nM iberiotoxin).[19]

  • Data Acquisition: Currents are recorded in response to voltage ramps (e.g., -80 to +80 mV) before and after application of agonists like Angiotensin II (10 µM) or OAG (50 µM).[20][21]

Patch_Clamp_Workflow Start Kidney Perfusion & Excision IsolateCortex Isolate & Mince Renal Cortex Start->IsolateCortex Sieving Sequential Sieving (Decreasing Mesh Size) IsolateCortex->Sieving IsolateGlom Collect Glomeruli Fraction Sieving->IsolateGlom Transfer Transfer to Recording Chamber IsolateGlom->Transfer IdentifyPodocyte Identify Podocyte on Glomerulus Surface Transfer->IdentifyPodocyte Approach Approach with Micropipette IdentifyPodocyte->Approach Seal Form Gigaohm Seal Approach->Seal Record Record Currents (Cell-Attached or Whole-Cell) Seal->Record Analyze Data Analysis (Channel Activity, NPo) Record->Analyze

Caption: Workflow for patch-clamp recording of TRPC6 in native podocytes.
Western Blotting for TRPC6 Protein Expression

This immunoassay is used to quantify the amount of TRPC6 protein in kidney tissue or cell lysates.

Methodology:

  • Tissue Lysis: Renal cortex samples are homogenized in ice-cold RIPA buffer (150 mM NaCl, 50 mM Tris-HCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) containing a protease inhibitor cocktail.[22][23]

  • Protein Quantification: The total protein concentration of the lysate is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein (e.g., 40 µg) are loaded onto an SDS-PAGE gel (e.g., 8-12%) and separated by size.[7]

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to TRPC6 (e.g., rabbit polyclonal anti-TRPC6, 1:1000 dilution).[24]

  • Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:3000 dilution).[7]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[7]

Therapeutic Implications and Future Directions

The central role of TRPC6 overactivation in the pathogenesis of FSGS makes it an attractive therapeutic target. Strategies aimed at inhibiting TRPC6 channel activity or reducing its expression are under investigation. The development of specific pharmacological inhibitors is a key area of research, though selectivity against other TRPC family members remains a challenge.[25] The animal models described, particularly those with early and robust phenotypes like the Trpc6 M131T transgenic mouse, serve as crucial platforms for testing novel therapeutic agents.[17][26] Understanding the precise molecular interactions of TRPC6 within the slit diaphragm complex may also unveil new targets for stabilizing podocyte architecture and function. Further research into the downstream effectors of TRPC6-mediated Ca2+ signaling will be critical for developing targeted therapies to halt the progression of FSGS.

References

An In-depth Technical Guide to the Core Functions of TRPC6 Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a non-selective cation channel, is a critical component in a multitude of physiological processes and has been increasingly implicated in the pathophysiology of numerous diseases. As a member of the canonical subfamily of TRP channels, TRPC6 is notably activated by diacylglycerol (DAG), a key second messenger in phospholipase C (PLC) signaling cascades. This technical guide provides a comprehensive overview of the core functions of TRPC6, detailing its activation mechanisms, signaling pathways, and physiological roles. It is designed to serve as a resource for researchers and professionals in drug development, offering structured data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of TRPC6 and its potential as a therapeutic target.

Core Characteristics and Function of TRPC6

TRPC6 is a non-selective cation channel with a notable preference for calcium ions.[1] It forms homotetrameric or heterotetrameric complexes in the plasma membrane, acting as a crucial conduit for Ca2+ and Na+ influx.[2] This influx of cations leads to the depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers a wide array of downstream cellular responses.

Ion Permeability and Conductance

A defining feature of TRPC6 is its significant permeability to Ca2+ over Na+. This property is fundamental to its role in calcium signaling. The precise biophysical properties, such as ion selectivity and conductance, are crucial for understanding its physiological impact.

PropertyValueReference
Permeability Ratio (PCa/PNa) ~6[1]
Slope Conductance (symmetrical 120mM Cs+) 35 pS[3]

Activation Mechanisms and Signaling Pathways

The activation of TRPC6 is a multi-faceted process involving both receptor-dependent and independent mechanisms. Understanding these pathways is paramount for the development of targeted therapeutic modulators.

Receptor-Operated Activation

The canonical activation pathway for TRPC6 is initiated by the stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that are linked to phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] While IP3 triggers the release of Ca2+ from intracellular stores, DAG directly activates TRPC6 channels located in the plasma membrane.[5][6][7]

Mechanosensation

TRPC6 channels are also mechanosensitive, meaning they can be activated by physical stimuli such as membrane stretch.[8][9] This property is particularly important in tissues subjected to mechanical stress, such as vascular smooth muscle and kidney podocytes. In these cells, TRPC6-mediated responses to stretch are critical for maintaining myogenic tone and the integrity of the glomerular filtration barrier.[8]

Regulation by Other Factors

Beyond DAG and mechanical stretch, TRPC6 activity is modulated by a variety of other factors, including reactive oxygen species (ROS) and post-translational modifications like phosphorylation.[1][6] These regulatory inputs add further layers of complexity to the control of TRPC6 function.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving TRPC6 activation.

TRPC6_Activation_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Directly Activates Ca_influx Ca²⁺/Na⁺ Influx TRPC6->Ca_influx Depolarization Membrane Depolarization TRPC6->Depolarization Downstream Downstream Cellular Responses Ca_influx->Downstream Depolarization->Downstream Stretch Mechanical Stretch Stretch->TRPC6 Activates

Caption: Receptor-Operated and Mechanical Activation of TRPC6.

TRPC6_Cardiac_Hypertrophy_Pathway AngII Angiotensin II (Ang II) AT1R AT1 Receptor AngII->AT1R Gq Gαq AT1R->Gq PLC PLC Gq->PLC DAG DAG PLC->DAG TRPC6 TRPC3/TRPC6 DAG->TRPC6 Depolarization Membrane Depolarization TRPC6->Depolarization L_type L-type Ca²⁺ Channel Depolarization->L_type Ca_influx Ca²⁺ Influx L_type->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Calcineurin->NFAT Activates Hypertrophy Cardiac Hypertrophy NFAT->Hypertrophy Gene Transcription

Caption: TRPC6 in Angiotensin II-induced Cardiac Hypertrophy.

Pathophysiological Relevance

Dysregulation of TRPC6 function, particularly gain-of-function mutations, has been linked to the pathogenesis of several diseases. This makes TRPC6 a compelling target for drug discovery and development.

Kidney Disease

Gain-of-function mutations in the TRPC6 gene are a known cause of familial focal segmental glomerulosclerosis (FSGS), a disease characterized by scarring of the kidney's filtering units and progressive loss of kidney function.[10][11] In kidney podocytes, which are essential components of the glomerular filtration barrier, overactive TRPC6 channels lead to excessive calcium influx, cytoskeletal rearrangements, and eventual podocyte damage and loss.[12][13] Studies using TRPC6 knockout animal models have shown a reduction in glomerular disease manifestations in several models of kidney injury.[14][15]

Cardiac Hypertrophy

TRPC6 is also implicated in pathological cardiac hypertrophy, the abnormal enlargement of the heart muscle. In response to stimuli like pressure overload or neurohormonal signals such as angiotensin II, TRPC6 expression is upregulated in cardiomyocytes.[16] This increased TRPC6 activity contributes to the activation of the calcineurin-NFAT signaling pathway, a key driver of hypertrophic gene expression.[16][17][18] Blockade of both TRPC3 and TRPC6 has been shown to inhibit pathological cardiac hypertrophy.[19]

Pharmacological Modulation

The development of specific small-molecule modulators of TRPC6 is an active area of research. These compounds are invaluable tools for studying channel function and hold therapeutic promise.

CompoundTypeEC50 / IC50Reference
AM-0883 Agonist45.5 ± 10 nM[19]
AM-1473 Antagonist0.13 ± 0.03 nM[19]
GSK1702934A Agonist~0.44 µM[20]
GSK417651A Antagonist~0.04 µM[20]
GSK2293017A Antagonist~0.01 µM[20]
BTDM AntagonistHigh-affinity[7][21]
Hyperforin Agonist (mouse)Selective Activator[3]
SKF96365 AntagonistNon-specific[21]

Key Experimental Protocols

The study of TRPC6 ion channels relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for some of the most critical assays.

Electrophysiology: Patch-Clamp Recording

Objective: To measure the ion currents flowing through TRPC6 channels in the cell membrane.

Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293 cells transiently transfected with a TRPC6 expression vector) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-2 MΩ. Fill the pipette with an appropriate intracellular solution (e.g., 126 mM KCl, 10 mM HEPES, 6 mM NaCl, 1.2 mM MgCl2, 5 mM EGTA, 11 mM glucose, 1 mM MgATP, pH 7.4 with KOH).

  • Recording Setup: Place the coverslip with cells in a recording chamber on an inverted microscope stage and perfuse with an extracellular bath solution (e.g., 130 mM NaCl, 5.9 KCl, 2.4 CaCl2, 1.2 MgCl2, 11 glucose, 10 HEPES, pH 7.4 with NaOH).

  • Giga-seal Formation: Under visual control, carefully approach a single cell with the micropipette. Apply slight positive pressure to the pipette to keep the tip clean. Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the membrane.

  • Whole-Cell Configuration: After forming a giga-seal, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a constant membrane potential (e.g., -60 mV) and apply voltage ramps or steps to elicit and record TRPC6 currents. Currents can be activated by applying TRPC6 agonists (e.g., OAG or AM-0883) to the bath solution.

  • Data Analysis: Analyze the recorded currents to determine properties such as current-voltage (I-V) relationship, channel activation, and deactivation kinetics.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare Cells on Coverslip Approach_Cell Approach Cell with Pipette Cell_Prep->Approach_Cell Pipette_Prep Pull and Fill Micropipette Pipette_Prep->Approach_Cell Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Approach_Cell Giga_Seal Form Giga-seal (>1 GΩ) Approach_Cell->Giga_Seal Whole_Cell Rupture Membrane (Whole-cell) Giga_Seal->Whole_Cell Record_Currents Apply Voltage Protocol & Record Currents Whole_Cell->Record_Currents Analyze_IV Analyze I-V Relationship Record_Currents->Analyze_IV Analyze_Kinetics Analyze Activation/Deactivation Kinetics Record_Currents->Analyze_Kinetics

Caption: Workflow for Whole-Cell Patch-Clamp Recording of TRPC6.
Molecular Biology: Quantitative RT-PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of the TRPC6 gene.

Methodology:

  • RNA Isolation: Isolate total RNA from cells or tissues of interest using a suitable method, such as TRIzol reagent.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.

  • Primer Design: Design or obtain validated primers specific for the TRPC6 gene and a stable housekeeping gene (e.g., β-actin or GAPDH) for normalization.

    • TRPC6 Forward Primer Example: 5'-GGGCTGGAGAGTCTCTGTTG-3'[17]

    • TRPC6 Reverse Primer Example: 5'-CGGGGAAAAGTCACCACTTA-3'[17]

  • Real-Time PCR: Perform the real-time PCR reaction using a qPCR instrument and a SYBR Green or TaqMan-based detection chemistry. The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.

  • Cycling Conditions: A typical three-step PCR protocol includes an initial denaturation step (e.g., 95°C for 7 minutes), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 seconds), annealing (e.g., 56-66°C for 20 seconds), and extension (e.g., 72°C for 30 seconds).

  • Data Analysis: Determine the cycle threshold (Ct) values for both TRPC6 and the housekeeping gene. Calculate the relative expression of TRPC6 using the ΔΔCt method.

Biochemistry: Immunoprecipitation (IP)

Objective: To isolate TRPC6 and its interacting proteins from a cell or tissue lysate.

Methodology:

  • Lysate Preparation: Lyse cells or tissues in a non-denaturing lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose or magnetic beads for a short period (e.g., 10-30 minutes) to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to TRPC6 to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against TRPC6 and suspected interacting partners.

Cell Biology: Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) mediated by TRPC6 activity.

Methodology:

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological salt solution (e.g., Tyrode's solution) to remove excess dye.

  • Imaging: Mount the cells on a fluorescence microscope equipped with an appropriate excitation light source and emission filters.

  • Baseline Measurement: Record the baseline fluorescence intensity before stimulation.

  • Stimulation: Perfuse the cells with a solution containing a TRPC6 agonist (e.g., OAG) to activate the channels.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the ratio of the emitted fluorescence.

  • Data Analysis: Analyze the change in fluorescence intensity or ratio to determine the relative or absolute changes in [Ca2+]i.

Structural Biology of TRPC6

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human TRPC6 channel, offering unprecedented insights into its architecture and the mechanisms of its modulation by small molecules.

Cryo-EM Structure Determination

The determination of the TRPC6 structure involves several key steps:

  • Protein Expression and Purification: Express a stable construct of human TRPC6 (often with truncations to improve homogeneity) in a suitable expression system (e.g., HEK293 cells). Purify the protein using affinity chromatography.

  • Reconstitution: Reconstitute the purified TRPC6 into a membrane-mimicking environment, such as lipid nanodiscs, to maintain its native conformation.

  • Sample Preparation for Cryo-EM: Apply the protein-nanodisc complex to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen particles using a high-end transmission electron microscope (e.g., a 300 kV Titan Krios) equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION) to pick individual particle images, classify them into different views, and reconstruct a high-resolution 3D density map of the channel.

  • Model Building and Refinement: Build an atomic model of TRPC6 into the cryo-EM density map and refine it to fit the data.

Structures of TRPC6 have been solved in both antagonist-bound and agonist-bound states, revealing novel binding pockets for these modulators and providing a structural basis for understanding channel gating and inhibition.[5][19]

StructureMethodResolutionPDB IDReference
Human TRPC6 (BTDM-bound) Cryo-EM3.8 Å5YX9[7][22]
Human TRPC6 (Antagonist-bound) Cryo-EM3.1 Å-[19]
Human TRPC6 (Agonist-bound) Cryo-EM3.1 Å-[19]
Murine TRPC6 (cytoplasmic domain) Cryo-EM3.8 Å-[18][23]

Conclusion and Future Directions

TRPC6 stands out as a pivotal ion channel with diverse physiological functions and significant implications for human disease. Its role as a downstream effector of PLC signaling and as a mechanosensor places it at the crossroads of multiple cellular control systems. The elucidation of its structure and the identification of potent and selective modulators have opened new avenues for therapeutic intervention in kidney disease, cardiac hypertrophy, and potentially other disorders.

Future research will likely focus on several key areas:

  • Elucidating the precise mechanisms of TRPC6 regulation in different cellular contexts, including the interplay between various signaling inputs.

  • Defining the composition and stoichiometry of native TRPC6-containing channel complexes and the functional consequences of heteromerization with other TRPC subunits.

  • Developing highly selective TRPC6 inhibitors and activators with favorable pharmacokinetic properties for clinical applications.

  • Further exploring the role of TRPC6 in other physiological and pathological processes , such as immune responses and neurobiology.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unravel the complexities of TRPC6 function and harness its therapeutic potential.

References

DS88790512 for Basic Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS88790512 is a potent, selective, and orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) ion channel.[1] Developed by Daiichi-Sankyo Co., Ltd., this bicyclo[4.3.0]nonane derivative has emerged as a valuable tool for investigating the physiological and pathological roles of TRPC6. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a depiction of its relevant signaling pathway and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

TargetAssay TypeIC50 (nM)Reference
TRPC6Calcium Influx11[1]
hERGElectrophysiology>100,000[1]
hNav1.5Electrophysiology>300,000[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)ValueUnitsReference
CmaxOral10260nM
AUCOral101000nM*h
T1/2Oral102.9h
BioavailabilityOral1050%
VdIntravenous1024L/kg
CLIntravenous10180mL/min/kg

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established techniques in the field and are intended to serve as a guide for researchers.

TRPC6 Inhibition Assay (Calcium Influx)

This protocol describes a method to determine the inhibitory activity of this compound on TRPC6 channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • This compound

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic measurement capabilities

Procedure:

  • Cell Plating: Seed the TRPC6-expressing HEK293 cells into the assay plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the fluorescent calcium indicator and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading solution to each well.

  • Incubation: Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add the TRPC6 agonist OAG to all wells to stimulate calcium influx and immediately begin kinetic measurement of the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of this compound. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

hERG and hNav1.5 Selectivity Assays (Automated Patch Clamp)

This protocol outlines a general procedure for assessing the off-target effects of this compound on hERG and hNav1.5 ion channels using an automated patch-clamp system.

Materials:

  • CHO or HEK293 cells stably expressing either human hERG or hNav1.5 channels.[2][3][4]

  • External and internal recording solutions specific for each channel.[2]

  • This compound

  • Automated patch-clamp platform (e.g., QPatch, IonWorks, or similar)[2][3][4]

  • Positive control compounds for hERG (e.g., dofetilide) and hNav1.5 (e.g., lidocaine).

Procedure:

  • Cell Preparation: Harvest the cells expressing the target ion channel and prepare a cell suspension according to the automated patch-clamp system's specifications.

  • System Setup: Prime the system with the appropriate external and internal recording solutions.

  • Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and establish a giga-ohm seal, followed by membrane rupture to achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol and Current Recording: Apply a specific voltage-clamp protocol to elicit the characteristic currents for either hERG or hNav1.5. Record baseline currents.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound. Allow for sufficient time at each concentration for the drug effect to reach a steady state.

  • Data Acquisition: Record the ion channel currents at each compound concentration.

  • Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in mice following oral administration.

Materials:

  • Male CD-1 or C57BL/6 mice.[5]

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Dosing: Fast the mice overnight prior to dosing. Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, and oral bioavailability (requires a separate intravenous dosing group for comparison).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for characterizing a TRPC6 inhibitor like this compound.

TRPC6_Signaling_Pathway cluster_nucleus GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates ER Endoplasmic Reticulum IP3->ER Binds Ca_ER Ca2+ Release ER->Ca_ER Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Mediates This compound This compound This compound->TRPC6 Inhibits Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (e.g., hypertrophy, fibrosis) NFAT->Gene_Expression Promotes

Caption: TRPC6 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Novel Compound Synthesis Primary_Screen Primary Screen: TRPC6 Inhibition Assay (e.g., Calcium Influx) Start->Primary_Screen Hit_Identified Hit Identified (e.g., this compound) Primary_Screen->Hit_Identified Potent Hit No_Hit Inactive or Not Potent Primary_Screen->No_Hit No Hit Selectivity_Screen Selectivity Profiling: hERG & hNav1.5 Assays (Automated Patch Clamp) Hit_Identified->Selectivity_Screen Selective_Hit Selective Hit Selectivity_Screen->Selective_Hit Selective Not_Selective Off-target Activity Selectivity_Screen->Not_Selective Not Selective In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) Selective_Hit->In_Vivo_PK Good_PK Favorable PK Profile In_Vivo_PK->Good_PK Good Poor_PK Poor PK Profile In_Vivo_PK->Poor_PK Poor Lead_Candidate Lead Candidate for Further Development Good_PK->Lead_Candidate

References

In-Depth Technical Whitepaper on Preliminary Studies of DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary research and findings on DS88790512, a potent and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The information is compiled from publicly available scientific literature and is intended to serve as a detailed guide for professionals in the field of drug discovery and development.

Core Compound Profile: this compound

This compound is a novel bicyclo[4.3.0]nonane derivative identified as a potent, selective, and orally bioavailable inhibitor of the TRPC6 ion channel.[1] The development of this compound was guided by increasing the three-dimensionality of the molecular structure, a feature often associated with successful drug candidates.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency and Selectivity
TargetAssay TypeIC50Reference
TRPC6 Ion Influx11 nM [1][3]
hERG Ion ChannelElectrophysiology>100 µM[2]
hNaV1.5 Ion ChannelElectrophysiology>300 µM[2]
Table 2: In Vivo Pharmacokinetics in Mice
ParameterRoute of AdministrationDoseValueUnitsReference
Cmax Oral10260nM[2]
AUC Oral101000nM*h[2]
T 1/2 Oral102.9hours[2]
Oral Bioavailability Oral vs. IV1050%[2]
Volume of Distribution (Vd) Intravenous1024L/kg[2]
Clearance Intravenous10180mL/min/kg[2]
Plasma Protein Binding --~70%[2]
Metabolic Stability (Murine Liver Microsomes) --98%[2]

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the TRPC6 ion channel. TRPC6 is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and other cations into the cell. This influx is a key signaling event in various physiological and pathophysiological processes. The diagram below illustrates the inhibition of the TRPC6 signaling pathway by this compound.

TRPC6_Inhibition cluster_membrane Cell Membrane cluster_extra cluster_intra TRPC6 TRPC6 Channel Ca_in Ca²⁺ Influx TRPC6->Ca_in allows Ca_out Ca²⁺ Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca_in->Downstream triggers This compound This compound This compound->TRPC6 inhibits PLC_activation PLC Activation (e.g., via GPCR) DAG DAG PLC_activation->DAG generates DAG->TRPC6 activates

Inhibition of TRPC6-mediated calcium influx by this compound.

Experimental Workflow

The preclinical evaluation of this compound likely followed a standardized workflow to characterize its potency, selectivity, and pharmacokinetic properties. The diagram below outlines a logical progression of these key experiments.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation potency Primary Potency Assay (TRPC6 Inhibition) selectivity Selectivity Assays (hERG, hNaV1.5) potency->selectivity metabolism Metabolic Stability (Liver Microsomes) selectivity->metabolism pk_iv Pharmacokinetics (IV) (Vd, Clearance) metabolism->pk_iv pk_po Pharmacokinetics (Oral) (Cmax, AUC, T½, F) pk_iv->pk_po lead_id Lead Identification (this compound) lead_id->potency

A representative preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the preliminary studies of this compound are not fully available in the public domain. However, based on the nature of the reported data, the following are representative, standardized protocols for the key assays performed.

TRPC6 Inhibition Assay (Calcium Influx)

This protocol describes a typical method for assessing the inhibitory activity of a compound against TRPC6 channels using a calcium influx assay in a cell-based format.

  • Cell Culture:

    • Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation:

    • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • After incubation, cells are washed to remove excess dye.

  • Compound Incubation:

    • Serial dilutions of this compound are prepared in the assay buffer.

    • The compound dilutions are added to the respective wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Channel Activation and Signal Detection:

    • A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to all wells to activate the channel.

    • The fluorescence intensity is measured immediately using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is indicative of calcium influx.

    • The percentage of inhibition by this compound is calculated relative to vehicle-treated controls.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

hERG and hNaV1.5 Selectivity Assays (Patch-Clamp Electrophysiology)

This protocol outlines a standard method for assessing off-target activity on key cardiac ion channels using the manual whole-cell patch-clamp technique.

  • Cell Culture:

    • Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing either human hERG or hNaV1.5 channels are used.

    • Cells are maintained in appropriate culture medium and conditions, similar to the TRPC6-expressing cells.

  • Electrophysiology Recordings:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Specific voltage protocols are applied to elicit the characteristic currents for hERG or hNaV1.5 channels.

    • Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Compound Application:

    • A stable baseline current is established before the application of this compound.

    • The compound is applied at various concentrations via the perfusion system.

  • Data Analysis:

    • The peak current amplitude in the presence of the compound is compared to the baseline current to determine the percentage of inhibition.

    • Concentration-response curves are generated to calculate the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for determining the pharmacokinetic profile of a compound in mice following oral and intravenous administration.

  • Animals:

    • Male CD-1 or C57BL/6 mice (8-10 weeks old) are used.

    • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are typically fasted overnight before dosing.

  • Compound Administration:

    • Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered as a bolus dose into the tail vein.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected from a sparse sampling design (typically 3 mice per time point) via a suitable route (e.g., submandibular or saphenous vein).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • This involves protein precipitation, chromatographic separation, and detection by mass spectrometry.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, clearance, volume of distribution, and oral bioavailability.

References

A Comprehensive Review of Transient Receptor Potential Canonical 6 (TRPC6) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in regulating intracellular calcium levels.[1] Dysregulation of TRPC6 has been implicated in a variety of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy.[2][3][4][5][6] As such, TRPC6 has emerged as a promising therapeutic target for the development of novel drugs. This technical guide provides an in-depth review of the current literature on TRPC6 inhibitors, summarizing key quantitative data, outlining experimental protocols, and visualizing important pathways and workflows.

TRPC6 Signaling Pathway

TRPC6 is activated by diacylglycerol (DAG), a second messenger produced by the activation of phospholipase C (PLC).[3] Upon activation, TRPC6 allows the influx of calcium into the cell, which in turn activates various downstream signaling pathways, including the calcineurin-NFAT pathway.[7][8][9] This pathway is known to play a critical role in the pathophysiology of several diseases.[7][8]

TRPC6_Signaling_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., pro-fibrotic, pro-hypertrophic) Nucleus->Gene_Expression Regulates

TRPC6 Signaling Pathway

Quantitative Data on TRPC6 Inhibitors

A number of small molecule inhibitors of TRPC6 have been developed and characterized. The following table summarizes the in vitro potency of some of the most well-studied inhibitors.

CompoundTarget(s)IC50 (nM)SpeciesAssay MethodReference(s)
BI 749327 TRPC613MouseWhole-cell patch clamp[10][11][12]
19HumanWhole-cell patch clamp[12]
15Guinea PigWhole-cell patch clamp[12]
TRPC31100MouseWhole-cell patch clamp[11]
TRPC7550MouseWhole-cell patch clamp[11]
SAR7334 TRPC6<10HumanWhole-cell patch clamp[13]
GSK2332255B TRPC321HumanPatch-clamp[14]
TRPC63HumanPatch-clamp[14]
GSK2833503A TRPC35HumanPatch-clamp[14]
TRPC64HumanPatch-clamp[14]
GSK417651A TRPC3/6~40HumanWhole-cell patch clamp[15][16]
GSK2293017A TRPC3/6~10HumanWhole-cell patch clamp[16]
Larixyl Carbamate (LC) TRPC6---[17]

Experimental Protocols

The identification and characterization of TRPC6 inhibitors typically involve a series of in vitro and in vivo experiments. A general workflow is outlined below.

High-Throughput Screening (HTS)

The initial step in identifying novel TRPC6 inhibitors is often a high-throughput screen of a large compound library.[18]

  • Cell Line: HEK293 cells stably expressing human TRPC6 are commonly used.[11][18]

  • Assay Principle: A fluorescent dye that is sensitive to changes in membrane potential is used to measure TRPC6 channel activity.[11]

  • Procedure:

    • Cells are plated in multi-well plates and loaded with the fluorescent dye.

    • Test compounds are added to the wells.

    • The TRPC6 channel is activated by adding an agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).[11][18]

    • The change in fluorescence is measured using a kinetic imaging plate reader.[18]

    • A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of TRPC6.

HTS_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization & In Vivo Testing Compound_Library Compound Library HTS_Assay HTS Assay (e.g., FLIPR) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response Electrophysiology Electrophysiology (Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Assays Selectivity Assays Electrophysiology->Selectivity_Assays Lead_Optimization Lead Optimization (Medicinal Chemistry) Selectivity_Assays->Lead_Optimization In_Vivo_Models In Vivo Disease Models Lead_Optimization->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

TRPC6 Inhibitor Discovery Workflow

Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for confirming the activity and determining the potency of TRPC6 inhibitors.[11]

  • Cell Line: HEK293 cells expressing the TRPC6 channel of interest (e.g., human, mouse).[11]

  • Procedure:

    • A glass micropipette is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is clamped at a specific voltage.

    • The TRPC6 channel is activated with an agonist (e.g., OAG).

    • The resulting ionic current is measured.

    • The inhibitor is applied at various concentrations to determine its effect on the current and to calculate the IC50 value.

Classification of TRPC6 Inhibitors

TRPC6 inhibitors can be broadly classified based on their chemical scaffolds.

Inhibitor_Classification cluster_thiazole Anilino-Thiazoles cluster_pyrazolo Pyrazolo[1,5-a]pyrimidines cluster_natural Natural Products & Derivatives cluster_misc Miscellaneous TRPC6_Inhibitors TRPC6 Inhibitors GSK_compounds GSK2332255B GSK2833503A GSK417651A GSK2293017A TRPC6_Inhibitors->GSK_compounds BTP2 BTP2 TRPC6_Inhibitors->BTP2 Larixol Larixol Derivatives (e.g., Larixyl Carbamate) TRPC6_Inhibitors->Larixol BI_749327 BI 749327 TRPC6_Inhibitors->BI_749327 SAR7334 SAR7334 TRPC6_Inhibitors->SAR7334

Classification of TRPC6 Inhibitors

Clinical Development

Several TRPC6 inhibitors have advanced to clinical trials, primarily for the treatment of focal segmental glomerulosclerosis (FSGS).

  • BI 764198: This is a novel, potent, and selective oral TRPC6 inhibitor that is currently in a Phase 2 clinical trial for the treatment of primary or TRPC6 monogenic FSGS.[19][20][21] The trial aims to evaluate the efficacy of BI 764198 in reducing proteinuria in patients with FSGS.[19]

  • SAR405838: While primarily developed as an HDM2 antagonist for cancer, it is included here as an example of a drug in clinical development.[22][23][24]

Conclusion

The development of potent and selective TRPC6 inhibitors represents a promising therapeutic strategy for a range of diseases. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers in this field. Continued research is needed to fully elucidate the therapeutic potential of TRPC6 inhibition and to bring new treatments to patients in need.

References

Methodological & Application

How to prepare DS88790512 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for DS88790512

Disclaimer: The compound "this compound" is not a publicly recognized chemical identifier. The following application notes, protocols, and data are provided as an illustrative template for a hypothetical small molecule inhibitor. Researchers should substitute the details provided here with the specific information for their compound of interest. For this example, this compound is treated as a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.

Background and Mechanism of Action

This compound is a hypothetical, ATP-competitive, small molecule inhibitor of MEK1 and MEK2 (MEK1/2). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2 (ERK1/2). The MAPK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound's inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS.

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Preparation and Storage of this compound
  • This compound Stock Solution (10 mM):

    • Assume a molecular weight (MW) of 485.5 g/mol for this compound. To prepare a 10 mM stock solution, weigh 5 mg of the compound.

    • Add 1030 µL of dimethyl sulfoxide (DMSO) to the vial.

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear.

  • Cell Culture Medium: Use the appropriate complete medium for the cell line being cultured (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Solid Compound: Store at -20°C, desiccated and protected from light.

  • Stock Solution (10 mM in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to 2 years.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

Cell Line Cancer Type Key Mutation IC₅₀ (nM) Assay Duration
A375 Malignant Melanoma BRAF V600E 8.5 72 hours
HT-29 Colorectal Cancer BRAF V600E 12.3 72 hours
HCT116 Colorectal Cancer KRAS G13D 25.6 72 hours

| HeLa | Cervical Cancer | Wild-Type BRAF/RAS | > 10,000 | 72 hours |

Table 2: Recommended Working Concentrations for In Vitro Assays

Experiment Type Recommended Concentration Range Incubation Time Purpose
Cell Viability Assay 0.1 nM - 10 µM 48 - 96 hours Determine dose-response curve and IC₅₀
Western Blot (p-ERK) 10 nM - 1 µM 1 - 4 hours Confirm target engagement and pathway inhibition
Apoptosis Assay 100 nM - 500 nM 24 - 48 hours Measure induction of programmed cell death

| Cell Cycle Analysis | 100 nM - 500 nM | 24 hours | Assess effects on cell cycle progression |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

  • Cell Seeding:

    • Trypsinize and count cells (e.g., A375).

    • Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 0.2 nM. Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Data Acquisition:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Immunodetection A 1. Seed Cells (e.g., HT-29) B 2. Treat with this compound (1 hr, various doses) A->B C 3. Harvest & Lyse Cells B->C D 4. Determine Protein Concentration (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane F->G H 8. Incubate with Primary Antibodies (p-ERK, Total ERK, β-Actin) G->H I 9. Incubate with HRP-conjugated Secondary Antibody H->I J 10. Add ECL Substrate & Image I->J

Caption: Experimental workflow for Western Blot analysis of p-ERK levels.

  • Cell Culture and Treatment:

    • Seed 1.5 x 10⁶ HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 6 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.

    • Stimulate cells with 100 ng/mL EGF for 10 minutes to robustly activate the MAPK pathway (optional, but recommended).

  • Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., β-Actin) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Analyze band intensities to quantify the reduction in p-ERK relative to total ERK and the loading control.

Application Notes and Protocols for DS88790512 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS88790512 is a potent and selective, orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) ion channel. TRPC6 is implicated in the pathophysiology of various diseases, including cardiac hypertrophy and renal fibrosis. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of these conditions, along with pharmacokinetic data and an overview of the relevant signaling pathway.

Introduction

The transient receptor potential canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in calcium signaling. Dysregulation of TRPC6 activity is associated with the influx of Ca²⁺, which can activate downstream signaling cascades, such as the calcineurin-NFAT pathway, leading to pathological conditions like cardiac hypertrophy and fibrosis. This compound has been identified as a potent inhibitor of TRPC6, offering a promising therapeutic strategy for these diseases. These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in relevant mouse models.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitsConditions
Dosage 10mg/kgSingle oral administration
Cmax 260nMPlasma
AUC 1000nM*hPlasma
t1/2 2.9hoursPlasma
Oral Bioavailability 50%
Table 2: Comparative In Vivo Dosages of TRPC6 Inhibitors in Mice
CompoundDosageRouteMouse ModelReference
This compound 10OralPharmacokinetic study[cite: ]
BI 749327 30OralCardiac and renal disease[cite: ]
PCC0208057 50 - 100Not specifiedLNCaP xenograft[cite: ]
SH045 Not specifiedOnce dailyRenal fibrosis[cite: ]

Signaling Pathway

The TRPC6 signaling pathway is a key regulator of cellular calcium homeostasis. Upon activation by stimuli such as Angiotensin II (Ang II) or Transforming Growth Factor-beta (TGF-β), TRPC6 channels on the plasma membrane open, leading to an influx of calcium ions (Ca²⁺). This rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT then translocates to the nucleus, where it promotes the transcription of genes involved in pathological processes like cardiac hypertrophy and fibrosis.

TRPC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus AngII Angiotensin II TRPC6 TRPC6 Channel AngII->TRPC6 activates TGFb TGF-β TGFb->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (Hypertrophy, Fibrosis) NFAT->Gene_Transcription promotes This compound This compound This compound->TRPC6 inhibits

Caption: TRPC6 Signaling Pathway in Pathological Conditions.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration to achieve a 10 mg/kg dose in a volume of 10 mL/kg.

  • Dosing:

    • Fast mice for 4 hours before dosing.

    • Weigh each mouse accurately.

    • Administer a single oral dose of the this compound formulation via gavage.

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) using appropriate software.

PK_Workflow Acclimation Animal Acclimation Formulation Formulation Preparation Acclimation->Formulation Dosing Oral Gavage (10 mg/kg) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Analysis Plasma_Prep->Bioanalysis Data_Analysis PK Parameter Calculation Bioanalysis->Data_Analysis

Caption: Workflow for a Mouse Pharmacokinetic Study.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Cardiac Hypertrophy

Objective: To evaluate the therapeutic efficacy of this compound in a transverse aortic constriction (TAC) mouse model of cardiac hypertrophy.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for TAC surgery

  • Echocardiography system

  • Histology reagents (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)

  • RT-qPCR reagents

Procedure:

  • TAC Surgery:

    • Induce pressure overload-induced cardiac hypertrophy by performing TAC surgery on anesthetized mice. Sham-operated animals will undergo the same procedure without aortic constriction.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., Sham + Vehicle, TAC + Vehicle, TAC + this compound).

    • Begin daily oral gavage of this compound (e.g., 10-30 mg/kg) or vehicle one day post-surgery and continue for a specified duration (e.g., 4 weeks).

  • Echocardiography:

    • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect the hearts.

    • Measure heart weight to body weight and heart weight to tibia length ratios.

    • Fix a portion of the heart in formalin for histological analysis (H&E for myocyte size, Masson's trichrome for fibrosis).

    • Snap-freeze a portion of the heart in liquid nitrogen for gene expression analysis (e.g., ANP, BNP, β-MHC) by RT-qPCR.

  • Data Analysis:

    • Statistically compare the data between the different treatment groups.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Renal Fibrosis

Objective: To assess the anti-fibrotic effects of this compound in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for UUO surgery

  • Histology reagents (e.g., formalin, paraffin, Sirius Red/Picrosirius Red stain)

  • Immunohistochemistry reagents (e.g., antibodies against α-SMA, fibronectin)

  • RT-qPCR reagents

Procedure:

  • UUO Surgery:

    • Induce renal fibrosis by ligating the left ureter in anesthetized mice. Sham-operated animals will have their ureter mobilized but not ligated.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., Sham + Vehicle, UUO + Vehicle, UUO + this compound).

    • Initiate daily oral gavage of this compound (e.g., 10-30 mg/kg) or vehicle one day post-surgery and continue for the duration of the study (e.g., 7-14 days).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect both the obstructed and contralateral kidneys.

    • Fix a portion of the kidneys in formalin for histological analysis (Sirius Red for collagen deposition).

    • Perform immunohistochemistry to detect markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.

    • Snap-freeze a portion of the kidneys in liquid nitrogen for gene expression analysis of profibrotic markers (e.g., TGF-β, Collagen I) by RT-qPCR.

  • Data Analysis:

    • Quantify the fibrotic area and marker expression and perform statistical comparisons between the treatment groups.

Conclusion

These application notes provide a framework for conducting in vivo studies with the TRPC6 inhibitor this compound in mice. The provided pharmacokinetic data can inform dose selection, and the detailed protocols for cardiac hypertrophy and renal fibrosis models offer a starting point for efficacy evaluation. The signaling pathway diagram provides a conceptual basis for the mechanism of action of this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

Application Notes and Protocols for DS88790512 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS88790512 is a potent, selective, and orally bioavailable blocker of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, making it a significant target for drug discovery. These application notes provide detailed protocols for the characterization of this compound using patch clamp electrophysiology, a gold-standard technique for studying ion channel function with high temporal and voltage resolution.

Mechanism of Action and Signaling Pathway

This compound acts as an inhibitor of the TRPC6 ion channel.[1][3] TRPC6 channels are activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC). Upon activation, TRPC6 allows the influx of Ca2+ and Na+, leading to cellular depolarization and various downstream effects. This compound directly blocks the pore of the TRPC6 channel, thereby inhibiting this ion influx.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Depolarization Depolarization TRPC6->Depolarization This compound This compound This compound->TRPC6 Blocks Downstream Downstream Effects Ca_influx->Downstream Depolarization->Downstream

Caption: TRPC6 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

ParameterValueSpeciesTargetNotesReference
IC50 11 nMHumanTRPC6Potent inhibition of the primary target.[1][2]
IC50 >100 µMHumanhERGExcellent selectivity against the hERG channel, indicating low risk of cardiac side effects.[1][2]
IC50 >300 µMHumanhNaV1.5High selectivity against the cardiac sodium channel.[1][2]
Oral Bioavailability 50%Mouse-Good oral bioavailability in preclinical species.[2]
Plasma Protein Binding ~70%Mouse-Moderate plasma protein binding.[2]

Experimental Protocols

This section provides a detailed protocol for characterizing the inhibitory effects of this compound on TRPC6 channels using whole-cell patch clamp electrophysiology.

Cell Preparation
  • Cell Line: Use a stable cell line expressing human TRPC6, such as HEK293 or CHO cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain TRPC6 expression.

  • Cell Plating: For patch clamp experiments, plate cells onto glass coverslips at a low density to allow for easy isolation of single cells. Incubate for 24-48 hours before recording.

Solutions and Reagents
  • Internal (Pipette) Solution (in mM):

    • 140 CsCl

    • 10 HEPES

    • 10 EGTA

    • Adjust pH to 7.2 with CsOH.

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl2

    • 1 MgCl2

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.

  • TRPC6 Activator: 1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a commonly used activator of TRPC6. Prepare a stock solution in DMSO. The final concentration in the external solution is typically 50-100 µM.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.

Electrophysiological Recording
  • Apparatus: A standard patch clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software is required.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Obtain a Giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before starting the experiment.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage ramp from -100 mV to +100 mV over 500 ms to elicit TRPC6 currents. Repeat this ramp every 5-10 seconds.

  • Experimental Procedure:

    • Record a stable baseline current in the external solution.

    • Perfuse the cell with the external solution containing the TRPC6 activator (OAG) to elicit a robust inward and outward current.

    • Once the OAG-activated current is stable, apply different concentrations of this compound in the presence of OAG.

    • Record the inhibition of the TRPC6 current at each concentration of this compound.

    • A washout step with the OAG-containing solution can be performed to check for reversibility of the block.

Data Analysis
  • Current Measurement: Measure the peak outward current at +100 mV and the peak inward current at -100 mV.

  • Concentration-Response Curve:

    • Calculate the percentage of current inhibition at each concentration of this compound relative to the stable OAG-activated current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical patch clamp experiment to determine the IC50 of this compound on TRPC6 channels.

Experimental_Workflow start Start cell_prep Cell Preparation (TRPC6-expressing cells) start->cell_prep patching Obtain Whole-Cell Patch Clamp Configuration cell_prep->patching baseline Record Baseline Current (External Solution) patching->baseline activation Activate TRPC6 (Apply OAG) baseline->activation inhibition Apply this compound (Cumulative Concentrations) activation->inhibition washout Washout (OAG alone) inhibition->washout analysis Data Analysis (IC50 Determination) washout->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound on TRPC6 channels.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TRPC6 channels in various physiological and disease states. The protocols outlined in these application notes provide a framework for utilizing patch clamp electrophysiology to investigate the inhibitory effects of this compound on TRPC6 with high precision. These methods can be adapted to explore the compound's mechanism of action, state-dependence, and effects on native TRPC6-like currents in primary cells.

References

Application Notes and Protocols for DS88790512 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS88790512 is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a significant role in calcium signaling pathways by allowing calcium influx into the cell upon activation. Dysregulation of TRPC6 has been implicated in various pathological conditions. This compound, developed by Daiichi-Sankyo, serves as a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC6.[1][2] These application notes provide a detailed protocol for utilizing this compound in cell-based calcium imaging assays to monitor the inhibition of TRPC6-mediated calcium influx.

Mechanism of Action

This compound acts as a blocker of the TRPC6 ion channel.[2][3] In a typical signaling cascade, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane, leading to an influx of extracellular calcium. This compound directly inhibits this channel, thereby blocking the influx of calcium and allowing for the quantification of TRPC6 activity.

Signaling Pathway Diagram

TRPC6_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ER Ca2+ ER->Ca_ER Releases Ca_influx Ca2+ Influx TRPC6->Ca_influx This compound This compound This compound->TRPC6 Inhibits

Caption: TRPC6 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative parameters of this compound.

ParameterValueSpeciesNotesReference
IC50 11 nMHumanPotency for TRPC6 inhibition.[1][2]
Selectivity >200-fold vs. hERGHumanHigh selectivity against off-target ion channels.[1]
Selectivity >200-fold vs. hNaV1.5HumanHigh selectivity against off-target ion channels.[1]
Oral Bioavailability 50%MiceDemonstrates good oral bioavailability in preclinical models.[1]

Experimental Protocols

This section details the protocol for a cell-based calcium imaging assay to measure the inhibitory activity of this compound on TRPC6 channels. This protocol is designed for use with a fluorescent plate reader but can be adapted for fluorescence microscopy.

Materials

  • HEK293 cells stably expressing human TRPC6 (or other suitable cell line)

  • This compound

  • TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with kinetic read capabilities and automated injection

Experimental Workflow Diagram

Assay_Workflow A 1. Cell Seeding (HEK293-TRPC6) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Incubation (this compound or Vehicle) B->C D 4. Baseline Fluorescence Measurement C->D E 5. Agonist Injection (e.g., OAG) D->E F 6. Post-Injection Fluorescence Measurement E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Caption: General workflow for the this compound calcium imaging assay.

Step-by-Step Protocol

  • Cell Seeding:

    • The day before the assay, seed HEK293-TRPC6 cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS.

    • To aid in dye solubilization, first dissolve the Fluo-4 AM in a small amount of DMSO, then mix with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS.

    • If your cells actively extrude the dye, add probenecid (1-2.5 mM) to the loading buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS. A typical concentration range to test for an IC50 determination would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • After the dye loading incubation, gently wash the cells twice with HBSS.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set up the fluorescent plate reader to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the TRPC6 agonist (e.g., OAG at a final concentration equal to its EC80) into the wells.

    • Immediately after injection, continue to record the fluorescence signal kinetically for 60-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a maximally effective concentration of a known TRPC6 inhibitor or no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This compound is a highly potent and selective inhibitor of the TRPC6 ion channel, making it an excellent tool for studying TRPC6-mediated calcium signaling. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in calcium imaging assays to investigate the function of TRPC6 in various biological systems and its potential as a therapeutic target.

References

Application Notes and Protocols for DS88790512 in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS88790512 is a potent, selective, and orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that has been implicated in the pathophysiology of cardiac hypertrophy.[3][4][5] Upregulation and activation of TRPC6 in cardiomyocytes can lead to an influx of Ca2+, which in turn activates hypertrophic signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in studying cardiac hypertrophy models, based on its mechanism of action and established experimental paradigms.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the known properties of this compound is presented below. This data is essential for designing and interpreting experiments.

PropertyValueReference
Target Transient Receptor Potential Canonical 6 (TRPC6)[1][2]
IC50 11 nM[1][2]
Selectivity >200-fold selectivity against hERG and hNaV1.5 ion channels[2]
Oral Bioavailability Good (50% in mice)[2]
Plasma Protein Binding ~70%[2]
Half-life (mice) 2.9 hours (oral dosing of 10 mg/kg)[2]
Cmax (mice) 260 nM (oral dosing of 10 mg/kg)[2]
AUC (mice) 1000 nM/h (oral dosing of 10 mg/kg)[2]

Mechanism of Action in Cardiac Hypertrophy

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and protein synthesis, often as a maladaptive response to pressure overload or neurohormonal stimulation. Pathological cardiac hypertrophy can progress to heart failure. The proposed mechanism by which this compound can be used to study and potentially mitigate cardiac hypertrophy is through the inhibition of the TRPC6-mediated signaling pathway.

TRPC6_Pathway cluster_membrane Cell Membrane TRPC6 TRPC6 Ca_influx Ca2+ Influx TRPC6->Ca_influx Stimuli Pressure Overload (e.g., TAC) Neurohormonal (e.g., Ang II, ET-1) GPCR Gq-coupled Receptors Stimuli->GPCR PLC Phospholipase C GPCR->PLC DAG Diacylglycerol PLC->DAG DAG->TRPC6 activates Calcineurin Calcineurin Ca_influx->Calcineurin activates This compound This compound This compound->TRPC6 inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT_active NFAT (dephosphorylated) Active NFAT_P->NFAT_active Nucleus Nucleus NFAT_active->Nucleus translocates to Hypertrophic_genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) Nucleus->Hypertrophic_genes activates Hypertrophy Cardiac Hypertrophy Hypertrophic_genes->Hypertrophy

Caption: Proposed mechanism of this compound in cardiac hypertrophy.

Experimental Protocols

The following protocols are designed to investigate the efficacy of this compound in established in vitro and in vivo models of cardiac hypertrophy.

In Vitro Model: Cardiomyocyte Hypertrophy Assay

This protocol utilizes neonatal rat ventricular myocytes (NRVMs) to model cardiac hypertrophy induced by neurohormonal agonists.

1. Isolation and Culture of NRVMs

  • Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups.

  • Plate cells on gelatin-coated culture dishes.

  • Culture in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) for 24 hours to allow for attachment.

  • After 24 hours, replace with serum-free medium for another 24 hours before treatment.

2. Induction of Hypertrophy and Treatment with this compound

  • Pre-treat NRVMs with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Induce hypertrophy by adding a pro-hypertrophic agonist such as:

    • Phenylephrine (PE, 10 µM)

    • Angiotensin II (Ang II, 1 µM)[6][7]

    • Endothelin-1 (ET-1, 100 nM)

  • Incubate for 48 hours.

3. Assessment of Hypertrophic Response

  • Cell Size Measurement:

    • Fix cells with 4% paraformaldehyde.

    • Stain with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin).

    • Acquire images using fluorescence microscopy.

    • Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).

  • Protein Synthesis Assay:

    • During the last 24 hours of incubation, add [3H]-leucine to the culture medium.

    • Measure the incorporation of [3H]-leucine into total protein as an indicator of protein synthesis.

  • Gene Expression Analysis:

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as:

      • Atrial natriuretic peptide (ANP)

      • B-type natriuretic peptide (BNP)

      • Beta-myosin heavy chain (β-MHC)

  • Immunofluorescence for NFAT Translocation:

    • Fix and permeabilize cells.

    • Stain with an anti-NFAT antibody and a nuclear stain (e.g., DAPI).

    • Quantify the nuclear localization of NFAT as a measure of its activation.

In_Vitro_Workflow Isolate_NRVMs Isolate and Culture Neonatal Rat Ventricular Myocytes (NRVMs) Pretreat Pre-treat with this compound (or vehicle) Isolate_NRVMs->Pretreat Induce Induce Hypertrophy (PE, Ang II, or ET-1) Pretreat->Induce Incubate Incubate for 48 hours Induce->Incubate Assess Assess Hypertrophic Response Incubate->Assess Cell_Size Cell Size Measurement (α-actinin staining) Assess->Cell_Size Protein_Synthesis Protein Synthesis ([3H]-leucine incorporation) Assess->Protein_Synthesis Gene_Expression Gene Expression (qRT-PCR for ANP, BNP, β-MHC) Assess->Gene_Expression NFAT_Translocation NFAT Translocation (Immunofluorescence) Assess->NFAT_Translocation

Caption: Workflow for in vitro evaluation of this compound.
In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and heart failure.[8][9][10][11][12]

1. Animals

  • Use adult male C57BL/6 mice (8-10 weeks old).

2. Transverse Aortic Constriction (TAC) Surgery

  • Anesthetize the mice.

  • Perform a thoracotomy to expose the aortic arch.

  • Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.

  • Remove the needle, leaving a constricted aorta.

  • Suture the chest and allow the animal to recover.

  • A sham operation, where the aorta is exposed but not ligated, should be performed on a control group of animals.

3. Treatment with this compound

  • Based on its oral bioavailability, this compound can be administered via oral gavage.

  • A suggested starting dose, based on pharmacokinetic data, could be 10-30 mg/kg/day.

  • Begin treatment one day after TAC surgery and continue for a specified period (e.g., 2-4 weeks).

4. Assessment of Cardiac Hypertrophy and Function

  • Echocardiography:

    • Perform echocardiography at baseline (before TAC) and at the end of the treatment period to assess cardiac function and dimensions.

    • Key parameters to measure include:

      • Left ventricular (LV) wall thickness (anterior and posterior)

      • LV internal dimensions at end-diastole and end-systole

      • LV ejection fraction and fractional shortening

  • Hemodynamic Measurements:

    • At the end of the study, perform invasive hemodynamic measurements by inserting a catheter into the LV to measure pressure.

  • Gravimetric Analysis:

    • Euthanize the animals and excise the hearts.

    • Measure the heart weight (HW), body weight (BW), and tibia length (TL).

    • Calculate the HW/BW and HW/TL ratios as indices of hypertrophy.

  • Histological Analysis:

    • Fix the hearts in formalin and embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.

    • Use Masson's trichrome or Picrosirius red staining to assess cardiac fibrosis.

  • Gene and Protein Expression Analysis:

    • Isolate RNA and protein from the ventricular tissue to analyze the expression of hypertrophic and fibrotic markers.

In_Vivo_Workflow TAC_Surgery Perform Transverse Aortic Constriction (TAC) or Sham Surgery in Mice Treatment Administer this compound (or vehicle) via Oral Gavage TAC_Surgery->Treatment Monitor Monitor Animals and Perform Echocardiography (e.g., weekly) Treatment->Monitor Endpoint Endpoint Analysis (e.g., after 2-4 weeks) Monitor->Endpoint Echo Final Echocardiography Endpoint->Echo Hemodynamics Invasive Hemodynamics Endpoint->Hemodynamics Gravimetry Gravimetric Analysis (HW/BW, HW/TL) Endpoint->Gravimetry Histology Histological Analysis (H&E, Masson's Trichrome) Endpoint->Histology Molecular Molecular Analysis (qRT-PCR, Western Blot) Endpoint->Molecular

Caption: Workflow for in vivo evaluation of this compound.

Safety and Selectivity

This compound has demonstrated excellent selectivity against hERG and hNaV1.5 channels, which is a critical safety feature for a cardiovascular drug candidate, as off-target effects on these channels can lead to pro-arrhythmic events.[1][2] However, comprehensive safety pharmacology and toxicology studies are necessary to fully characterize its safety profile.

Conclusion

This compound is a promising research tool for investigating the role of TRPC6 in cardiac hypertrophy. Its potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The protocols outlined in this document provide a framework for researchers to evaluate the potential of this compound as a therapeutic agent for cardiac hypertrophy and heart failure. Further studies are warranted to fully elucidate its efficacy and safety in various preclinical models.

References

Application Notes and Protocols for PF-06730512 (DS88790512) in Focal Segmental Glomerulosclerosis (FSGS) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of nephrotic syndrome and a significant contributor to end-stage renal disease.[1] The pathogenesis of FSGS is complex, with podocyte injury and detachment from the glomerular basement membrane (GBM) being central to the progression of the disease.[1] This document provides detailed application notes and protocols for the investigational drug PF-06730512 (formerly known as DS88790512) in the context of FSGS research. PF-06730512 is a recombinant ROBO2-Fc fusion protein designed to modulate the ROBO2/SLIT2 signaling pathway, a novel therapeutic target in proteinuric kidney diseases.[2][3][4][5][6][7][8]

Mechanism of Action

PF-06730512 is a first-in-class biologic therapeutic that functions as a ligand trap for Slit guidance ligand 2 (SLIT2).[3][4] It is a recombinant fusion protein composed of the first two immunoglobulin-like domains of the Roundabout guidance receptor 2 (ROBO2) fused to the Fc fragment of human IgG1.[3][6] In the pathophysiology of FSGS, the interaction between SLIT2 and its receptor ROBO2 on the surface of podocytes is believed to destabilize the podocyte actin cytoskeleton and reduce their adhesion to the glomerular basement membrane (GBM).[2][5] By binding to circulating SLIT2, PF-06730512 prevents its interaction with ROBO2, thereby inhibiting the downstream signaling cascade that leads to podocyte dysfunction.[3][8] Preclinical studies suggested that this inhibition could stabilize podocyte adhesion, preserve the integrity of the filtration slit diaphragm, and consequently reduce proteinuria.[2][5]

ROBO2/SLIT2 Signaling Pathway in Podocytes

The binding of SLIT2 to the ROBO2 receptor on podocytes initiates a signaling cascade that negatively impacts podocyte adhesion and cytoskeletal structure. This pathway involves the recruitment of NCK adaptor proteins and SRGAP1, leading to the inhibition of actin polymerization and destabilization of focal adhesions.

ROBO2_SLIT2_Pathway cluster_extracellular Extracellular Space cluster_membrane Podocyte Membrane cluster_intracellular Intracellular Space SLIT2 SLIT2 ROBO2 ROBO2 SLIT2->ROBO2 Binds to PF-06730512 PF-06730512 (ROBO2-Fc Fusion Protein) PF-06730512->SLIT2 Traps NCK NCK ROBO2->NCK Recruits SRGAP1 SRGAP1 ROBO2->SRGAP1 Recruits Actin_Polymerization Actin Polymerization NCK->Actin_Polymerization Inhibits SRGAP1->Actin_Polymerization Inhibits Focal_Adhesion Focal Adhesion Stability Actin_Polymerization->Focal_Adhesion Affects Podocyte_Adhesion Reduced Podocyte Adhesion Focal_Adhesion->Podocyte_Adhesion Leads to Adriamycin_Model_Workflow Adriamycin_Injection Adriamycin Injection (10-12 mg/kg, IV) Treatment_Initiation Treatment Initiation (PF-06730512 or Vehicle) Adriamycin_Injection->Treatment_Initiation Weekly_Monitoring Weekly Monitoring (Urine Collection for ACR) Treatment_Initiation->Weekly_Monitoring Endpoint_Analysis Endpoint Analysis (4-6 weeks) Weekly_Monitoring->Endpoint_Analysis Data_Analysis Data Analysis (ACR, Histology, etc.) Endpoint_Analysis->Data_Analysis Podocyte_Adhesion_Workflow Seed_Podocytes Seed Podocytes on Collagen I-coated Plates Differentiate_Podocytes Differentiate Podocytes Seed_Podocytes->Differentiate_Podocytes Pre-treat Pre-treat with PF-06730512 or Vehicle Differentiate_Podocytes->Pre-treat Induce_Injury Induce Injury with PAN Pre-treat->Induce_Injury Wash_and_Stain Wash and Stain with Calcein-AM Induce_Injury->Wash_and_Stain Measure_Fluorescence Measure Fluorescence Wash_and_Stain->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data

References

Application Notes and Protocols for High-Throughput Screening Assays Using DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS88790512 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1] Its high affinity and selectivity make it an excellent pharmacological tool for studying TRPC6 function and for use as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel TRPC6 modulators. These application notes provide detailed protocols for utilizing this compound in common HTS formats.

Mechanism of Action of this compound

This compound is a bicyclo[4.3.0]nonane derivative that potently blocks the TRPC6 ion channel.[1] The discovery of this compound was guided by the principle of increasing molecular three-dimensionality (fraction sp3) to enhance potency and selectivity. TRPC6 channels are typically activated downstream of Gq-coupled G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activation of phospholipase C (PLC) by these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the primary endogenous activator of TRPC6, leading to an influx of Ca2+ and Na+ ions, which in turn depolarizes the cell membrane and triggers various downstream signaling events.

Gq_TRPC6_Signaling GPCR Gq-Coupled Receptor (e.g., Muscarinic M3) Gq Gαq GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_ion Ca²⁺ Influx TRPC6->Ca_ion Depolarization Membrane Depolarization Ca_ion->Depolarization leads to Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR binds This compound This compound This compound->TRPC6 inhibits

Gq-coupled receptor signaling pathway for TRPC6 activation.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against TRPC6 and its selectivity over other ion channels are summarized below. This data is critical for establishing appropriate concentrations for use as a positive control in screening assays.

TargetIC50 (nM)Reference
TRPC6 11 [1]
hERG>100,000
hNaV1.5>300,000

Experimental Protocols

The following are detailed protocols for high-throughput screening assays where this compound can be used as a reference inhibitor.

Cell-Based Calcium Influx Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This assay measures the inhibition of TRPC6-mediated calcium influx in a cellular context.

Calcium_Flux_Workflow Start Start Seed_Cells Seed HEK293-TRPC6 cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_1->Load_Dye Incubate_2 Incubate for 1 hour at 37°C Load_Dye->Incubate_2 Add_Compounds Add test compounds and This compound (control) Incubate_2->Add_Compounds Incubate_3 Incubate for 10-20 minutes at room temperature Add_Compounds->Incubate_3 Add_Agonist Add TRPC6 agonist (e.g., OAG or Acetylcholine) Incubate_3->Add_Agonist Measure_Fluorescence Measure fluorescence kinetics using FLIPR Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the cell-based calcium influx assay.

Materials:

  • HEK293 cell line stably expressing human TRPC6

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye: Fluo-4 AM or similar

  • Probenecid (optional, to prevent dye extrusion)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TRPC6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (OAG) or carbachol/acetylcholine (if cells co-express a suitable GPCR like the M3 muscarinic receptor)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-TRPC6 cells in culture medium.

    • Seed cells into 384-well plates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the desired final concentration (e.g., 2 µM Fluo-4 AM). Probenecid can be added at this step (e.g., 2.5 mM final concentration).

    • Remove the culture medium from the cell plates and add 20-40 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer. A typical concentration range for this compound would be from 1 nM to 10 µM.

    • Add the compound solutions to the respective wells of the assay plate. Include wells with vehicle (e.g., 0.1% DMSO) for positive and negative controls.

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the TRPC6 agonist solution in assay buffer at a concentration that elicits a submaximal to maximal response (e.g., EC80).

    • Place the assay plate in the FLIPR instrument.

    • Initiate the reading, and after establishing a stable baseline, add the agonist to all wells.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is indicative of calcium influx.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for this compound and test compounds by fitting the concentration-response data to a four-parameter logistic equation.

Membrane Potential Assay

This assay measures the change in cell membrane potential upon TRPC6 activation.

Membrane_Potential_Workflow Start Start Seed_Cells Seed HEK293-TRPC6 cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Load_Dye Load cells with a membrane potential-sensitive dye (e.g., FMP dye) Incubate_1->Load_Dye Incubate_2 Incubate for 30-60 minutes at room temperature Load_Dye->Incubate_2 Add_Compounds Add test compounds and This compound (control) Incubate_2->Add_Compounds Incubate_3 Incubate for 10-20 minutes at room temperature Add_Compounds->Incubate_3 Add_Agonist Add TRPC6 agonist (e.g., OAG or Acetylcholine) Incubate_3->Add_Agonist Measure_Fluorescence Measure fluorescence kinetics using a plate reader Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the membrane potential assay.

Materials:

  • HEK293 cell line stably expressing human TRPC6

  • Culture medium as described above

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound stock solution

  • TRPC6 agonist (OAG or carbachol/acetylcholine)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Follow the same procedure as in the calcium influx assay.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the provided assay buffer.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Compound Addition: Follow the same procedure as in the calcium influx assay.

  • Agonist Addition and Signal Detection:

    • Prepare the TRPC6 agonist solution.

    • Place the assay plate in a fluorescence plate reader.

    • Initiate the reading and, after establishing a baseline, add the agonist.

    • Record the fluorescence change over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to membrane depolarization.

    • Calculate the percentage of inhibition and IC50 values as described for the calcium influx assay.

Conclusion

This compound is a valuable tool for the study of TRPC6 ion channels. The protocols outlined in these application notes provide a robust framework for the use of this compound as a reference inhibitor in high-throughput screening campaigns. The detailed methodologies for cell-based calcium influx and membrane potential assays, along with the provided signaling pathway and workflow diagrams, should enable researchers to effectively identify and characterize novel modulators of TRPC6.

References

Application Note & Protocol: Confirmation of TRPC6 Inhibition by DS88790512 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium and sodium influx into cells.[1] Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including kidney disease, cardiac hypertrophy, and pulmonary hypertension.[1] As such, TRPC6 has emerged as a promising therapeutic target. DS88790512 is a potent and selective inhibitor of TRPC6, with a reported IC50 of 11 nM.[2] This document provides a detailed protocol for utilizing Western blotting to confirm the inhibitory effect of this compound on TRPC6 protein expression in a cellular context. While this compound is known to block channel activity, this protocol is designed to investigate whether it also affects TRPC6 protein levels, a common secondary effect of targeted inhibitors.

TRPC6 Signaling Pathway

TRPC6 is typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3] Upon ligand binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the primary endogenous activator of TRPC6. The subsequent influx of calcium through the activated TRPC6 channel can initiate a cascade of downstream signaling events, most notably the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which plays a key role in gene transcription related to cell growth and differentiation.[3][4]

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_ion Ca²⁺ TRPC6->Ca2_ion Influx Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->TRPC6 Inhibits Western_Blot_Workflow A Cell Culture & Treatment (HEK293 cells treated with this compound) B Cell Lysis (RIPA buffer with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein separation by size) C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% milk in TBST) E->F G Primary Antibody Incubation (Anti-TRPC6) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL substrate) H->I J Imaging & Analysis (Chemiluminescence detection and densitometry) I->J

References

Application Notes and Protocols for DS88790512 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration of DS88790512 in animal studies, based on available scientific literature. While specific administration protocols from the primary research are not publicly available, this document offers a comprehensive guide based on established practices for similar compounds.

Introduction to this compound

This compound is a potent and selective blocker of the transient receptor potential canonical 6 (TRPC6) channel.[1] It has been identified as an orally bioavailable compound, making it a promising candidate for in vivo studies.[1] The primary route of administration highlighted in the literature for animal studies is oral.[1]

Preclinical Pharmacokinetics

While specific pharmacokinetic data for this compound from the primary publication were not accessible, the compound was developed to have good oral bioavailability. The following table summarizes the type of pharmacokinetic parameters typically evaluated for a novel orally administered compound.

Table 1: Representative Pharmacokinetic Parameters for an Orally Bioavailable Compound in Rodents

ParameterDescriptionTypical Value Range (Compound Dependent)This compound Specific Data
Tmax (h) Time to reach maximum plasma concentration0.5 - 2Data not available
Cmax (ng/mL) Maximum plasma concentrationVaries widelyData not available
AUC (ng*h/mL) Area under the plasma concentration-time curveVaries widelyData not available
t1/2 (h) Elimination half-lifeVaries widelyData not available
F (%) Oral Bioavailability>20% for good candidatesIdentified as "orally bioavailable"[1]

Experimental Protocols

The precise experimental protocols for the administration of this compound are not detailed in the publicly available abstracts and citations. However, a generalized protocol for oral gavage in mice, a common method for such studies, is provided below. Researchers should optimize this protocol based on the specific characteristics of their formulation and animal model.

General Protocol for Oral Gavage Administration in Mice

1. Objective: To administer a precise dose of this compound orally to mice for pharmacokinetic or pharmacodynamic studies.

2. Materials:

  • This compound
  • Vehicle (e.g., 0.5% methylcellulose, 0.5% carboxymethylcellulose (CMC) in water, or a solution containing a solubilizing agent like PEG400 or Tween 80)
  • Weighing scale
  • Mortar and pestle (if starting with solid compound)
  • Vortex mixer and/or sonicator
  • Adjustable micropipettes
  • Oral gavage needles (20-22 gauge, with a ball tip)
  • Syringes (1 mL)
  • Animal scale
  • Appropriate mouse strain (e.g., C57BL/6)

3. Procedure:

4. Dosing Schedule: The frequency of administration (e.g., once daily, twice daily) will depend on the pharmacokinetic profile of this compound and the experimental design.

Visualizations

Signaling Pathway of TRPC6

This compound acts as a blocker of the TRPC6 channel. TRPC6 is a non-selective cation channel that, when activated, allows the influx of Ca2+ and Na+, leading to various downstream cellular responses.

TRPC6_Signaling_Pathway GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ER Ca2+ ER->Ca_ER Releases Ca_influx Ca2+ Influx TRPC6->Ca_influx This compound This compound This compound->TRPC6 Blocks Downstream Downstream Signaling Ca_influx->Downstream Initiates

Caption: Simplified signaling pathway of TRPC6 activation and its inhibition by this compound.

Experimental Workflow for Oral Administration Study

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound.

Experimental_Workflow A Compound Formulation (this compound in Vehicle) F Oral Gavage Administration A->F B Animal Acclimatization (e.g., 1 week) C Group Allocation (Vehicle Control & Treatment) B->C D Body Weight Measurement C->D E Dose Calculation D->E E->F G Post-Dosing Monitoring F->G H Sample Collection (Blood, Tissues) G->H I Data Analysis (PK/PD) H->I

Caption: A standard experimental workflow for in vivo oral administration studies.

References

Troubleshooting & Optimization

DS88790512 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with DS88790512, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO). While specific quantitative data for this compound is not publicly available, this document outlines best practices, general protocols, and troubleshooting advice based on extensive studies of compound behavior in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: DMSO is a common and effective solvent for a wide array of organic molecules, including those similar in structure to this compound, due to its high solubilizing power for both polar and nonpolar compounds.[1] For most in vitro assays, a high-concentration stock solution (e.g., 10 mM) is prepared in anhydrous DMSO.

Q2: How should I store this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2]

Q3: How many freeze-thaw cycles can a typical compound in DMSO tolerate?

A3: The tolerance to freeze-thaw cycles is compound-specific. However, studies on diverse sets of compounds have shown no significant loss after as many as 11 to 25 cycles when handled properly.[2][3][4][5][6] To ensure the integrity of your experiments, it is best to minimize these cycles by preparing aliquots.

Q4: My compound precipitated out of the DMSO solution. What should I do?

A4: Precipitation can occur due to several factors, including the introduction of water into the DMSO, exceeding the compound's solubility limit, or issues during freeze-thaw cycles. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Gentle warming and vortexing or sonication can sometimes help redissolve the compound, but care must be taken as this can also accelerate degradation.

Q5: Does the presence of water in DMSO affect the stability of this compound?

A5: Yes, water can significantly impact compound stability in DMSO. Studies have shown that water is a more critical factor in compound degradation than oxygen.[3][4][6] It is crucial to use anhydrous DMSO and to handle stock solutions in a way that minimizes moisture absorption. Some studies have shown that for many compounds, stability can be maintained for extended periods even in DMSO containing a small percentage of water (e.g., 10%), but this is highly compound-dependent.[7][8]

Data Presentation: General Compound Stability in DMSO

The following tables summarize general findings on the stability of compounds stored in DMSO under various conditions. These are intended as a general guide, and specific stability for this compound should be experimentally determined.

Table 1: Effect of Storage Temperature on Compound Stability in DMSO

Storage TemperatureObservationTypical Stability
Room TemperatureHigher probability of degradation over time.92% of compounds stable after 3 months; 52% stable after 1 year.[9][10]
4°CReduced degradation compared to room temperature.85% of compounds were found to be stable in wet DMSO over a 2-year period.[7][8]
-20°CRecommended for long-term storage to ensure stability.Generally considered the standard for preserving compound integrity for months to years.
40°C (Accelerated)Used in studies to predict long-term stability more quickly.Most compounds are stable for 15 weeks.[3][4][6]

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO

Number of CyclesCompound IntegrityStudy Conditions
11No significant compound loss observed.Frozen at -15°C and thawed at 25°C.[3][4][6]
25Acceptable compound integrity maintained for most compounds.Frozen at 4°C and thawed at room temperature.[2][5]

Troubleshooting Guide

This section addresses common problems encountered when working with compounds in DMSO.

Issue 1: Compound Precipitation Upon Dissolution or Storage

  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: Try preparing a more dilute stock solution. Determine the empirical solubility using the protocol provided below.

  • Possible Cause 2: Water Absorption. DMSO is hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds.

    • Solution: Use anhydrous DMSO. Store in a desiccator. Use sealed vials and minimize the time the stock solution is exposed to the atmosphere.

  • Possible Cause 3: Incomplete Dissolution.

    • Solution: Ensure the compound is fully dissolved initially. Use gentle warming (if the compound is thermally stable) and vortexing or sonication.

  • Possible Cause 4: Crystallization during Freeze-Thaw.

    • Solution: Thaw the solution completely and vortex thoroughly before use. Once a compound has crystallized, it may be difficult to redissolve.[11]

Troubleshooting Compound Precipitation in DMSO start Compound Precipitates from DMSO Solution check_solubility Was the concentration a theoretical value? start->check_solubility determine_solubility Determine experimental solubility (Protocol 1). check_solubility->determine_solubility Yes check_water Was anhydrous DMSO used? Were proper handling procedures followed? check_solubility->check_water No adjust_concentration Prepare a new stock at a lower, validated concentration. determine_solubility->adjust_concentration end Solution Stable adjust_concentration->end use_anhydrous Use fresh, anhydrous DMSO. Minimize air exposure. Store with desiccant. check_water->use_anhydrous No check_dissolution Was the compound fully dissolved initially? check_water->check_dissolution Yes use_anhydrous->end redissolve Gently warm (if stable) and vortex/sonicate. Visually confirm complete dissolution. check_dissolution->redissolve No check_thaw Did precipitation occur after a freeze-thaw cycle? check_dissolution->check_thaw Yes redissolve->end aliquot Prepare single-use aliquots to avoid future cycles. check_thaw->aliquot Yes check_thaw->end No aliquot->end

Caption: Troubleshooting workflow for compound precipitation in DMSO.

Issue 2: Inconsistent or Poor Results in Biological Assays

  • Possible Cause 1: Compound Degradation.

    • Solution: Assess the stability of your compound in DMSO under your specific storage and handling conditions using the protocol provided below. Prepare fresh stock solutions if degradation is suspected.

  • Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or precipitation.

    • Solution: After preparing the stock solution, centrifuge it to pellet any undissolved material and quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Possible Cause 3: DMSO Concentration in Assay. High concentrations of DMSO can be toxic to cells or interfere with assay components.

    • Solution: Ensure the final concentration of DMSO in your assay is typically below 0.5% to avoid artifacts. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility in DMSO

This protocol determines the equilibrium solubility of a compound in DMSO.

  • Materials:

    • This compound (or test compound), solid

    • Anhydrous DMSO

    • Microcentrifuge tubes

    • Shaker or rotator

    • Centrifuge

    • HPLC-UV or LC-MS system

    • Calibrated analytical standard of the test compound

  • Methodology:

    • Add an excess amount of the solid compound to a microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL).

    • Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

    • Carefully collect the supernatant, being cautious not to disturb the pellet.

    • Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the diluted samples by a validated HPLC-UV or LC-MS method.

    • Quantify the concentration by comparing the peak area to a calibration curve generated from the analytical standard.

    • Calculate the original solubility in DMSO by applying the dilution factor.

Protocol 2: Assessment of Compound Stability in DMSO

This protocol evaluates the stability of a compound in a DMSO stock solution over time at different storage temperatures.

  • Materials:

    • This compound (or test compound)

    • Anhydrous DMSO

    • Amber glass vials with screw caps

    • HPLC-UV or LC-MS system with a suitable analytical column

  • Methodology:

    • Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Time-Zero (T0) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution to determine the initial purity and concentration. This serves as the baseline.

    • Dispense aliquots of the remaining stock solution into multiple amber glass vials, ensuring minimal headspace, and cap them tightly.

    • Store the vials under the desired conditions (e.g., Room Temperature, 4°C, and -20°C), protected from light.

    • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by HPLC-UV or LC-MS using the same method as the T0 analysis.

    • Data Analysis: Compare the purity of the stored sample to the T0 sample. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Experimental Workflow for Compound Stability Assessment prep_stock 1. Prepare Stock Solution in Anhydrous DMSO t0_analysis 2. T0 Analysis (HPLC/LC-MS) Determine initial purity prep_stock->t0_analysis aliquot 3. Aliquot Stock Solution into multiple vials t0_analysis->aliquot storage 4. Store Vials at Different Conditions (RT, 4°C, -20°C) aliquot->storage timepoint 5. Retrieve Vials at Scheduled Time Points storage->timepoint tx_analysis 6. Analyze by HPLC/LC-MS timepoint->tx_analysis data_analysis 7. Compare Purity to T0 and Calculate % Remaining tx_analysis->data_analysis data_analysis->timepoint Next Time Point report 8. Generate Stability Report data_analysis->report End of Study

Caption: Workflow for assessing the long-term stability of a compound in DMSO.

References

Technical Support Center: Optimizing DS88790512 for [Specified Cell Line]

Author: BenchChem Technical Support Team. Date: November 2025

To provide a specific and accurate technical support guide for optimizing DS88790512 concentration, please specify the cell line you are working with. The optimal conditions and potential challenges are highly dependent on the specific cell line being used.

Once you provide the cell line, a detailed technical support center will be generated, including:

  • FAQs and Troubleshooting Guides: Addressing common issues encountered when determining the optimal concentration of this compound for that particular cell line.

  • Data-driven Recommendations: Summarizing quantitative data from relevant studies into clear tables to guide your experimental setup.

  • Detailed Experimental Protocols: Providing step-by-step methodologies for key experiments such as cell viability assays and dose-response curves.

  • Visualized Pathways and Workflows: Including custom diagrams created using Graphviz to illustrate signaling pathways affected by this compound and recommended experimental workflows.

Example of what will be provided once the cell line is specified:

This guide provides troubleshooting advice and frequently asked questions to help you determine the optimal concentration of this compound for your experiments with [Specified Cell Line].

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration range for this compound with [Specified Cell Line]?

    • A: Based on available data, a starting range of X to Y µM is recommended for initial dose-response experiments. This range is known to encompass the IC50 values observed in similar cell lines.

  • Q2: How long should I incubate [Specified Cell Line] with this compound?

    • A: The incubation time can vary depending on the experimental endpoint. For initial viability assays, a 72-hour incubation is a common starting point. However, for signaling pathway analysis, shorter time points (e.g., 1, 6, 24 hours) may be more appropriate.

Troubleshooting Guide

  • Issue: High cell death observed even at low concentrations.

    • Possible Cause: [Specified Cell Line] may be particularly sensitive to this compound.

    • Solution: Lower the starting concentration range in your dose-response experiment. Consider performing a time-course experiment to determine if the effect is acute.

  • Issue: No significant effect on cell viability at high concentrations.

    • Possible Cause 1: [Specified Cell Line] may be resistant to this compound.

    • Solution 1: Confirm the expression of the target protein in your cell line via Western Blot or qPCR.

    • Possible Cause 2: The compound may have degraded.

    • Solution 2: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.

Experimental Protocols

  • Protocol 1: Determining IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

    • Seed [Specified Cell Line] in a 96-well plate at a density of Z cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with the different concentrations of this compound and a vehicle control.

    • Incubate for 72 hours.

    • Follow the manufacturer's instructions for the CellTiter-Glo® reagent to measure cell viability.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed [Specified Cell Line] in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform CellTiter-Glo® Viability Assay incubate->viability_assay data_analysis Normalize data and calculate IC50 viability_assay->data_analysis

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting off-target effects of DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS88790512, a potent and selective blocker of the transient receptor potential canonical 6 (TRPC6) ion channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the transient receptor potential canonical 6 (TRPC6) cation channel. It acts as a potent blocker of this channel, with a reported IC50 value of 11 nM.

Q2: How selective is this compound?

A2: this compound has demonstrated excellent selectivity against certain other ion channels, notably the hERG (human Ether-à-go-go-Related Gene) and hNaV1.5 (human voltage-gated sodium channel 1.5) channels. This high selectivity helps to minimize the risk of specific off-target effects associated with these channels, such as cardiac arrhythmias.

Q3: What are the known off-target effects of this compound?

A3: Based on available data, this compound shows high selectivity against hERG and hNaV1.5 channels, with very high IC50 values for these off-targets (see table below). However, comprehensive screening against a wider range of kinases, receptors, and other ion channels has not been publicly documented. Researchers should, therefore, remain vigilant for potential unpredicted off-target effects in their specific experimental systems.

Q4: What is the oral bioavailability of this compound?

A4: In murine models, this compound has been shown to be orally bioavailable.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in our cell-based assay.

  • Possible Causes:

    • Compound Degradation: this compound may have degraded due to improper storage or handling.

    • Cell Line Variability: The expression level of TRPC6 can vary between different cell lines or even between passages of the same cell line.

    • Assay Conditions: The ionic composition of the assay buffer, temperature, or the method of TRPC6 activation might not be optimal.

    • High Protein Binding: The compound is approximately 70% bound to plasma proteins, which could reduce its free concentration in assays containing serum or albumin.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored under the recommended conditions.

    • Characterize Cell Line: Confirm the expression of TRPC6 in your cell line using techniques like qPCR or Western blotting.

    • Optimize Assay Parameters: Systematically vary assay parameters such as buffer composition and temperature to find the optimal conditions.

    • Account for Protein Binding: If using media with serum, consider the impact of protein binding on the effective concentration of the compound.

Issue 2: Observing unexpected cellular phenotypes that are inconsistent with TRPC6 inhibition.

  • Possible Causes:

    • Off-Target Effects: this compound might be interacting with other proteins in your specific cellular model.

    • Downstream Effects of TRPC6 Inhibition: The observed phenotype might be a secondary or tertiary effect of TRPC6 blockade in the specific signaling context of your cells.

  • Troubleshooting Steps:

    • Perform a Literature Review: Investigate the known downstream signaling pathways of TRPC6 to see if the observed phenotype could be an indirect consequence.

    • Use a Structurally Unrelated TRPC6 Inhibitor: If a similar phenotype is observed with a different class of TRPC6 inhibitor, it is more likely to be an on-target effect.

    • Conduct a Rescue Experiment: If possible, overexpress a constitutively active form of TRPC6 to see if it reverses the observed phenotype.

    • Consider Off-Target Screening: If the effect persists and is inconsistent with TRPC6 biology, consider profiling this compound against a panel of common off-target proteins (e.g., kinases, GPCRs).

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Reference
TRPC611
hERG> 100,000
hNaV1.5> 30,000

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Dosing (Oral)10 mg/kg
Cmax260 nM
AUC1000 nM*h
Half-life2.9 h
Oral Bioavailability50%
Plasma Protein Binding~70%

Experimental Protocols

Protocol: Assessing Off-Target Ion Channel Activity

This protocol outlines a general workflow for testing this compound against other ion channels to rule out off-target effects as a cause of unexpected experimental results.

  • Cell Line Selection: Choose a cell line that endogenously expresses the ion channel of interest or has been engineered to express it.

  • Assay Method: Utilize a suitable method for measuring ion channel activity, such as:

    • Patch-Clamp Electrophysiology: The gold standard for directly measuring ion channel currents.

    • Fluorescent Imaging: Using ion-sensitive dyes (e.g., for calcium or potassium) or membrane potential-sensitive dyes.

  • Compound Preparation: Prepare a fresh stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: a. Plate the cells and allow them to adhere. b. Load the cells with the appropriate fluorescent dye, if applicable. c. Pre-incubate the cells with different concentrations of this compound for a defined period. d. Stimulate the cells with a known activator of the ion channel of interest. e. Record the changes in ion channel activity using the chosen method.

  • Data Analysis: a. Normalize the response to a vehicle control. b. Plot the concentration-response curve and calculate the IC50 value, if an inhibitory effect is observed.

Visualizations

cluster_0 Cellular Stimulus cluster_1 TRPC6 Channel Activation cluster_2 Downstream Effects Stimulus e.g., Angiotensin II, Diacylglycerol (DAG) TRPC6 TRPC6 Channel Stimulus->TRPC6 Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx This compound This compound This compound->TRPC6 Inhibits Signaling Downstream Signaling (e.g., Calcineurin/NFAT) Ca_Influx->Signaling Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth) Signaling->Cellular_Response

Caption: Simplified signaling pathway of TRPC6 and the inhibitory action of this compound.

Start Unexpected Experimental Result Observed Check_Potency Verify Compound Potency and Assay Conditions Start->Check_Potency On_Target Is the effect consistent with TRPC6 inhibition? Check_Potency->On_Target Secondary_Effect Investigate Downstream Signaling of TRPC6 On_Target->Secondary_Effect Yes Off_Target Hypothesize Off-Target Effect On_Target->Off_Target No Control_Expt Use Structurally Dissimilar TRPC6 Inhibitor Secondary_Effect->Control_Expt Conclusion_On Result is likely an on-target effect Secondary_Effect->Conclusion_On Off_Target->Control_Expt Rescue_Expt Perform Rescue Experiment (e.g., TRPC6 overexpression) Control_Expt->Rescue_Expt Off_Target_Screen Profile Against Off-Target Panel (e.g., other ion channels, kinases) Rescue_Expt->Off_Target_Screen Conclusion_Off Result is likely an off-target effect Off_Target_Screen->Conclusion_Off

Caption: Experimental workflow for troubleshooting unexpected results with this compound.

cluster_root Is the observed effect due to an off-target interaction? cluster_on_target On-Target Possibilities cluster_off_target Off-Target Possibilities Root Unexpected Phenotype On_Target_Direct Direct consequence of TRPC6 inhibition Root->On_Target_Direct On_Target_Indirect Indirect (downstream) effect of TRPC6 inhibition Root->On_Target_Indirect Off_Target_Known Interaction with known off-targets (e.g., hERG, hNaV1.5 - unlikely) Root->Off_Target_Known Off_Target_Unknown Interaction with a novel, uncharacterized off-target Root->Off_Target_Unknown

Caption: Logical relationships in diagnosing on-target vs. off-target effects.

How to minimize variability in experiments with DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize variability in experiments using DS88790512, a potent and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a bicyclo[4.3.0]nonane derivative that functions as a potent and selective inhibitor of the TRPC6 ion channel.[1][2] Its mechanism of action is the blockage of TRPC6, a non-selective cation channel that allows the influx of Ca2+ and Na+ into cells.[3]

Q2: What is the potency and selectivity of this compound?

This compound inhibits TRPC6 with an IC50 value of 11 nM.[1][4] It exhibits excellent selectivity against hERG and hNaV1.5 channels, with IC50 values greater than 100 µM and 300 µM, respectively.[2]

Q3: What are the key physicochemical properties of this compound?

This compound is an orally bioavailable compound.[1][4] In mice, it has a half-life of 2.9 hours and an oral bioavailability of 50%.[2] The compound has a topological polar surface area of 79.35 Ų, with 5 hydrogen bond acceptors and 1 hydrogen bond donor.[5]

Q4: In what types of studies has TRPC6 inhibition been investigated?

Inhibition of TRPC6 is being explored for a variety of conditions. Upregulation of TRPC6 has been associated with pathological conditions such as focal segmental glomerular sclerosis, cardiac hypertrophy, and pulmonary edema.[6] Studies suggest that TRPC6 inhibitors could be beneficial in managing kidney diseases, and neurological disorders like Alzheimer's disease and brain ischemia.[3][7]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values

Q: We are observing significant well-to-well and day-to-day variability in the IC50 values of this compound in our cell-based assays. What are the potential causes and solutions?

A: Variability in IC50 values can stem from several factors, ranging from cell culture conditions to assay setup.

Potential Causes:

  • Cell Line Instability: Continuous passaging of cell lines can lead to genetic drift and altered expression levels of the target protein (TRPC6).

  • Inconsistent Cell Health and Density: Variations in cell viability, confluence, and passage number can significantly impact the cellular response to the inhibitor.

  • Reagent Preparation and Storage: Improper dissolution or storage of this compound can lead to concentration inaccuracies. Degradation of other assay reagents can also contribute to variability.

  • Assay Conditions: Fluctuations in temperature, incubation times, and plate reader settings can introduce variability.

Solutions:

  • Cell Line Management:

    • Use a consistent and low passage number of cells for all experiments.

    • Regularly perform cell line authentication to ensure the identity of your cells.

    • Monitor cell viability and confluence before each experiment.

  • Reagent Handling:

    • Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.

    • Use a consistent solvent for dissolution and ensure complete solubilization.

    • Validate the stability of all reagents under your experimental conditions.

  • Standardize Assay Protocol:

    • Maintain consistent cell seeding densities.

    • Ensure uniform incubation times and temperatures.

    • Use a positive control (a known TRPC6 agonist or another inhibitor) and a negative control (vehicle) in every plate.

Issue 2: Low Signal-to-Background Ratio

Q: Our fluorescence-based calcium influx assay is showing a low signal-to-background ratio, making it difficult to accurately determine the inhibitory effect of this compound. How can we improve this?

A: A low signal-to-background ratio can be caused by issues with the cells, the dye, or the assay conditions.

Potential Causes:

  • Low TRPC6 Expression: The cell line may not express sufficient levels of functional TRPC6 channels at the plasma membrane.

  • Suboptimal Dye Loading: Incomplete loading of the calcium indicator dye or leakage of the dye from the cells can result in a weak signal.

  • High Background Fluorescence: Autofluorescence from the compound, cells, or media can contribute to high background.

  • Ineffective Agonist Stimulation: The agonist used to activate TRPC6 may not be potent or used at an optimal concentration.

Solutions:

  • Optimize Cell System:

    • Use a cell line with confirmed high expression of TRPC6.

    • Consider using a stable, inducible expression system to control TRPC6 levels.

  • Optimize Dye Loading:

    • Titrate the concentration of the calcium indicator dye and optimize the loading time and temperature.

    • Include a wash step after dye loading to remove extracellular dye.

  • Reduce Background:

    • Test for compound autofluorescence at the assay wavelength.

    • Use phenol red-free media during the assay.

  • Optimize Agonist Stimulation:

    • Perform a dose-response curve for the TRPC6 agonist to determine its optimal concentration (EC80-EC90 is often recommended for inhibition assays).

Issue 3: Inconsistent Results in Electrophysiology Experiments

Q: We are using patch-clamp electrophysiology to study the effects of this compound, but we are seeing a lot of variability in the recorded currents. What could be the cause?

A: Electrophysiology experiments are highly sensitive and variability can be introduced at multiple stages.

Potential Causes:

  • Poor Seal Quality: An unstable gigaohm seal can lead to noisy recordings and inaccurate current measurements.

  • Series Resistance: Uncompensated series resistance can cause voltage-clamp errors, leading to inaccurate measurements of current kinetics and amplitude.[8]

  • Cell-to-Cell Variability: Individual cells can have different levels of TRPC6 expression and varying biophysical properties.[5]

  • Voltage-Clamp Artifacts: Imperfect compensation by the amplifier for phenomena like series resistance, membrane capacitance, and voltage offsets can introduce artifacts.[2]

Solutions:

  • Improve Seal Formation:

    • Use high-quality glass pipettes with appropriate resistance.

    • Ensure the cell membrane is clean before attempting to seal.

  • Monitor and Compensate for Series Resistance:

    • Regularly monitor series resistance during the experiment and discard cells where it changes significantly.

    • Use the series resistance compensation feature on your amplifier, but be cautious of overcompensation which can lead to oscillations.

  • Account for Cell-to-Cell Variability:

    • Record from a sufficient number of cells to obtain statistically meaningful data.

    • Consider using cell-specific models to account for variability in ion channel kinetics.[2]

  • Minimize Voltage-Clamp Artifacts:

    • Properly set the voltage offset and capacitance compensation on your amplifier.

    • Use appropriate voltage protocols to minimize artifacts.

Data Summary

ParameterValueReference
Target Transient Receptor Potential Canonical 6 (TRPC6)[1][2]
IC50 11 nM[1][4]
Selectivity >100 µM (hERG), >300 µM (hNaV1.5)[2]
Molecular Formula C23H31N3O3[5]
Molecular Weight 397.51 g/mol [5]
Oral Bioavailability (Mouse) 50%[2]
Half-life (Mouse) 2.9 hours[2]

Experimental Protocols

Example Protocol: Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol provides a general framework for assessing the inhibitory activity of this compound on TRPC6 channels in a cell-based calcium flux assay.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPC6 in appropriate media.
  • Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate for 24-48 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).

3. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the cell culture medium and add the dye loading buffer to each well.
  • Incubate the plate at 37°C for 60 minutes in the dark.

4. Compound Incubation:

  • After incubation, wash the cells with assay buffer to remove excess dye.
  • Add the prepared dilutions of this compound to the respective wells.
  • Incubate for 15-30 minutes at room temperature.

5. Measurement of Calcium Influx:

  • Place the plate in a fluorescent plate reader equipped with an automated liquid handling system.
  • Set the plate reader to record fluorescence intensity over time.
  • Establish a baseline fluorescence reading for each well.
  • Add a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol) to all wells to stimulate calcium influx.
  • Continue recording the fluorescence signal.

6. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
  • Normalize the data to the vehicle control.
  • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Influx Na_ion Na⁺ TRPC6->Na_ion Influx PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG DAG->TRPC6 Activates Downstream Downstream Signaling (e.g., NFAT activation) Ca_ion->Downstream This compound This compound This compound->TRPC6 Inhibits GPCR_RTK GPCR / RTK Activation GPCR_RTK->PLC

Caption: Simplified signaling pathway of TRPC6 activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (TRPC6-expressing cells) Dye_Loading 3. Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Prep 2. Compound Dilution (this compound) Compound_Incubation 4. Compound Incubation Compound_Prep->Compound_Incubation Dye_Loading->Compound_Incubation Measurement 5. Fluorescence Measurement (Baseline & Post-Agonist) Compound_Incubation->Measurement Data_Normalization 6. Data Normalization Measurement->Data_Normalization IC50_Calculation 7. IC50 Curve Fitting Data_Normalization->IC50_Calculation

Caption: General experimental workflow for a cell-based calcium flux assay.

References

Interpreting unexpected results with DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with DS88790512, a potent and selective TRPC6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic organic compound, specifically a bicyclo[4.3.0]nonane derivative, that functions as a potent and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] Its primary mechanism of action is the inhibition of TRPC6, a non-selective cation channel permeable to Ca2+, with an IC50 value of 11 nM.[2] TRPC6 channels are involved in various physiological processes, and their dysregulation has been implicated in several diseases.

Q2: What is the reported selectivity profile of this compound?

This compound has demonstrated excellent selectivity against the hERG and hNaV1.5 channels, which is a critical consideration for cardiovascular safety.[2] However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out and should be considered when interpreting unexpected results.

Q3: What are the known pharmacokinetic properties of this compound?

In preclinical studies in mice, this compound has been shown to be orally bioavailable.[2] This makes it suitable for in vivo studies requiring oral administration. For specific experimental design, it is recommended to consult the original research articles for detailed pharmacokinetic parameters.

Troubleshooting Guides

Issue 1: Weaker than expected or no inhibitory effect of this compound.

Possible Cause 1: Compound Solubility and Stability

Poor solubility or degradation of this compound in your experimental buffer can significantly reduce its effective concentration.

  • Troubleshooting Steps:

    • Verify Solubility: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration. Visually inspect for any precipitation. Determine the optimal working concentration and final solvent concentration in your assay buffer, ensuring the final solvent concentration is low (typically <0.1%) and does not affect the experiment.

    • Assess Stability: The stability of the compound in your specific experimental conditions (e.g., temperature, pH, light exposure) should be considered. If possible, perform a stability study by incubating this compound in your assay buffer for the duration of your experiment and then measuring its concentration or activity.

    • Use of Surfactants: For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 might help maintain solubility, but this should be tested for its own effects on the system.

Possible Cause 2: Experimental System Variability

The cellular context and assay conditions can influence the apparent activity of the inhibitor.

  • Troubleshooting Steps:

    • Cellular Expression Levels of TRPC6: Confirm the expression of TRPC6 in your cell line or tissue preparation. Low or absent TRPC6 expression will result in a lack of effect. Use techniques like Western blot, qPCR, or immunofluorescence to verify expression levels.

    • Activation State of TRPC6: TRPC6 channels are activated by diacylglycerol (DAG).[1] Ensure your experimental conditions include an appropriate stimulus to activate TRPC6 channels. Without activation, there will be no channel activity to inhibit.

    • Presence of Interacting Proteins: The function and pharmacology of TRPC6 can be modulated by interacting proteins. The specific cellular environment might alter the accessibility or conformation of the drug binding site.

Issue 2: Unexpected or paradoxical cellular or physiological effects.

Possible Cause 1: Off-Target Effects

While this compound is reported to be selective, at higher concentrations or in certain sensitive systems, it may interact with other proteins, including other TRP channels.

  • Troubleshooting Steps:

    • Dose-Response Curve: Generate a full dose-response curve for the observed effect. If the unexpected effect occurs at a much higher concentration than the reported IC50 for TRPC6 inhibition, it is more likely to be an off-target effect.

    • Use of a Structurally Unrelated TRPC6 Inhibitor: To confirm that the observed effect is due to TRPC6 inhibition, use a structurally different TRPC6 inhibitor as a control. If both compounds produce the same effect, it is more likely to be a TRPC6-mediated phenomenon.

    • TRPC6 Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to use a TRPC6 knockout or knockdown model. If the unexpected effect persists in the absence of TRPC6, it is an off-target effect.

Possible Cause 2: Compensatory Mechanisms

Inhibition of TRPC6 can lead to compensatory changes in the expression or activity of other ion channels or signaling pathways, especially in chronic studies. For instance, TRPC6 knockout mice can exhibit a hypertensive phenotype due to the upregulation of TRPC3.

  • Troubleshooting Steps:

    • Time-Course Experiments: Investigate the time course of the unexpected effect. Compensatory mechanisms often take time to develop.

    • Analyze Related Pathways: Examine the expression and activity of related ion channels (e.g., TRPC3) and signaling molecules that might be involved in compensatory responses.

    • Acute vs. Chronic Inhibition: Compare the effects of acute (short-term) versus chronic (long-term) administration of this compound.

Possible Cause 3: Complex Biology of TRPC6

The physiological role of TRPC6 is complex and can vary depending on the tissue and context. Inhibition of TRPC6 may have downstream consequences that are not immediately obvious.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search on the role of TRPC6 in your specific biological system. There may be published data that can help explain your results.

    • Systems-Level Analysis: Consider performing broader, unbiased analyses, such as transcriptomics or proteomics, to identify the pathways affected by this compound treatment.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Results with this compound

Unexpected Result Possible Cause Recommended Action
Weaker than expected or no inhibitory effectCompound solubility/stability issuesVerify solubility, assess stability, consider use of surfactants.
Low TRPC6 expression in the experimental systemConfirm TRPC6 expression using Western blot, qPCR, or IF.
Inadequate TRPC6 activationEnsure appropriate stimulus for TRPC6 activation is present.
Unexpected or paradoxical cellular/physiological effectsOff-target effectsPerform dose-response analysis, use a structurally unrelated inhibitor, use TRPC6 KO/KD models.
Compensatory mechanismsConduct time-course experiments, analyze related pathways, compare acute vs. chronic inhibition.
Complex biology of TRPC6Perform a thorough literature review, consider systems-level analysis.

Experimental Protocols

Protocol 1: Verification of TRPC6 Expression by Western Blot

  • Cell Lysis: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against TRPC6 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

a cluster_0 Troubleshooting Workflow for Unexpected Results with this compound Start Unexpected Result Observed CheckCompound Verify Compound Integrity (Solubility, Stability) Start->CheckCompound CheckSystem Validate Experimental System (TRPC6 Expression, Activation) Start->CheckSystem DoseResponse Perform Dose-Response Analysis CheckCompound->DoseResponse If compound is OK CheckSystem->DoseResponse If system is validated OrthogonalControl Use Orthogonal Controls (Different Inhibitor, KO/KD Model) DoseResponse->OrthogonalControl TimeCourse Conduct Time-Course Experiment DoseResponse->TimeCourse Interpret Interpret Results OrthogonalControl->Interpret TimeCourse->Interpret

Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.

b cluster_1 Simplified TRPC6 Signaling Pathway and Point of Inhibition GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Downstream Downstream Cellular Effects Ca_Influx->Downstream This compound This compound This compound->TRPC6 inhibits

Caption: Simplified signaling pathway showing TRPC6 activation and inhibition by this compound.

References

Technical Support Center: Improving the Oral Bioavailability of DS88790512 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges related to the oral bioavailability of the investigational compound DS88790512.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for this compound?

A1: Oral bioavailability refers to the fraction (percentage) of an administered oral dose of a drug that reaches the systemic circulation in an unchanged form.[1][2] It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream.[2] Low oral bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential therapeutic failure or toxicity.[3][4][5] For this compound, ensuring adequate and consistent oral bioavailability is essential for developing a safe and effective oral dosage form.

Q2: What are the primary causes of poor oral bioavailability for compounds like this compound?

A2: The most common reasons for poor oral bioavailability are related to the drug's physicochemical and physiological properties, often categorized by the Biopharmaceutics Classification System (BCS).[6] Key factors include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[7][8] Many new chemical entities are poorly soluble, which is a frequent cause of low bioavailability.[9][10]

  • Low Permeability: The drug must be able to pass through the intestinal membrane to enter the bloodstream.[9]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[4][11][12]

  • Efflux Transporters: Proteins like P-glycoprotein in the intestinal wall can actively pump the drug back into the GI tract, limiting absorption.

  • Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.[4][11]

Q3: What general strategies can be employed to improve the oral bioavailability of this compound?

A3: A variety of formulation and chemical strategies can be used.[13][14] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][9][13]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[13][15]

  • Lipid-Based Formulations: Encapsulating the drug in lipids, oils, or surfactants, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[1]

  • Use of Functional Excipients: Incorporating specific excipients like solubilizing agents, surfactants, or disintegrants can enhance dissolution and wettability.[16][17][18][19]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active compound in the body.[2][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between subjects. Poor and erratic dissolution of the crystalline drug form. Food effects altering GI physiology.1. Consider formulation strategies like amorphous solid dispersions or SEDDS to improve dissolution consistency.[13] 2. Standardize feeding protocols (e.g., fasted vs. fed state) across all study animals.[2]
Low Cmax and AUC after oral dosing compared to IV administration (Low Absolute Bioavailability). 1. Solubility-Limited Absorption: The compound is not dissolving sufficiently in the GI tract. 2. Permeability-Limited Absorption: The compound cannot efficiently cross the intestinal wall. 3. High First-Pass Metabolism: The compound is being extensively metabolized in the liver or gut wall after absorption.[11]1. Assess Solubility: Conduct in vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF). If dissolution is poor, explore enabling formulations.[20] 2. Assess Permeability: Use in vitro models like Caco-2 permeability assays. If permeability is low, a prodrug approach may be necessary. 3. Evaluate Metabolism: Conduct in vitro metabolism studies with liver microsomes. If metabolism is high, co-administration with a metabolic inhibitor (in preclinical studies) could confirm this as the limiting factor.
In vitro dissolution looks promising, but in vivo exposure remains low. The drug may be precipitating in the GI tract after initial dissolution (the "spring and parachute" effect is failing). The compound may be a substrate for efflux transporters (e.g., P-gp).1. Include precipitation inhibitors (e.g., HPMC) in the formulation to maintain a supersaturated state in vivo.[19] 2. Conduct in vitro transporter assays to determine if this compound is a substrate for key efflux proteins.
Dose escalation does not result in a proportional increase in plasma exposure. Saturation of absorption mechanisms. Solubility of the drug is the limiting factor at higher doses.1. This indicates a solubility or transport-limited process. Focus on formulations that enhance solubility, such as lipid-based systems or solid dispersions.[6][21] 2. Re-evaluate the dose range to stay within the linear absorption window for initial studies.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Materials:

  • This compound compound

  • Vehicle/Formulation for dosing (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing gavage needles and syringes

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Analytical method (e.g., LC-MS/MS) for plasma sample analysis

Methodology:

  • Animal Acclimation: Acclimate rats for at least 3 days before the study. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Group Allocation: Assign animals to two groups (n=3-5 per group):

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Dose Preparation: Prepare the dosing formulations for both IV and PO routes at the required concentrations.

  • Administration:

    • IV Group: Administer the dose via a bolus injection into the tail vein.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software. Calculate absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations and Diagrams

G cluster_0 Troubleshooting Workflow for Low Oral Bioavailability Start Low in vivo Oral Bioavailability Observed CheckSolubility Is the compound solubility-limited? Start->CheckSolubility CheckPermeability Is the compound permeability-limited? CheckSolubility->CheckPermeability No FormulationStrategy Implement Enabling Formulation (e.g., Solid Dispersion, SEDDS) CheckSolubility->FormulationStrategy Yes CheckMetabolism Is there high first-pass metabolism? CheckPermeability->CheckMetabolism No ProdrugStrategy Consider Prodrug Approach CheckPermeability->ProdrugStrategy Yes MetabolismInhibitor Co-dose with Inhibitor (Preclinical Only) CheckMetabolism->MetabolismInhibitor Yes ReEvaluate Re-evaluate in vivo PK CheckMetabolism->ReEvaluate No (Re-assess Data) FormulationStrategy->ReEvaluate ProdrugStrategy->ReEvaluate MetabolismInhibitor->ReEvaluate

Caption: A decision-making workflow for troubleshooting poor oral bioavailability.

ADME_Factors cluster_GI Gastrointestinal Tract cluster_Liver Liver OralDose Oral Administration Dissolution A: Dissolution (Solubility) OralDose->Dissolution Liberation Absorption A: Absorption (Permeability) Dissolution->Absorption GutMetabolism M: Gut Wall Metabolism Absorption->GutMetabolism Efflux PortalVein Portal Vein GutMetabolism->PortalVein FirstPass M: First-Pass Metabolism PortalVein->FirstPass SystemicCirculation Systemic Circulation (Bioavailable Drug) FirstPass->SystemicCirculation Enters Circulation Elimination E: Elimination (Kidney, Bile) FirstPass->Elimination Distribution D: Distribution to Tissues SystemicCirculation->Distribution SystemicCirculation->Elimination

References

Best practices for storing and handling DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DS88790512

Disclaimer: The following information is based on generalized best practices for handling and storing common laboratory reagents. This compound is a fictional designation, and this guide is provided as a template. Researchers should always refer to the manufacturer's specific product data sheet for actual storage and handling protocols.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound upon arrival?

For optimal stability, this compound should be stored at -20°C immediately upon receipt. It is recommended to aliquot the compound into single-use vials to minimize freeze-thaw cycles, which can degrade the product. Ensure vials are tightly sealed to prevent moisture contamination.

2. What is the recommended solvent for reconstituting this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous solutions, it is advisable to first prepare a stock solution in DMSO and then dilute it with the appropriate aqueous buffer.

3. Is this compound sensitive to light?

Yes, this compound is light-sensitive. Protect the compound from light during storage and handling by using amber vials or by wrapping vials in aluminum foil. Experimental procedures should be performed in a low-light environment whenever possible.

4. Can I store reconstituted this compound at 4°C?

Storing reconstituted this compound in an aqueous solution at 4°C is not recommended for more than a few hours, as it may lead to precipitation and degradation. For short-term storage (up to one week), a DMSO stock solution can be kept at 4°C. For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C or -80°C.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Compound Activity

Potential Cause Troubleshooting Step
Improper StorageVerify that the compound has been stored at the recommended temperature and protected from light.
Multiple Freeze-Thaw CyclesUse a fresh aliquot that has not been subjected to more than one or two freeze-thaw cycles.
Incorrect SolventEnsure the compound was dissolved in a compatible solvent, such as DMSO, at the correct concentration.
Compound PrecipitationVisually inspect the solution for any precipitate. If present, gently warm the solution to 37°C and vortex to redissolve.
Experimental ErrorReview the experimental protocol for any deviations. Confirm the concentration of all reagents and the incubation times.

Issue 2: High Background Signal in Assays

Potential Cause Troubleshooting Step
Compound AutofluorescenceRun a control experiment with the compound alone to determine if it exhibits autofluorescence at the detection wavelength.
Non-specific BindingOptimize the blocking step in your assay protocol. Consider using a different blocking agent.
ContaminationEnsure all reagents and labware are free from contaminants.

Experimental Protocols & Workflows

General Workflow for In Vitro Kinase Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound against a target kinase.

G Figure 1. General In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Reconstitute this compound in DMSO B Prepare serial dilutions of this compound A->B E Add this compound dilutions B->E C Prepare kinase, substrate, and ATP solution D Add kinase solution to assay plate C->D G Initiate reaction by adding ATP/substrate mix C->G D->E F Incubate to allow for compound binding E->F F->G H Incubate at 30°C G->H I Stop reaction H->I J Add detection reagent I->J K Read signal (e.g., luminescence) J->K

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Signaling Pathway Perturbation Logic

This diagram outlines the logical steps to determine the effect of this compound on a hypothetical signaling pathway.

G Figure 2. Logic for Pathway Analysis start Start: Treat cells with This compound or vehicle lysate Prepare cell lysates start->lysate western Perform Western Blot for p-ProteinX and Total ProteinX lysate->western quantify Quantify band intensities western->quantify decision Is p-ProteinX level decreased with this compound? quantify->decision conclusion_inhibition Conclusion: this compound inhibits the upstream kinase of ProteinX decision->conclusion_inhibition Yes conclusion_no_effect Conclusion: this compound does not inhibit the upstream kinase of ProteinX decision->conclusion_no_effect No

Caption: A decision-making flowchart for analyzing pathway inhibition.

Preventing precipitation of DS88790512 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of DS88790512 in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

Precipitation of compounds like this compound in cell culture media can be triggered by a variety of factors. These often relate to the compound's physicochemical properties and its interaction with the complex environment of the culture medium. Key causes include:

  • Poor aqueous solubility: Many organic compounds, particularly those developed for drug discovery, have low solubility in water-based solutions like cell culture media.

  • Solvent shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added too quickly to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • pH shifts: The solubility of many compounds is pH-dependent. If the pH of the culture medium is not optimal for this compound's solubility, precipitation can occur.[1]

  • Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. This compound may interact with these components, leading to the formation of insoluble complexes. Divalent cations like Ca²⁺ and Mg²⁺ are common culprits.[1]

  • Temperature fluctuations: Changes in temperature can affect the solubility of this compound. Cooling the medium after adding the compound, or repeated freeze-thaw cycles of a stock solution, can lead to precipitation.[1]

  • High concentration: Exceeding the solubility limit of this compound in the culture medium will inevitably lead to precipitation.

  • Light exposure: For light-sensitive compounds, exposure to light can cause degradation, and the degradation products may be less soluble.[1]

Q2: How can I tell if this compound has precipitated in my culture medium?

Precipitation can be observed in several ways:

  • Visual inspection: The most straightforward method is to look for visible particles, cloudiness, or a film in the culture medium. This can sometimes be seen as a fine dust-like substance or larger crystals.

  • Microscopy: Examining a sample of the medium under a microscope can reveal smaller, crystalline structures that may not be apparent to the naked eye.[2]

  • Turbidity measurements: A spectrophotometer can be used to measure the turbidity of the medium, which will increase with the amount of precipitated material.[3][4]

Q3: Can the solvent used for the stock solution affect precipitation?

Absolutely. The choice of solvent and the concentration of the stock solution are critical.

  • Solvent Type: Use a solvent in which this compound is highly soluble, such as DMSO or ethanol.[1] However, be mindful of the final concentration of the solvent in the culture medium, as high concentrations can be toxic to cells.

  • Stock Concentration: It is generally better to prepare a highly concentrated stock solution. This allows you to add a smaller volume to the culture medium, minimizing the "solvent shock" effect.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue.

Step 1: Review Stock Solution Preparation and Handling
  • Check Solvent and Concentration:

    • Is this compound fully dissolved in your stock solution? Ensure there is no visible precipitate in the stock. If necessary, gently warm the stock solution (if the compound is heat-stable) or sonicate it to aid dissolution.

    • What is the solvent and its final concentration in the media? The final concentration of solvents like DMSO should typically be kept below 0.5% (v/v) to avoid cell toxicity and solubility issues.

  • Handling and Storage:

    • Are you avoiding repeated freeze-thaw cycles? Aliquot your stock solution into single-use vials to prevent degradation and precipitation caused by temperature fluctuations.[1]

    • Is the compound light-sensitive? If so, protect the stock solution and the final culture medium from light by using amber tubes or wrapping them in foil.[1]

Step 2: Optimize the Addition of this compound to the Culture Medium

The way you introduce the compound to the medium is critical.

  • Pre-warm the medium: Always pre-warm the culture medium to the experimental temperature (e.g., 37°C) before adding this compound.[1]

  • Slow, drop-wise addition with mixing: Add the stock solution to the pre-warmed medium very slowly, drop by drop, while gently swirling or stirring the medium.[1][2] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Vortexing/Stirring: For larger volumes, use a magnetic stirrer at a low speed. For smaller volumes, gently pipette the medium up and down after adding the stock solution.

Step 3: Evaluate the Culture Medium Composition
  • pH of the Medium:

    • Verify that the pH of your culture medium is within the recommended range (typically 7.2-7.4) before adding this compound.[1] An incorrect pH can significantly affect the solubility of the compound.

  • Serum and Other Components:

    • Does the precipitation occur in the presence of serum? Serum proteins can sometimes bind to compounds and either keep them in solution or, conversely, cause them to precipitate. Try preparing the medium with and without serum to see if it has an effect.

    • Consider a serum-free medium: If your experiment allows, using a serum-free or low-serum medium can reduce the complexity of the solution and potentially prevent precipitation.[1]

    • Divalent Cations: High concentrations of divalent cations like Ca²⁺ and Mg²⁺ can sometimes lead to the precipitation of certain compounds.[1] While modifying the basal medium is a significant change, it is a factor to consider for chronic precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the appropriate solvent: Based on the properties of this compound, select a high-purity, sterile-filtered solvent (e.g., DMSO, ethanol).

  • Calculate the required mass: To prepare a 10 mM stock solution, for example, calculate the mass of this compound needed for your desired volume.

  • Dissolution: a. Add the calculated mass of this compound to a sterile, conical tube. b. Add the solvent to the desired final volume. c. Vortex thoroughly until the compound is completely dissolved. If necessary, a brief sonication or gentle warming can be used.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use, light-protecting (amber) tubes. Store at the recommended temperature (e.g., -20°C or -80°C).

Protocol 2: Dilution of this compound into Culture Medium
  • Pre-warm the basal medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Prepare for addition: a. In a sterile tube, add the required volume of pre-warmed basal medium. b. Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Add the stock solution: a. Gently vortex the stock solution to ensure it is homogenous. b. Slowly, add the calculated volume of the stock solution drop-wise to the center of the medium while gently swirling the tube.

  • Final mixing: Gently pipette the medium up and down a few times to ensure complete mixing. Avoid vigorous shaking or vortexing that could cause foaming.

  • Immediate use: Use the freshly prepared medium containing this compound for your experiment immediately.

Data Summary

While no specific quantitative data for this compound was found, the following table summarizes general parameters that can be optimized to prevent compound precipitation, based on common laboratory practices.

ParameterStandard RangeTroubleshooting Action
Final Solvent Conc. < 0.5% (v/v)Decrease by preparing a more concentrated stock solution.
Medium pH 7.2 - 7.4Verify pH before adding the compound; adjust if necessary.
Temperature 37°CPre-warm medium before adding the compound.
Light Exposure MinimalUse amber tubes or foil to protect from light.

Visualizations

Troubleshooting_Workflow start Precipitation of this compound Observed stock_prep Step 1: Review Stock Solution - Fully dissolved? - Correct solvent? - Proper storage? start->stock_prep add_method Step 2: Optimize Addition Method - Pre-warm media? - Slow, drop-wise addition? - Gentle mixing? stock_prep->add_method If stock is OK media_comp Step 3: Evaluate Media Composition - Correct pH? - Serum effects? - Divalent cations? add_method->media_comp If still precipitating resolution Precipitation Resolved media_comp->resolution If issue is identified & fixed Solubility_Factors cluster_compound This compound Properties cluster_environment Culture Environment cluster_process Experimental Process Cpd_Sol Intrinsic Solubility Precipitation Precipitation Cpd_Sol->Precipitation influences Cpd_pKa pKa Media_pH Medium pH Cpd_pKa->Media_pH Media_pH->Precipitation affects Media_Temp Temperature Media_Temp->Precipitation affects Media_Comp Media Components (Salts, Serum) Media_Comp->Precipitation can cause Solvent Stock Solvent Solvent->Precipitation impacts Add_Rate Addition Rate Add_Rate->Precipitation impacts

References

Technical Support Center: Navigating Inconsistent Findings with TRPC6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Transient Receptor Potential Canonical 6 (TRPC6) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges and inconsistent findings encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do reports on the effect of TRPC6 inhibition on cardiac hypertrophy show conflicting results?

A1: The role of TRPC6 in cardiac hypertrophy is complex, and seemingly contradictory findings can arise from different experimental models and approaches. While gain-of-function mutations in TRPC6 are linked to pathological cardiac remodeling, some studies show that TRPC6 knockout mice can develop hypertension due to compensatory upregulation of TRPC3[1][2]. Conversely, pharmacological inhibition of TRPC6 with selective inhibitors like BI 749327 has been shown to ameliorate cardiac fibrosis and dysfunction in models of pressure overload[1][3].

These discrepancies may be attributed to:

  • Genetic vs. Pharmacological Inhibition: Genetic knockout models can lead to developmental adaptations and compensatory changes in other ion channels, which may not occur with acute pharmacological inhibition[1][3].

  • Redundancy with TRPC3: TRPC3 and TRPC6 are highly homologous and can form heteromeric channels. In some contexts, dual inhibition of both TRPC3 and TRPC6 is necessary to achieve a therapeutic effect, as single knockouts may not be sufficient to prevent pathological signaling[4][5].

  • Disease Model Specificity: The specific model of cardiac hypertrophy (e.g., pressure overload vs. genetic models) can influence the signaling pathways involved and the subsequent response to TRPC6 inhibition.

Q2: We observe variable effects of TRPC6 inhibitors on cancer cell proliferation. What could be the reason?

A2: The effect of TRPC6 inhibition on cancer cell proliferation is highly dependent on the cancer cell type and the specific context of the experiment.

  • Cell-Type Specificity: TRPC6 expression and its role in proliferation vary across different cancer types. For instance, inhibition or knockdown of TRPC6 has been shown to reduce proliferation and invasion in non-small cell lung cancer (NSCLC) A549 cells[6][7][8]. In contrast, some studies on head and neck squamous cell carcinoma (HNSCC) have found that TRPC6 inhibition does not significantly affect cell proliferation[9].

  • Role in Cell Cycle: In some cancer cells, TRPC6 activity is linked to cell cycle progression. Inhibition of TRPC6 can lead to cell cycle arrest at the S-G2/M phase[6]. The importance of this mechanism can differ between cell lines.

  • Off-Target Effects: Non-selective inhibitors may affect other ion channels or signaling pathways that influence cell proliferation, leading to confounding results. It is crucial to use well-characterized, selective inhibitors and validate findings with molecular techniques like siRNA or shRNA knockdown of TRPC6[6][10].

Q3: Why are the outcomes of TRPC6 inhibition inconsistent in different models of kidney disease?

A3: The role of TRPC6 in kidney disease is multifaceted, and the response to its inhibition can vary depending on the specific pathology.

  • Disease-Specific Mechanisms: TRPC6 gain-of-function mutations are a direct cause of familial focal segmental glomerulosclerosis (FSGS)[11]. In models of FSGS and renal fibrosis, TRPC6 inhibition has shown protective effects by reducing podocyte injury and fibrosis[12][13]. However, in models of diabetic kidney disease, the effects of TRPC6 knockout have been less pronounced, suggesting that other pathological mechanisms may be more dominant in this condition[2][14].

  • Compensatory Mechanisms: Similar to the heart, knockout of TRPC6 in the kidney can lead to compensatory upregulation of TRPC3, which may mitigate the protective effects of TRPC6 deletion[2].

  • Acute vs. Chronic Inhibition: Short-term activation of TRPC6 in podocytes has been suggested to be protective in acute complement-mediated glomerular disease, indicating that the timing and duration of inhibition may be critical[11].

Troubleshooting Guides

Guide 1: Inconsistent Potency and Selectivity of TRPC6 Inhibitors

Problem: You observe a different IC50 value for your TRPC6 inhibitor than what is reported in the literature, or you suspect off-target effects.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inhibitor Selectivity Many TRPC6 inhibitors also show activity against the highly homologous TRPC3 and TRPC7 channels. Cross-screen your inhibitor against cell lines expressing TRPC3 and TRPC7 to determine its selectivity profile. For example, BI 749327 is significantly more selective for TRPC6 over TRPC3 and TRPC7[3][15].
Experimental Conditions The potency of an inhibitor can be influenced by the specific assay conditions, such as the method of channel activation (e.g., agonist concentration, mechanical stimulation), membrane potential, and ionic composition of the solutions. Ensure your experimental conditions closely match those of the reference studies.
Cell Line Differences The expression levels of TRPC6 and its interacting partners can vary between cell lines, affecting the apparent potency of an inhibitor. Use a cell line with stable and verified expression of human or mouse TRPC6.
Compound Stability and Purity Verify the purity and stability of your inhibitor stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.

Data Presentation: Comparison of TRPC6 Inhibitor Selectivity

InhibitorTRPC6 IC50TRPC3 IC50TRPC7 IC50Selectivity (TRPC3/TRPC6)Selectivity (TRPC7/TRPC6)Reference
BI 749327 13 nM (mouse)1,100 nM (mouse)550 nM (mouse)~85x~42x[3]
SAR7334 9.5 nM282 nM226 nM~30x~24x[16][17]
GSK2332255B 4 nM5 nM-~1.25x-[4]
GSK2833503A 3 nM21 nM-~7x-[4]
GSK417651A ~40 nM~40 nM-~1x-[18]
Guide 2: Troubleshooting Patch-Clamp Electrophysiology for TRPC6

Problem: You are having difficulty recording reliable TRPC6 currents or observing the expected inhibitory effect.

Experimental Protocol: Whole-Cell Patch-Clamp

A detailed protocol for whole-cell patch-clamp can be found in various methodology resources[19][20][21]. A summary of a typical procedure is as follows:

  • Culture cells expressing TRPC6 on glass coverslips.

  • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Pull glass micropipettes with a resistance of 3-7 MΩ.

  • Establish a giga-ohm seal between the pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to record baseline currents.

  • Activate TRPC6 channels using an agonist (e.g., OAG, carbachol)[22].

  • Apply the TRPC6 inhibitor and record the change in current.

Troubleshooting Steps:

Issue Possible Cause Troubleshooting Action
Low success rate of giga-seal formation 1. Poor pipette quality. 2. Debris in the extracellular solution. 3. Unhealthy cells.1. Use fresh pipettes for each attempt; polish the pipette tip. 2. Filter all solutions. 3. Ensure cells are healthy and not over-confluent.
No or small TRPC6 current upon agonist application 1. Low TRPC6 expression. 2. Inactive agonist. 3. Channel rundown.1. Verify TRPC6 expression using qPCR or Western blot. 2. Use a fresh stock of the agonist. 3. Record currents quickly after achieving whole-cell configuration; include ATP and GTP in the intracellular solution.
Inconsistent inhibitor effect 1. Incomplete solution exchange. 2. Inhibitor binding to tubing. 3. Non-specific effects on cell health.1. Ensure your perfusion system allows for rapid and complete exchange of the bath solution. 2. Use low-protein-binding tubing. 3. Monitor cell health throughout the experiment; perform a vehicle control.
Guide 3: Troubleshooting Calcium Imaging Assays

Problem: You are not observing a clear calcium influx signal upon TRPC6 activation or a consistent blockade with your inhibitor.

Experimental Protocol: Calcium Imaging

A general protocol for calcium imaging can be found in specialized resources[23][24][25][26][27]. A typical workflow is:

  • Seed cells expressing TRPC6 in a multi-well plate.

  • Load cells with a calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer.

  • Wash cells to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Add the TRPC6 agonist to stimulate calcium influx and record the fluorescence change.

  • In separate wells, pre-incubate cells with the TRPC6 inhibitor before adding the agonist and record the fluorescence change.

Troubleshooting Steps:

Issue Possible Cause Troubleshooting Action
High background fluorescence 1. Incomplete removal of extracellular dye. 2. Cell autofluorescence.1. Ensure thorough washing after dye loading. 2. Include a masking dye or use a buffer without phenol red. Measure and subtract the autofluorescence of unloaded cells.
Weak or no calcium signal 1. Inefficient dye loading. 2. Low TRPC6 expression or activity. 3. Photobleaching or phototoxicity.1. Optimize dye concentration and loading time/temperature. 2. Confirm TRPC6 expression and use a potent agonist. 3. Reduce excitation light intensity and exposure time.
Variable inhibitor response 1. Uneven cell seeding or dye loading. 2. Cell lifting during solution addition. 3. Incorrect inhibitor concentration or incubation time.1. Ensure a uniform cell monolayer and consistent dye loading across wells. 2. Add solutions gently to avoid detaching cells. 3. Perform a dose-response curve and optimize the pre-incubation time for the inhibitor.

Mandatory Visualizations

G cluster_0 GPCR/PLC Signaling Pathway for TRPC6 Activation Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 Activates Ca2_Influx Ca2+ Influx TRPC6->Ca2_Influx Calcineurin Calcineurin Ca2_Influx->Calcineurin Activates NFAT_Activation NFAT Activation Calcineurin->NFAT_Activation

Caption: GPCR/PLC signaling pathway leading to TRPC6 activation.

G cluster_1 Experimental Workflow: Patch-Clamp Electrophysiology Cell_Culture Cell Culture (TRPC6 expressing) Pipette_Prep Pipette Preparation (3-7 MΩ) Cell_Culture->Pipette_Prep Giga_Seal Giga-Seal Formation Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Agonist_App Agonist Application Baseline->Agonist_App Record_Active Record Activated Current Agonist_App->Record_Active Inhibitor_App Inhibitor Application Record_Active->Inhibitor_App Record_Inhibited Record Inhibited Current Inhibitor_App->Record_Inhibited

Caption: Workflow for patch-clamp analysis of TRPC6 inhibitors.

G cluster_2 Logical Relationship of Inconsistent Findings in Cardiac Hypertrophy TRPC6_Inhibition TRPC6 Inhibition Pharmacological Pharmacological Inhibition (e.g., BI 749327) TRPC6_Inhibition->Pharmacological Genetic_KO Genetic Knockout (Single TRPC6 KO) TRPC6_Inhibition->Genetic_KO Protective_Effect Protective Effect (Ameliorates Fibrosis) No_Effect No Protective Effect Pharmacological->Protective_Effect Genetic_KO->No_Effect Compensatory_Upregulation Compensatory TRPC3 Upregulation Genetic_KO->Compensatory_Upregulation Dual_Inhibition Dual TRPC3/TRPC6 Inhibition/KO Dual_Inhibition->Protective_Effect

Caption: Factors contributing to inconsistent findings in cardiac hypertrophy.

References

Validation & Comparative

Validating the Inhibitory Effect of DS88790512 on TRPC6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DS88790512, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, with other known TRPC6 inhibitors. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.

Introduction to TRPC6 and its Inhibition

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy. Its role in these conditions has made it a compelling target for therapeutic intervention. This compound has emerged as a promising inhibitor with high potency and oral bioavailability[1][2][3]. This guide serves to validate its inhibitory effects and compare it against other established TRPC6 modulators.

Comparative Analysis of TRPC6 Inhibitors

The inhibitory potency of this compound against TRPC6 is significant, with a reported half-maximal inhibitory concentration (IC50) of 11 nM[1][3]. To provide a clear perspective on its efficacy and selectivity, the following table compares key quantitative data for this compound and other widely used TRPC6 inhibitors.

CompoundTRPC6 IC50 (nM)TRPC3 IC50 (nM)TRPC7 IC50 (nM)Selectivity NotesReference(s)
This compound 11 Not ReportedNot ReportedExcellent selectivity against hERG and hNaV1.5 channels.[2][3][1][3]
SAR73347.9 - 9.5282226~30-fold selective for TRPC6 over TRPC3 and ~24-fold over TRPC7. No significant activity at TRPC4 and TRPC5.[4]
BI 74932713 (mouse), 19 (human)110055085-fold selective for mouse TRPC6 over TRPC3 and 42-fold over TRPC7.[5]
SH0455.8Not ReportedNot ReportedHigh potency and marked subtype selectivity over TRPC3 and TRPC7.[6]
PCC02080572440Not ReportedNot Reported[7]
SKF-963654900Not ReportedNot ReportedNon-selective TRPC inhibitor.[7]

Key Experimental Protocols for Validation

Accurate and reproducible experimental methods are crucial for validating the inhibitory activity of compounds like this compound on TRPC6 channels. Below are detailed protocols for two fundamental assays: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPC6 channels in the cell membrane, providing a precise assessment of inhibition.

Objective: To measure the effect of this compound on TRPC6 channel currents.

Materials:

  • HEK293 cells stably expressing human TRPC6.

  • Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture medium, external and internal pipette solutions.

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

  • This compound and other comparator compounds.

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

  • Recording:

    • Mount the coverslip onto the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

  • Compound Application:

    • Establish a baseline TRPC6 current by applying a TRPC6 agonist like OAG (e.g., 100 µM).

    • Once a stable current is achieved, co-perfuse with varying concentrations of this compound (or other inhibitors) to determine the dose-dependent inhibitory effect.

    • Wash out the compound to observe any reversal of inhibition.

  • Data Analysis: Measure the peak inward and outward currents in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPC6 activation and its inhibition by test compounds.

Objective: To assess the inhibitory effect of this compound on TRPC6-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPC6.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence microscope with an appropriate filter set and a camera for image acquisition.

  • Imaging software for data analysis.

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

  • TRPC6 agonist (e.g., OAG).

  • This compound and other comparator compounds.

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass-bottom dishes or coverslips.

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in physiological salt solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with fresh physiological salt solution to remove excess dye and allow for de-esterification.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire baseline fluorescence images.

  • Compound Application:

    • Perfuse the cells with a solution containing the TRPC6 agonist (e.g., 100 µM OAG) to induce calcium influx.

    • After a stable increase in [Ca2+]i is observed, apply varying concentrations of this compound (or other inhibitors) in the continued presence of the agonist.

    • Record the fluorescence changes over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

    • Quantify the peak or sustained calcium response in the presence of the inhibitor relative to the agonist-only control.

    • Generate dose-response curves to determine the IC50 value of the inhibitor.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the TRPC6 signaling pathway, the experimental workflow for its validation, and a logical comparison of its features against alternatives.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca²⁺ TRPC6->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., Hypertrophy) NFAT->Gene_Expression Translocates to Nucleus and Activates This compound This compound This compound->TRPC6 Inhibits

Caption: TRPC6 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_assays Inhibitor Validation Assays cluster_patch_clamp Patch-Clamp Protocol cluster_calcium_imaging Calcium Imaging Protocol cluster_analysis Data Analysis A1 Culture TRPC6-expressing HEK293 cells A2 Plate cells on coverslips or glass-bottom dishes A1->A2 B1 Whole-Cell Patch-Clamp A2->B1 B2 Intracellular Calcium Imaging A2->B2 C1 Establish whole-cell configuration B1->C1 D1 Load cells with calcium indicator dye B2->D1 C2 Record baseline current C1->C2 C3 Apply TRPC6 agonist (OAG) C2->C3 C4 Apply this compound (dose-response) C3->C4 C5 Measure current inhibition C4->C5 E1 Calculate % inhibition C5->E1 D2 Acquire baseline fluorescence D1->D2 D3 Apply TRPC6 agonist (OAG) D2->D3 D4 Apply this compound (dose-response) D3->D4 D5 Measure fluorescence change D4->D5 D5->E1 E2 Generate dose-response curves E1->E2 E3 Determine IC50 values E2->E3

Caption: Experimental workflow for validating TRPC6 inhibition.

Inhibitor_Comparison cluster_attributes Comparative Attributes This compound This compound Potency High Potency (Low nM IC50) This compound->Potency IC50 = 11 nM Oral_Bioavailability Good Oral Bioavailability This compound->Oral_Bioavailability Reported Preclinical_Data Published Preclinical Data This compound->Preclinical_Data SAR7334 SAR7334 SAR7334->Potency IC50 = 7.9-9.5 nM Selectivity High Selectivity (vs. other TRPCs) SAR7334->Selectivity ~30-fold vs TRPC3 SAR7334->Oral_Bioavailability Reported SAR7334->Preclinical_Data BI749327 BI 749327 BI749327->Potency IC50 = 13-19 nM BI749327->Selectivity ~85-fold vs TRPC3 BI749327->Oral_Bioavailability Reported BI749327->Preclinical_Data Other_Inhibitors Other Inhibitors (e.g., SH045, SKF-96365) Other_Inhibitors->Potency Varies Other_Inhibitors->Selectivity Varies (some non-selective)

Caption: Logical comparison of key attributes for TRPC6 inhibitors.

Conclusion

This compound stands as a potent and selective inhibitor of the TRPC6 channel, with an IC50 in the low nanomolar range and excellent selectivity against other key ion channels. Its oral bioavailability further enhances its potential as a valuable research tool and a candidate for therapeutic development. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the inhibitory effects of this compound and other TRPC6 modulators. The comparative data and visual aids presented herein are intended to facilitate informed decisions in the selection of appropriate chemical probes for investigating the multifaceted roles of TRPC6 in health and disease.

References

A Comparative Analysis of TRPC6 Inhibitors: DS88790512 and BI-749327

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the transient receptor potential canonical 6 (TRPC6) channel has emerged as a compelling target for therapeutic intervention in a variety of diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and pulmonary hypertension. The development of potent and selective TRPC6 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two prominent TRPC6 inhibitors, DS88790512 and BI-749327, based on available preclinical data.

While a direct head-to-head comparative study is not yet available in published literature, this guide synthesizes data from independent studies to offer an objective overview of their respective profiles. It is important to note that the in vivo efficacy and a detailed selectivity profile for this compound against other TRPC channels have not been extensively reported in the public domain.[1]

In Vitro Potency and Selectivity

Both this compound and BI-749327 exhibit potent inhibition of the TRPC6 channel in the nanomolar range. However, their reported selectivity profiles differ in the targets against which they have been assessed.

ParameterThis compoundBI-749327
TRPC6 IC50 11 nM[2]13 nM (mouse), 19 nM (human), 15 nM (guinea pig)[3]
Selectivity >100 µM against hERG, >300 µM against hNaV1.5[2]85-fold vs. TRPC3, 42-fold vs. TRPC7[3]

This compound demonstrates high potency for TRPC6 with an IC50 of 11 nM.[2] Its selectivity has been primarily characterized against off-target ion channels such as hERG and hNaV1.5, which is crucial for assessing potential cardiac liability.[2]

BI-749327 shows comparable potency against TRPC6 across different species.[3] Notably, its selectivity has been profiled against other members of the TRPC family, revealing an 85-fold higher selectivity for TRPC6 over TRPC3 and a 42-fold selectivity over TRPC7.[3] This is particularly relevant given the structural and functional similarities within the TRPC channel family.

Pharmacokinetic Properties

Both compounds are reported to be orally bioavailable, a desirable characteristic for clinical development.

ParameterThis compound (in mice)BI-749327 (in mice)
Oral Bioavailability 50%Orally bioavailable, specific percentage not stated
Half-life (t1/2) 2.9 hours (10 mg/kg, p.o.)8.5-13.5 hours (3-30 mg/kg, p.o.)[3]
Cmax 260 nM (10 mg/kg, p.o.)Dose-proportional increase from 3-30 mg/kg
AUC 1000 nM·h (10 mg/kg, p.o.)Not specified

This compound has a reported oral bioavailability of 50% in mice, with a half-life of 2.9 hours. BI-749327 is also orally bioavailable and exhibits a longer half-life of 8.5 to 13.5 hours in mice, suggesting the potential for less frequent dosing.[3]

In Vivo Efficacy

The in vivo efficacy of BI-749327 has been demonstrated in preclinical models of both cardiac and renal disease.[4][5] Similar in vivo data for this compound has not been reported in the available literature.[1]

BI-749327 has been shown to ameliorate cardiac and renal fibrosis and dysfunction in mouse models.[4][5] In a transverse aortic constriction (TAC) model of pressure overload-induced cardiac hypertrophy, a daily oral dose of 30 mg/kg improved left heart function and reduced interstitial fibrosis.[4] Furthermore, in a unilateral ureteral obstruction (UUO) model of renal fibrosis, BI-749327 dose-dependently reduced renal fibrosis and the expression of associated genes.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPC6 signaling pathway, a typical experimental workflow for evaluating TRPC6 inhibitors, and a logical flow for comparing these inhibitors.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 DAG->TRPC6 Activates Ca_ion Ca2+ TRPC6->Ca_ion Influx Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene_expression Gene Expression (e.g., Hypertrophy, Fibrosis) NFAT_n->Gene_expression Promotes

Caption: TRPC6 signaling cascade leading to gene expression.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation potency Potency Assay (e.g., Patch Clamp, Ca2+ influx) selectivity Selectivity Profiling (vs. other TRPC channels, off-targets) potency->selectivity nfat_assay NFAT Reporter Assay selectivity->nfat_assay pk Pharmacokinetic Studies (Oral Bioavailability, Half-life) nfat_assay->pk efficacy Efficacy Models (e.g., TAC, UUO) pk->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Workflow for preclinical evaluation of TRPC6 inhibitors.

Comparison_Logic start TRPC6 Inhibitor Comparison ds88 This compound start->ds88 bi74 BI-749327 start->bi74 potency Potency (IC50) ds88->potency selectivity Selectivity Profile ds88->selectivity pk Pharmacokinetics ds88->pk efficacy In Vivo Efficacy ds88->efficacy bi74->potency bi74->selectivity bi74->pk bi74->efficacy conclusion Comparative Conclusion potency->conclusion selectivity->conclusion pk->conclusion efficacy->conclusion

Caption: Logical flow for comparing TRPC6 inhibitors.

Experimental Protocols

Whole-Cell Patch Clamp for IC50 Determination

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on TRPC6 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid encoding for human or mouse TRPC6. A reporter gene such as GFP is often co-transfected to identify successfully transfected cells.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2.

  • Channel Activation: TRPC6 channels are activated by applying a cell-permeable diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the bath solution.

  • Inhibitor Application: After establishing a stable baseline current, the test compound (e.g., this compound or BI-749327) is applied at increasing concentrations.

  • Data Analysis: The inhibition of the OAG-activated current at each concentration is measured. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

NFAT Reporter Gene Assay

This assay measures the functional inhibition of the TRPC6-Calcineurin-NFAT signaling pathway.

  • Cell Culture and Transfection: HEK293T cells are co-transfected with an expression vector for TRPC6, an NFAT-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: 24 hours post-transfection, cells are pre-incubated with various concentrations of the test inhibitor or vehicle control.

  • Pathway Activation: The TRPC6 pathway is activated by adding an agonist such as Angiotensin II or by directly activating the channel with OAG.

  • Luciferase Assay: After a defined incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibition of NFAT activity by the compound is then calculated relative to the vehicle-treated control.

In Vivo Models of Cardiac and Renal Disease

Transverse Aortic Constriction (TAC) in Mice:

  • Animal Model: Male C57BL/6J mice are typically used.

  • Surgical Procedure: Mice are anesthetized, and a surgical constriction is placed around the transverse aorta to induce pressure overload on the left ventricle.

  • Compound Administration: The test compound (e.g., BI-749327 at 30 mg/kg/day) or vehicle is administered orally, starting at a specified time point relative to the surgery.

  • Efficacy Assessment: Cardiac function is assessed at various time points using echocardiography to measure parameters like fractional shortening and ejection fraction. At the end of the study, hearts are harvested for histological analysis of fibrosis and hypertrophy.

Unilateral Ureteral Obstruction (UUO) in Mice:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure: The left ureter is surgically ligated to induce obstructive nephropathy and subsequent renal fibrosis.

  • Compound Administration: The TRPC6 inhibitor or vehicle is administered daily.

  • Efficacy Assessment: After a defined period (e.g., 7 or 14 days), the obstructed kidneys are harvested. The extent of fibrosis is quantified through histological staining (e.g., Masson's trichrome or Sirius red) and analysis of profibrotic gene expression (e.g., collagen I, α-SMA) by qPCR.

Conclusion

Both this compound and BI-749327 are potent inhibitors of the TRPC6 channel. BI-749327 has a well-documented selectivity profile against other TRPC channels and has demonstrated in vivo efficacy in models of cardiac and renal disease.[3][4] The publicly available data for this compound is currently more limited, particularly concerning its in vivo activity and selectivity against related ion channels.[1] Further studies directly comparing these two compounds in the same experimental systems are warranted to provide a more definitive assessment of their relative therapeutic potential.

References

Unveiling the Selectivity of DS88790512: A Comparative Analysis Against TRPC3 and TRPC7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DS88790512 has emerged as a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key player in various physiological and pathological processes. While its high affinity for TRPC6 is well-documented, a comprehensive understanding of its selectivity profile, particularly against the closely related TRPC3 and TRPC7 channels, is crucial for its therapeutic development and for minimizing off-target effects. This guide provides a comparative analysis of the available data on the selectivity of this compound against TRPC3 and TRPC7, alongside detailed experimental methodologies for assessing TRP channel inhibition.

Selectivity Profile of this compound

This compound, a bicyclo[4.3.0]nonane derivative, was identified as a potent and orally bioavailable blocker of TRPC6 with an IC50 value of 11 nM.[1][2][3] While the primary focus of published studies has been on its interaction with TRPC6, its selectivity against other ion channels, including the human Ether-à-go-go-Related Gene (hERG) and the voltage-gated sodium channel Nav1.5, has been highlighted as excellent.[1][3]

However, specific quantitative data regarding the inhibitory activity (IC50 values) of this compound against TRPC3 and TRPC7 are not publicly available in the reviewed literature. The TRPC3, TRPC6, and TRPC7 channels share significant sequence homology and are all activated by diacylglycerol (DAG), making selectivity a critical aspect for any therapeutic agent targeting this subfamily.[4]

The table below summarizes the known inhibitory activity of this compound.

Target ChannelIC50 (nM)Reference
TRPC6 11[1][2][3]
TRPC3 Not Reported-
TRPC7 Not Reported-
hERG >100,000[3]
hNav1.5 >300,000[3]

Experimental Protocols for Determining TRP Channel Selectivity

The selectivity of a compound like this compound against different TRP channel subtypes is typically determined using a combination of electrophysiological and cell-based functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the currents flowing through the channels in a single cell.

Objective: To determine the concentration-dependent inhibition of TRPC3, TRPC6, and TRPC7 channels by this compound.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used as a heterologous expression system. Cells are stably or transiently transfected with the cDNA encoding for human TRPC3, TRPC6, or TRPC7 channels. To facilitate activation, cells can be co-transfected with a Gq-coupled receptor, such as the M3 muscarinic receptor.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Channel Activation: TRPC channels are activated by applying a specific agonist. For cells co-expressing the M3 receptor, carbachol (a muscarinic agonist) can be used to stimulate the phospholipase C (PLC) pathway, leading to the production of diacylglycerol (DAG) and subsequent channel activation. Alternatively, a direct activator like 1-oleoyl-2-acetyl-sn-glycerol (OAG) can be applied.

  • Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. Current responses are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).

  • Compound Application and Data Analysis: After obtaining a stable baseline current, increasing concentrations of this compound are applied to the bath solution. The inhibition of the agonist-induced current is measured at each concentration. The IC50 value is then calculated by fitting the concentration-response data to a logistic equation.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_testing Compound Testing cluster_analysis Data Analysis cell_culture HEK293 cells expressing TRPC3, TRPC6, or TRPC7 plating Plate cells on coverslips cell_culture->plating patching Establish whole-cell patch-clamp configuration plating->patching activation Activate channels (e.g., with OAG or Carbachol) patching->activation recording Record baseline ion current activation->recording compound_app Apply increasing concentrations of this compound recording->compound_app record_inhibition Record inhibited ion current compound_app->record_inhibition analysis Calculate % inhibition and determine IC50 value record_inhibition->analysis

Fluorescent Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRP channel activity.

Objective: To screen for the inhibitory effect of this compound on TRPC3 and TRPC7 channel activity.

Methodology:

  • Cell Culture and Transfection: HEK293 cells stably expressing TRPC3 or TRPC7 are seeded in 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C. After loading, cells are washed to remove excess dye.

  • Assay Buffer: A standard extracellular solution containing physiological concentrations of ions is used.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

  • Channel Activation and Signal Detection: A baseline fluorescence reading is taken using a fluorescence plate reader. The agonist (e.g., OAG) is then added to activate the TRPC channels, and the change in fluorescence intensity, corresponding to the influx of Ca2+, is measured over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. The IC50 value is determined from the concentration-response curve.

Signaling Pathways of TRPC3 and TRPC7

Both TRPC3 and TRPC7 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that couple to phospholipase C (PLC).[4]

G cluster_receptor Receptor Activation cluster_membrane Membrane Events cluster_channel Channel Activation cluster_cellular_response Cellular Response gpcr GPCR / RTK g_protein Gq/11 gpcr->g_protein Agonist plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 trpc3_7 TRPC3 / TRPC7 dag->trpc3_7 Activates ca_influx Ca2+ Influx trpc3_7->ca_influx depolarization Membrane Depolarization trpc3_7->depolarization downstream Downstream Signaling ca_influx->downstream depolarization->downstream

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly binds to and activates TRPC3 and TRPC7 channels, leading to an influx of cations, primarily Ca2+ and Na+. This influx results in membrane depolarization and an increase in intracellular calcium, which in turn triggers various downstream cellular responses.

Conclusion

This compound is a highly potent and selective inhibitor of TRPC6. While its selectivity against other ion channels like hERG and hNav1.5 is well-established, there is a lack of publicly available data on its specific activity against the closely related TRPC3 and TRPC7 channels. The experimental protocols outlined in this guide, particularly whole-cell patch-clamp electrophysiology, provide a robust framework for definitively determining the selectivity profile of this compound and other TRP channel modulators. A comprehensive understanding of this selectivity is paramount for advancing its potential as a therapeutic agent and for elucidating the specific roles of individual TRPC channels in health and disease. Further research is warranted to fully characterize the interaction of this compound with TRPC3 and TRPC7.

References

Cross-Validation of DS88790512 Findings with Genetic Knockdown of TRPC6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor DS88790512 and genetic knockdown approaches for the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. TRPC6 is a non-selective cation channel implicated in the pathophysiology of various diseases, including chronic kidney disease and cardiac hypertrophy, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer an objective assessment of these two modalities for studying TRPC6 function.

Data Presentation: Quantitative Comparison

The following tables summarize the reported effects of the selective TRPC6 inhibitor this compound and genetic knockdown of TRPC6 on key pathological markers. While direct comparative studies are limited, this compilation allows for a cross-validation of findings across different experimental models.

Table 1: Effects on Renal Fibrosis Markers

ParameterThis compoundGenetic Knockdown of TRPC6Reference(s)
Collagen IV Expression Not explicitly reported. A similar selective TRPC6 inhibitor, BI 749327, was shown to decrease Col4a1 gene expression.Knockdown alleviated high-glucose-induced increases in collagen IV.[1] Knockout mice showed reduced collagen deposition.[2][1][2][3]
Fibronectin Expression Not explicitly reported for this compound.Knockdown alleviated high-glucose-induced increases in fibronectin.[1] Knockdown also decreased fibronectin expression in non-small cell lung cancer cells.[4][1][4]
α-Smooth Muscle Actin (α-SMA) Expression A similar selective TRPC6 inhibitor, BI 749327, decreased α-SMA content in a renal disease model.Knockout mice showed inhibited increases in α-SMA expression.[3]
Transforming Growth Factor-β1 (TGF-β1) Expression A similar selective TRPC6 inhibitor, BI 749327, decreased Tgfb1 gene expression.Knockout mice showed reduced TGF-β1 expression.[2][5][2][3][5]

Table 2: Effects on Cardiac Hypertrophy Markers

ParameterThis compoundGenetic Knockdown of TRPC6Reference(s)
Nuclear Factor of Activated T-cells (NFAT) Activation A similar selective TRPC6 inhibitor, BI 749327, suppressed NFAT activation.Knockdown of TRPC6 reduced hypertrophic signaling by decreasing NFAT activation.[6] Knockout of TRPC6 lowered the expression of NFAT2.[5][7][3][5][6][7]
β-Myosin Heavy Chain (β-MHC) Expression Not explicitly reported.Knockdown of TRPC6 reduced the response of the β-MHC promoter to hypertrophic stimuli.[6]
Left Ventricular Mass Not explicitly reported. A similar selective TRPC6 inhibitor, BI 749327, improved cardiac function and reduced chamber dilation.Combined deletion of TRPC3 and TRPC6 was protective against hypertrophy and dysfunction from pressure overload.[8][3][8]

Table 3: In Vitro and In Vivo Functional Outcomes

ParameterThis compoundGenetic Knockdown of TRPC6Reference(s)
TRPC6 Inhibition (IC50) 11 nMN/A[9]
Selectivity Excellent selectivity against hERG and hNaV1.5 channels.N/A[9]
Albuminuria Not explicitly reported for this compound. A TRPC5 inhibitor, GFB-887, is in clinical trials for proteinuric kidney diseases.Knockout mice showed reduced albuminuria in a model of diabetic kidney disease.[10]
Cell Proliferation Not explicitly reported for this compound. Another TRPC6 inhibitor, SKF-96365, suppressed human non-small cell lung cancer cell proliferation.Knockdown of TRPC6 suppressed human non-small cell lung cancer cell proliferation.[11][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Western Blotting for Fibrotic Markers

This protocol outlines the general steps for detecting changes in the expression of fibrotic proteins such as collagen IV and fibronectin.

  • Protein Extraction: Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for collagen IV or fibronectin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

NFAT Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of the NFAT signaling pathway.

  • Cell Culture and Transfection: Culture cells (e.g., HEK293T or cardiomyocytes) and co-transfect them with an NFAT-luciferase reporter plasmid and a TRPC6 expression plasmid (or siRNA for knockdown). A Renilla luciferase plasmid can be co-transfected for normalization.

  • Treatment: Treat the cells with the stimulus of interest (e.g., angiotensin II) in the presence or absence of this compound.

  • Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Calculate the NFAT activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Measurement of Albuminuria in Mice

This protocol details the procedure for quantifying urinary albumin excretion, a key indicator of kidney damage.

  • Urine Collection: House individual mice in metabolic cages and collect urine over a 24-hour period.

  • Sample Preparation: Centrifuge the collected urine to remove any debris.

  • Albumin Quantification: Measure the albumin concentration in the urine samples using a mouse albumin ELISA kit according to the manufacturer's instructions.

  • Creatinine Quantification: Measure the creatinine concentration in the urine samples using a creatinine assay kit.

  • Analysis: Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine volume. An increased ACR is indicative of kidney damage.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

TRPC6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., Fibrosis, Hypertrophy) NFAT->Gene_Transcription Translocates to Nucleus Experimental_Workflow cluster_model Experimental Model cluster_interventions Interventions cluster_analysis Analysis cluster_comparison Comparison Disease_Model Disease Model (e.g., Kidney Fibrosis, Cardiac Hypertrophy) This compound This compound Treatment Disease_Model->this compound TRPC6_KD TRPC6 Knockdown (siRNA) Disease_Model->TRPC6_KD Western_Blot Western Blot (Fibrotic Markers) This compound->Western_Blot NFAT_Assay NFAT Activation Assay This compound->NFAT_Assay Functional_Assay Functional Assays (e.g., Albuminuria) This compound->Functional_Assay TRPC6_KD->Western_Blot TRPC6_KD->NFAT_Assay TRPC6_KD->Functional_Assay Comparison Compare Outcomes Western_Blot->Comparison NFAT_Assay->Comparison Functional_Assay->Comparison

References

Head-to-Head Comparison: DS88790512 and Larixol Analogs as TRPC6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct classes of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors: the synthetic bicyclo[4.3.0]nonane derivative DS88790512 and the natural product-derived larixol analogs, primarily focusing on larixyl acetate.

Executive Summary

This compound emerges as a highly potent and selective TRPC6 inhibitor with favorable oral bioavailability. Larixol analogs, particularly larixyl acetate, represent a valuable class of natural product-derived TRPC6 inhibitors with demonstrated in vivo efficacy in preclinical models of neuropathic pain. The choice between these compounds will likely depend on the specific research or therapeutic context, balancing the high potency of this compound with the established in vivo activity of larixyl acetate.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and Larixyl Acetate against TRPC6
CompoundTargetIC50SelectivityReference
This compound Human TRPC611 nM[1][2]Highly selective against hERG (>100 µM) and hNaV1.5 (>300 µM) channels.[1]--INVALID-LINK--
Larixyl Acetate Recombinant TRPC60.1 - 0.6 µM (100 - 600 nM)[3]~12-fold selective for TRPC6 over TRPC3 and ~5-fold selective over TRPC7.[3] No significant inhibition of more distantly related TRPV or TRPM channels.[3]--INVALID-LINK--
Table 2: Pharmacokinetic Properties of this compound in Mice
CompoundRoute of AdministrationDoseCmaxAUCT1/2Oral BioavailabilityReference
This compound Oral10 mg/kg260 nM1000 nM·h2.9 h50%--INVALID-LINK--

No detailed pharmacokinetic data for larixol analogs was available in the public domain at the time of this review.

Signaling Pathway

The canonical signaling pathway involving TRPC6 activation begins with the stimulation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, a non-selective cation channel, resulting in an influx of Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades, including the activation of calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and modulation of gene expression.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Influx Na_ion Na⁺ TRPC6->Na_ion Influx DAG->TRPC6 Activates Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Translocates & Modulates Calcium_Imaging_Workflow Start Start Plate_Cells Plate hTRPC6-HEK293 Cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Load_Dye Load with Fluo-4 AM Incubate_Overnight->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Add_Compound Add Test Compound (this compound or Larixyl Acetate) Wash_Cells->Add_Compound Measure_Baseline Measure Baseline Fluorescence Add_Compound->Measure_Baseline Add_Agonist Add TRPC6 Agonist (OAG) Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response Add_Agonist->Measure_Response Analyze_Data Analyze Data and Calculate IC50 Measure_Response->Analyze_Data End End Analyze_Data->End Patch_Clamp_Workflow Start Start Prepare_Cells Prepare hTRPC6-HEK293 Cells on Coverslip Start->Prepare_Cells Form_Seal Form Giga-seal Prepare_Cells->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_Agonist Apply TRPC6 Agonist (OAG) Record_Baseline->Apply_Agonist Record_Activated_Current Record Activated Current Apply_Agonist->Record_Activated_Current Apply_Compound Apply Test Compound Record_Activated_Current->Apply_Compound Record_Inhibited_Current Record Inhibited Current Apply_Compound->Record_Inhibited_Current Analyze_Data Analyze Data and Determine IC50 Record_Inhibited_Current->Analyze_Data End End Analyze_Data->End

References

Comparative Efficacy of TRPC6 Inhibition in Preclinical Models of Cardiac and Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibition in key disease models of cardiac and renal fibrosis. While the novel TRPC6 inhibitor DS88790512 has demonstrated high potency in vitro, a lack of publicly available efficacy data in disease models necessitates a comparison with other well-characterized TRPC6 inhibitors. This document focuses on the available preclinical data for the selective TRPC6 inhibitor BI-749327 to establish a benchmark for the therapeutic potential of this drug class.

Introduction to TRPC6 as a Therapeutic Target

The TRPC6 ion channel is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases.[1][2][3] In the heart and kidneys, upregulation and overactivation of TRPC6 are associated with the development of pathological fibrosis and organ dysfunction.[1][2][3] This makes TRPC6 an attractive therapeutic target for anti-fibrotic therapies. The primary signaling pathway implicated involves TRPC6-mediated calcium influx, which activates calcineurin and the downstream transcription factor, Nuclear Factor of Activated T-cells (NFAT).[1][4][5][6][7] NFAT translocation to the nucleus promotes the expression of pro-fibrotic and pro-hypertrophic genes.[1][4][5][6][7]

This compound: A Potent TRPC6 Inhibitor

This compound is a novel, potent, and selective blocker of the TRPC6 channel with an IC50 value of 11 nM. Its discovery represents a significant advancement in the development of targeted therapies for TRPC6-mediated diseases. However, to date, there is no publicly available data on the efficacy of this compound in preclinical or clinical disease models.

Comparative Efficacy of TRPC6 Inhibitors

To provide a framework for evaluating the potential of this compound, this guide presents efficacy data from a comparator molecule, BI-749327, a selective and orally bioavailable TRPC6 inhibitor.

Table 1: In Vitro Potency of TRPC6 Inhibitors
CompoundTargetIC50 (nM)
This compoundHuman TRPC611
BI-749327Mouse TRPC613
Table 2: Efficacy of BI-749327 in a Mouse Model of Pressure Overload-Induced Cardiac Fibrosis (Transverse Aortic Constriction)
Treatment GroupEjection Fraction (%)Heart Weight/Body Weight (mg/g)Interstitial Fibrosis (%)
Sham + Vehicle55 ± 24.5 ± 0.22.1 ± 0.3
TAC + Vehicle35 ± 37.8 ± 0.48.5 ± 0.9
TAC + BI-749327 (30 mg/kg/day)48 ± 36.1 ± 0.34.2 ± 0.5
p < 0.05 vs. TAC + Vehicle

Data adapted from Lin, et al. (2019).[3]

Table 3: Efficacy of BI-749327 in a Mouse Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
Treatment GroupCollagen Deposition (% area)α-SMA Positive Area (%)
Sham + Vehicle1.2 ± 0.20.8 ± 0.1
UUO + Vehicle12.5 ± 1.19.8 ± 0.9
UUO + BI-749327 (10 mg/kg/day)7.1 ± 0.85.4 ± 0.6
UUO + BI-749327 (30 mg/kg/day)4.5 ± 0.53.1 ± 0.4
*p < 0.05 vs. UUO + Vehicle

Data adapted from Lin, et al. (2019).[3]

Experimental Protocols

Transverse Aortic Constriction (TAC) Model

The TAC model is a widely used surgical procedure in mice to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure and fibrosis.[8][9]

Surgical Procedure:

  • Mice are anesthetized, intubated, and mechanically ventilated.[9][10]

  • A thoracotomy is performed to expose the aortic arch.[9][10]

  • A suture is tied around the transverse aorta between the innominate and left common carotid arteries, typically against a blunted needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis.[9][10]

  • The needle is then removed, leaving a constricted aorta.[9][10]

  • The chest is closed, and the animal is allowed to recover.[9][10]

  • Sham-operated animals undergo the same procedure without the aortic constriction.[9][10]

  • Drug treatment (e.g., BI-749327 or vehicle) is typically initiated at a specified time relative to the surgery and continued for the duration of the study.

Efficacy Endpoints:

  • Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction and fractional shortening.

  • Cardiac Hypertrophy: Determined by the ratio of heart weight to body weight.

  • Fibrosis: Quantified by histological staining of heart tissue sections (e.g., Picrosirius Red or Masson's trichrome) to measure collagen deposition.

  • Gene Expression: Analysis of pro-fibrotic and pro-hypertrophic gene markers (e.g., ANP, BNP, Col1a1) by qPCR.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established method for inducing progressive renal interstitial fibrosis.[11][12]

Surgical Procedure:

  • Mice are anesthetized, and a flank incision is made to expose one of the kidneys and its ureter.[12]

  • The ureter is then completely ligated at one or two points with a suture.[12]

  • The incision is closed, and the animal is allowed to recover.[12]

  • The contralateral kidney serves as an internal control. Sham-operated animals undergo a similar procedure without ureteral ligation.[12]

  • Drug treatment is administered for the desired study duration.

Efficacy Endpoints:

  • Renal Fibrosis: Assessed by histological staining of kidney sections for collagen (e.g., Picrosirius Red) and myofibroblast markers (e.g., α-smooth muscle actin, α-SMA).

  • Gene and Protein Expression: Analysis of fibrosis-related markers (e.g., TGF-β, fibronectin, collagen I) in kidney tissue.

Visualizing the Mechanism and Workflow

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2_ion Ca²⁺ TRPC6->Ca2_ion Influx GPCR GPCR (e.g., AT1R) PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Produces DAG->TRPC6 Activates Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene_expression Pro-fibrotic & Pro-hypertrophic Gene Expression NFAT_n->Gene_expression Promotes Agonist Agonist (e.g., Ang II) Agonist->GPCR Activates BI_749327 BI-749327 (Inhibitor) BI_749327->TRPC6 Inhibits

Caption: TRPC6 signaling pathway in fibrosis.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Model_Induction Induce Disease Model (TAC or UUO) Drug_Admin Administer BI-749327 Model_Induction->Drug_Admin Vehicle_Admin Administer Vehicle Model_Induction->Vehicle_Admin Sham Sham Surgery Sham->Vehicle_Admin Control Group Functional_Assessment Functional Assessment (e.g., Echocardiography) Drug_Admin->Functional_Assessment Vehicle_Admin->Functional_Assessment Histology Histological Analysis (Fibrosis Staining) Functional_Assessment->Histology Gene_Expression Gene Expression Analysis (qPCR) Histology->Gene_Expression end End Gene_Expression->end start Start start->Model_Induction start->Sham

References

Confirming On-Target Effects of DS88790512 with Control Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DS88790512, a potent and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, with established control compounds. The presented data and experimental protocols are intended to assist researchers in designing and interpreting experiments to confirm the on-target effects of this compound.

Introduction to this compound and TRPC6

This compound is a novel bicyclo[4.3.0]nonane derivative identified as a potent and selective inhibitor of the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes.[1] TRPC6 is a member of the transient receptor potential (TRP) family of ion channels and its activation leads to an influx of Ca2+, which in turn triggers downstream signaling pathways, such as the activation of Nuclear Factor of Activated T-cells (NFAT).[2][3] Dysregulation of TRPC6 activity has been linked to several diseases, making it an attractive therapeutic target. This guide compares this compound with other known TRPC6 modulators to verify its specific on-target effects.

Data Presentation: Comparative Activity of TRPC6 Modulators

The following table summarizes the potency and selectivity of this compound and selected control compounds against TRPC6 and related TRPC channels. This data is crucial for selecting appropriate compound concentrations and for interpreting experimental outcomes.

CompoundTypeTargetIC50 / EC50 (nM)Selectivity Profile
This compound InhibitorTRPC611High selectivity against hERG and hNaV1.5 channels.[1]
BI-749327 InhibitorTRPC613-1985-fold selective for TRPC6 over TRPC3 and 42-fold over TRPC7.[2][3][4]
SAR7334 InhibitorTRPC67.9 - 9.5~30-fold selective for TRPC6 over TRPC3 and TRPC7.[5]
GSK1702934A ActivatorTRPC3 / TRPC6EC50: 80 (TRPC3), 440 (TRPC6)Potent activator of both TRPC3 and TRPC6.[6]

Mandatory Visualization

Signaling Pathway of TRPC6 Activation GPCR GPCR Activation (e.g., by Angiotensin II) PLC Phospholipase C (PLC) GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_dephos NFAT Dephosphorylation Calcineurin->NFAT_dephos NFAT_translocation NFAT Nuclear Translocation NFAT_dephos->NFAT_translocation Gene_expression Target Gene Expression NFAT_translocation->Gene_expression This compound This compound (Inhibitor) This compound->TRPC6 GSK1702934A GSK1702934A (Activator) GSK1702934A->TRPC6 Experimental Workflow for On-Target Effect Confirmation start Start: Hypothesis This compound inhibits TRPC6 cell_culture Cell Culture: HEK293 cells expressing human TRPC6 start->cell_culture electrophysiology Electrophysiology: Whole-cell patch clamp cell_culture->electrophysiology calcium_assay Functional Assay: Calcium Influx Assay cell_culture->calcium_assay downstream_assay Downstream Signaling: NFAT Activation Assay cell_culture->downstream_assay activator Stimulation with TRPC6 Activator (e.g., OAG or GSK1702934A) electrophysiology->activator calcium_assay->activator downstream_assay->activator inhibitor_treatment Treatment: This compound or Control Inhibitors (BI-749327, SAR7334) activator->inhibitor_treatment activator->inhibitor_treatment activator->inhibitor_treatment measure_current Measure TRPC6 -mediated currents inhibitor_treatment->measure_current measure_calcium Measure intracellular Ca2+ concentration inhibitor_treatment->measure_calcium measure_nfat Measure NFAT-dependent reporter gene expression inhibitor_treatment->measure_nfat analysis Data Analysis: Compare IC50 values and maximal inhibition measure_current->analysis measure_calcium->analysis measure_nfat->analysis conclusion Conclusion: Confirm on-target inhibition of TRPC6 analysis->conclusion

References

Comparative Guide to the Reproducibility of TRPC6 Inhibition by DS88790512 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transient receptor potential canonical 6 (TRPC6) channel inhibitor, DS88790512, and its alternatives. The objective is to offer a clear overview of their performance based on available experimental data, aiding researchers in selecting the most suitable tool for their studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows to ensure clarity and reproducibility.

Performance Comparison of TRPC6 Inhibitors

The potency of this compound and its alternatives has been evaluated in various studies, primarily through the determination of their half-maximal inhibitory concentration (IC50). While direct head-to-head comparisons in a single study are limited, the available data provide a strong basis for assessing their relative efficacy.

CompoundIC50 (TRPC6)Selectivity HighlightsKey Experimental SystemReference
This compound 11 nMExcellent selectivity against hERG and hNaV1.5 channels (>100 µM and >300 µM respectively).[1]Not explicitly stated in snippets[1][2]
BI 749327 13 nM (mouse) 19 nM (human)85-fold selective for mouse TRPC6 over TRPC3 (IC50 = 1,100 nM) and 42-fold over TRPC7 (IC50 = 550 nM).[3]HEK293 cells expressing TRPC6.[3][3]
SAR7334 7.9 nM (patch-clamp) 9.5 nM (Ca2+ influx)Inhibits TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM).[4][5]TRPC6-HEK-FITR cells.[4][4][5]
SH045 Not explicitly stated in snippetsSubtype-selective for TRPC6.Not explicitly stated in snippets
PCC0208057 2.44 µMDirectly binds to and inhibits TRPC6 activity.LNCaP and PC3 prostate cancer cells.

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of these TRPC6 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This method directly measures the ion flow through TRPC6 channels in the cell membrane, providing a precise quantification of inhibitor potency.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with plasmids encoding for the target TRPC channel (e.g., human or mouse TRPC6). Successful transfection can be confirmed by co-expression of a fluorescent protein like YFP.

  • Electrophysiological Recording:

    • Cells are voltage-clamped using an EPC10 (HEKA), Axopatch 200B, or Axon Multiclamp 700B amplifier.[3]

    • Currents are acquired at 10 kHz and filtered at 2 or 2.9 kHz.[3]

    • A standard voltage ramp protocol is applied, consisting of an 80-ms step at -80 mV, a 320-ms ramp to +80 mV, and a 40-ms voltage step at +80 mV, repeated at 4- to 5-second intervals.[3]

  • Channel Activation and Inhibition:

    • TRPC6 channels are activated by applying a diacylglycerol (DAG) analog, such as 50 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the bath solution.[6]

    • Once a stable baseline current is established, the inhibitor (e.g., this compound or an alternative) is added to the bath solution in increasing concentrations.

    • The inhibition of inward and outward currents is measured and normalized to the cell capacity to obtain current densities (pA/pF).[6]

  • Data Analysis: The dose-response relationship is plotted, and the IC50 value is calculated by fitting the data to a logistic function.[4]

FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

This high-throughput screening method measures changes in intracellular calcium concentration as an indicator of TRPC6 channel activity.

  • Cell Preparation:

    • Cells expressing the target TRPC6 channel are plated in 96-well or 384-well microplates and incubated overnight.[7]

  • Dye Loading:

    • The next day, a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium 6 Assay Kit) is prepared in a loading buffer.[7]

    • The culture medium is removed, and the cells are incubated with the dye-loading buffer for approximately one to two hours at 37°C.[7][8] This allows the dye to enter the cells.

  • Assay Execution:

    • The plate is placed in a FLIPR instrument (e.g., FLIPR Tetra).

    • A baseline fluorescence reading is taken.

    • The TRPC6 channels are activated by adding an agonist like OAG.

    • The test inhibitor is then added, and the change in fluorescence is measured over time.[9]

  • Data Analysis: The reduction in the calcium influx-induced fluorescence signal in the presence of the inhibitor is used to determine its potency, typically by calculating the area under the curve (AUC) of the fluorescence plot.[4]

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

TRPC6 Signaling Pathway

Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6 channels, leading to an influx of Ca2+. This increase in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor, regulating the expression of various genes.

TRPC6_Signaling_Pathway GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound & Alternatives This compound->TRPC6 Inhibits

Caption: TRPC6 signaling cascade leading to gene expression.

Experimental Workflow for TRPC6 Inhibitor Screening

The following diagram outlines the typical workflow for screening and validating TRPC6 inhibitors using both high-throughput and detailed electrophysiological methods.

Experimental_Workflow start Start cell_culture Cell Culture & Transfection (HEK293) start->cell_culture plate_cells Plate Cells in Microplates cell_culture->plate_cells dye_loading Load Cells with Ca²⁺ Sensitive Dye plate_cells->dye_loading flipr_assay FLIPR Assay: 1. Baseline Reading 2. Add Agonist (OAG) 3. Add Inhibitor dye_loading->flipr_assay data_analysis_flipr Analyze Fluorescence Data (Calculate IC50) flipr_assay->data_analysis_flipr hit_identification Hit Identification data_analysis_flipr->hit_identification patch_clamp Whole-Cell Patch-Clamp 1. Activate with OAG 2. Apply Inhibitor hit_identification->patch_clamp Potent Hits data_analysis_patch Analyze Current Data (Confirm IC50) patch_clamp->data_analysis_patch validation Validation of Potency & Selectivity data_analysis_patch->validation end End validation->end

Caption: Workflow for TRPC6 inhibitor screening and validation.

References

Safety Operating Guide

Personal protective equipment for handling DS88790512

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of DS88790512, a bicyclo[4.3.0]nonane derivative identified as a potent and selective blocker of transient receptor potential canonical 6 (TRPC6).[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for handling novel or uncharacterized chemical compounds.[2][3] A thorough risk assessment should always be conducted by qualified safety professionals before any handling, storage, or disposal of this substance.[2][3]

Personal Protective Equipment (PPE)

A conservative approach to PPE is essential when working with a novel compound of unknown toxicity.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting)- Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[2]
Preparing Solutions - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[2]
Conducting Reactions - Fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[2]
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants and closed-toe shoes)[2][4]

Note: When handling hazardous drugs, it is recommended to wear two pairs of chemotherapy-rated gloves.[5] Gowns should be disposable, resist permeability by hazardous drugs, and be changed every 2-3 hours or if contaminated.[5] Eye and face protection, such as goggles, are crucial to protect against splashes.[5][6]

Operational Plan: A Step-by-Step Guide

A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances like this compound.[2]

1. Risk Assessment and Planning:

  • Literature Review: Conduct a thorough search for any available information on the compound or structurally similar compounds to anticipate potential hazards.[2]

  • Designation of a Controlled Area: All work with the novel compound should be conducted in a designated area, such as a fume hood, to contain any potential contamination.[2]

2. Handling and Experimentation:

  • Weighing and Aliquoting: Handle the solid compound within a fume hood or a powder-containment balance enclosure to prevent dust generation.[2] Use disposable weighing boats and spatulas.[2]

  • Solution Preparation: Prepare all solutions within a fume hood, adding the solid compound to the solvent slowly to avoid splashing.[2]

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.[2][7]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all work surfaces and non-disposable equipment with an appropriate solvent or cleaning agent after each use.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Disposal Plan

All waste generated from work with this compound must be treated as hazardous waste.[3]

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing the novel compound in a designated, clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.[2]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[2]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A 1. Conduct Risk Assessment B 2. Assemble Materials & PPE A->B C 3. Don Appropriate PPE B->C D 4. Weigh Solid this compound C->D Enter controlled area E 5. Prepare Solution D->E F 6. Conduct Experiment E->F G 7. Segregate & Label Waste F->G H 8. Decontaminate Surfaces & Equipment G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J K 11. Store Waste in Designated Area L 12. Arrange for EHS Pickup K->L

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.